(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Description
The exact mass of the compound this compound is 443.91836 g/mol and the complexity rating of the compound is 405. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9772. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORIFUHRGQKYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927367 | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13185-00-7, 80655-81-8, 65283-60-5 | |
| Record name | 13185-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol , a chiral organic compound, stands as a cornerstone in the field of asymmetric catalysis. Its rigid, C2-symmetric binaphthyl backbone, adorned with bromine atoms at the 6 and 6' positions, imparts unique steric and electronic properties. These characteristics make it an invaluable precursor and ligand for a multitude of enantioselective transformations, crucial in the synthesis of optically active compounds for the pharmaceutical and fine chemical industries. This guide provides an in-depth exploration of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
This compound typically appears as a light yellow or white crystalline solid.[1][2] It is insoluble in water but shows solubility in organic solvents like dichloromethane, ether, and ethanol.[1] The defining feature of this molecule is its axial chirality, arising from restricted rotation around the single bond connecting the two naphthalene rings.[3] This atropisomerism is responsible for its optical activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂Br₂O₂ | [4][5] |
| Molecular Weight | 444.12 g/mol | [4][6] |
| CAS Number | 65283-60-5 | [4] |
| Melting Point | 195-199 °C | [4] |
| Optical Activity | [α]20/D −49° (c = 1.8 in acetic acid) | [4] |
| Appearance | Light yellow crystalline solid | [1] |
The structural integrity of this compound can be confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is sample-specific, typical ¹H and ¹³C NMR data have been reported in the literature, showing characteristic signals for the aromatic protons and carbons of the binaphthyl core.[7]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical process, as its chiral integrity is paramount for its function in asymmetric catalysis. The most common and direct route involves the regioselective bromination of (R)-1,1'-bi-2-naphthol ((R)-BINOL).
Synthesis via Bromination of (R)-BINOL
The direct electrophilic substitution on the BINOL framework is a highly efficient method for introducing functional groups.[8][9] The 6 and 6' positions are electronically activated, making them susceptible to electrophilic attack.
A general and effective procedure involves treating (R)-BINOL with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent at low temperatures.[7][8] The choice of solvent and temperature is crucial to control the regioselectivity and prevent over-bromination or racemization. Dichloromethane (CH₂Cl₂) is a commonly used solvent, and the reaction is typically conducted at temperatures as low as -78 °C.[7][8]
Experimental Protocol: Synthesis of this compound [7]
-
Dissolution: Suspend (S)-BINOL (1.0 eq.) in dichloromethane in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Bromination: Slowly add a solution of bromine (1.4 eq.) in dichloromethane dropwise to the cooled suspension over 20-30 minutes.
-
Reaction Monitoring: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate reagent. The organic layer is then washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a solvent system such as dichloromethane/pentane to yield (S)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.
Note: The same procedure applies for the synthesis of the (R)-enantiomer starting from (R)-BINOL.
The synthesis of the parent (R)-BINOL can be achieved through various methods, including the asymmetric oxidative coupling of 2-naphthol using a chiral catalyst or through the resolution of racemic BINOL.[10][11] One notable resolution method employs N-benzylcinchonidinium chloride, which forms a crystalline inclusion compound with the (R)-enantiomer that is insoluble in acetonitrile, allowing for its separation from the soluble (S)-enantiomer complex.[10][12]
Applications in Asymmetric Catalysis
The utility of this compound lies in its role as a chiral ligand in a wide array of metal-catalyzed and organocatalyzed asymmetric reactions.[2][13] The hydroxyl groups can be readily deprotonated to form bidentate ligands that coordinate with various metal centers, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. The bromine atoms at the 6,6'-positions can electronically influence the catalytic center and provide sites for further functionalization.[8]
Enantioselective Diels-Alder Reactions
Chiral BINOL derivatives are extensively used to prepare Lewis acid catalysts for asymmetric Diels-Alder reactions. For instance, zinc-catalyzed enantioselective Hetero-Diels-Alder reactions have been successfully carried out using BINOL-derived ligands.[2][14] The chiral catalyst, formed in situ, directs the facial selectivity of the dienophile's approach to the diene, leading to the formation of one enantiomer of the cycloadduct in excess.
Caption: Workflow for an Asymmetric Diels-Alder Reaction.
Asymmetric Strecker Reactions
The preparation of chiral α-amino acids and their derivatives is of significant interest in medicinal chemistry. This compound has been employed as a ligand to create chiral zirconium catalysts for asymmetric Strecker reactions.[2][7] This reaction involves the addition of a cyanide source to an imine, and the chiral catalyst ensures the enantioselective formation of the resulting α-aminonitrile.
Asymmetric Friedel-Crafts Reactions
This compound also serves as a ligand in asymmetric Friedel-Crafts reactions, for example, the reaction of pyrroles with glyoxylates.[2][7] The chiral catalyst activates the electrophile and provides a chiral pocket that directs the nucleophilic attack of the pyrrole, resulting in high enantioselectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][15]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16] Avoid breathing dust.[17]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[18] It is classified as a combustible solid.[4][15]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[18][19]
Conclusion
This compound is a powerful and versatile tool in the arsenal of synthetic organic chemists. Its well-defined chiral architecture allows for the predictable and efficient synthesis of a wide range of enantioenriched molecules. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the importance of ligands such as this compound will undoubtedly increase, paving the way for new and innovative synthetic methodologies.
Caption: Molecular Structure of this compound.
References
- 1. apicule.com [apicule.com]
- 2. Buy (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol [smolecule.com]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-(-)-6,6 -Dibromo-1,1 -bi-2-naphthol 98 65283-60-5 [sigmaaldrich.com]
- 5. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6,6 -Dibromo-1,1 -bi-2-naphthol 97 13185-00-7 [sigmaaldrich.com]
- 7. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 11. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 15. 6,6′-二溴-1,1′-二-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis
Introduction: The Architectural Elegance of Axially Chiral Ligands
In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, with the design of chiral ligands being the cornerstone of its success.[1][2] Among the privileged scaffolds for chiral ligands, 1,1'-bi-2-naphthol (BINOL) has emerged as a versatile and powerful platform.[3] Its C₂-symmetric, atropisomeric framework provides a well-defined chiral environment that can effectively induce asymmetry in a vast array of chemical transformations. This guide focuses on a key derivative, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol , a versatile building block that not only retains the inherent chirality of the BINOL core but also offers strategic points for further functionalization, thereby expanding its utility in asymmetric synthesis and the development of advanced materials.[3][4] This document will provide an in-depth exploration of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is characterized by two naphthol rings linked by a C-C single bond. The steric hindrance caused by the ortho-hydrogens on the naphthalene rings restricts free rotation around this bond, leading to the phenomenon of atropisomerism and the existence of stable, non-interconverting enantiomers. The "(R)" designation refers to the specific spatial arrangement of the two naphthyl groups. The bromine atoms at the 6 and 6' positions are not merely passive substituents; they electronically modify the binaphthyl core and provide reactive handles for further chemical modification, for instance, through cross-coupling reactions.[5]
Key Structural and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₂Br₂O₂ | [6] |
| Molecular Weight | 444.12 g/mol | [6] |
| CAS Number | 65283-60-5 | |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 195-199 °C | |
| Optical Rotation | [α]²⁰/D -49° (c = 1.8 in acetic acid) | |
| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, ether, ethanol, and tetrahydrofuran. | [2][6] |
| pKa (Predicted) | 7.78 ± 0.50 | [6] |
Synthesis of this compound: A Detailed Protocol
The most common and regioselective method for the synthesis of 6,6'-dibromo-BINOL derivatives is the direct electrophilic bromination of the parent BINOL compound. The electron-rich nature of the naphthol rings directs the substitution to the 6 and 6' positions.
Experimental Protocol: Bromination of (R)-(+)-1,1'-Bi-2-naphthol
This protocol is adapted from established literature procedures.[6]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend (R)-(+)-1,1'-bi-2-naphthol (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Bromine Addition: Prepare a solution of bromine (2.2 eq.) in dichloromethane in the dropping funnel. Add the bromine solution dropwise to the stirred suspension of (R)-BINOL over a period of 30 minutes. The reaction mixture will typically turn reddish-brown.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Continue stirring until the reddish-brown color of excess bromine disappears.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a white to off-white crystalline solid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The bromination of BINOL is a highly exothermic and fast reaction. Conducting the reaction at low temperatures helps to control the reaction rate, minimize side reactions, and improve the regioselectivity for the desired 6,6'-dibromo product.[8]
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the reaction of bromine with water, which could lead to the formation of hydrobromic acid and other byproducts.
-
Slow Addition of Bromine: Dropwise addition of the bromine solution ensures that the concentration of bromine in the reaction mixture remains low, further controlling the reaction and preventing over-bromination or the formation of undesired isomers.
-
Sodium Thiosulfate Quench: Sodium thiosulfate is a reducing agent that effectively neutralizes any unreacted bromine, making the workup procedure safer and preventing further reactions.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 7. BINOL及其衍生物 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Introduction
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a chiral organic compound belonging to the axially chiral binaphthyl family. Its rigid structure, well-defined chirality, and functional handles (hydroxyl and bromo groups) make it a cornerstone ligand and building block in the field of asymmetric catalysis.[1] Researchers and drug development professionals utilize this compound for constructing sophisticated chiral catalysts, particularly for enantioselective reactions where precise stereochemical control is paramount.[1][2]
This guide provides a comprehensive overview of the core physical properties of this compound, offering both quantitative data and the experimental context necessary for its effective application in a research and development setting. We will delve into its physicochemical characteristics, chiroptical signature, and the standard protocols for their verification, providing a self-validating framework for its use.
Core Molecular Identity
A precise understanding of a compound begins with its fundamental identifiers. These data are critical for sourcing, registration, and computational modeling.
| Identifier | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | 6,6'-dibromo-(1,1'-binaphthalene)-2,2'-diol | [3] |
| CAS Number | 65283-60-5 | |
| Molecular Formula | C₂₀H₁₂Br₂O₂ | [3][4] |
| Molecular Weight | 444.12 g/mol | [3][5] |
| InChI Key | OORIFUHRGQKYEV-UHFFFAOYSA-N |
Physicochemical and Chiroptical Properties
The bulk physical properties of a compound dictate its handling, storage, and application conditions. For a chiral molecule like this, the chiroptical properties are not just a physical constant but its defining feature.
| Property | Value / Description | Significance & Experimental Insight |
| Appearance | Light yellow crystalline solid.[1] | The crystalline nature suggests a well-defined, ordered solid-state structure, which is beneficial for consistent purity and handling. Color can be an initial, albeit qualitative, indicator of purity. |
| Melting Point | 195-199 °C.[6] | A sharp melting point range is a primary indicator of high purity. A broad or depressed range would suggest the presence of impurities or residual solvent. |
| Solubility | Insoluble in water; Soluble in dichloromethane, ether, and ethanol.[1] | This solubility profile is typical for a moderately large, non-polar organic molecule and is crucial for selecting appropriate solvent systems for reactions, catalysis, and purification (e.g., recrystallization, chromatography). |
| Specific Rotation [α] | -49° (c = 1.8 in acetic acid). | This is the most critical property confirming the identity and enantiomeric purity of the (R)-(-) enantiomer. The negative sign explicitly denotes its levorotatory nature. Any significant deviation from this value indicates either contamination or enantiomeric impurity. |
Spectroscopic Characterization
While this guide focuses on physical properties, it is essential to note that the identity and structure of this compound are unequivocally confirmed through a suite of spectroscopic techniques. Authoritative studies have evaluated its chiroptical spectroscopic profile using advanced methods like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), which provide deep insight into its three-dimensional structure in solution.[2] Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are also routinely used to confirm its covalent structure and purity.
Experimental Protocols for Property Verification
To ensure trustworthiness and reproducibility, the physical properties listed above must be verifiable. The following protocols describe self-validating systems for determining the melting point and specific rotation.
Protocol: Melting Point Determination
Objective: To verify the purity of this compound by measuring its melting point range.
Methodology:
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid to ensure uniform heat transfer.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is critical to avoid sagging and ensure an accurate reading.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement Execution:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~195 °C).
-
Approximately 20 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is essential for allowing the system to reach thermal equilibrium, ensuring a precise measurement.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Data Analysis: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (≤ 2 °C) and fall within the literature value of 195-199 °C.[6]
Protocol: Specific Rotation Measurement
Objective: To confirm the enantiomeric identity and assess the enantiomeric purity of the compound.
Methodology:
-
Solution Preparation (Trustworthiness Pillar):
-
Accurately weigh approximately 90 mg of the compound (mass m) using an analytical balance.
-
Quantitatively transfer the solid into a 5.00 mL volumetric flask. The use of Class A volumetric glassware is non-negotiable for accuracy.
-
Dissolve the compound in glacial acetic acid and fill the flask to the calibration mark. Ensure the solution is homogeneous.
-
Calculate the exact concentration (c) in g/mL. For this example, c = m / 5.0.
-
-
Polarimeter Setup & Calibration:
-
Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize.
-
Fill the polarimeter cell (with a known path length, l, typically 1 dm) with the blank solvent (glacial acetic acid).
-
Calibrate the instrument to read 0° with the blank. This step nullifies any optical activity from the solvent itself.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Ensure no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them to minimize random error.
-
-
Calculation (Self-Validation):
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l)
-
The calculated value should be very close to the literature value of -49°. A result that matches this value validates both the chemical and enantiomeric identity of the material.
-
Visualization of Experimental Workflow
The logical flow for determining specific rotation, a critical identity test, is depicted below.
Caption: Workflow for Specific Rotation Determination.
Conclusion
The physical properties of this compound are well-defined and serve as critical benchmarks for its identification, quality control, and effective use in synthesis. Its characterization as a light yellow, high-melting crystalline solid with poor water solubility is foundational for practical handling. Most importantly, its specific rotation of -49° is its definitive chiroptical fingerprint, confirming its absolute configuration and enantiomeric purity. The rigorous application of the verification protocols outlined in this guide ensures the scientific integrity and success of research endeavors that rely on this pivotal chiral molecule.
References
- 1. apicule.com [apicule.com]
- 2. (S)-(+)-6,6'-DIBROMO-1,1'-BI-2-NAPHTHOL | 13185-00-7 [chemicalbook.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS number and identifiers.
An In-Depth Technical Guide to (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol for Advanced Research Applications
Introduction
This compound is a C₂-symmetric, axially chiral organic compound belonging to the highly versatile 1,1'-bi-2-naphthol (BINOL) family. Its rigid binaphthyl backbone, coupled with the specific electronic modifications induced by the bromine substituents at the 6 and 6' positions, makes it a cornerstone ligand and chiral auxiliary in modern asymmetric synthesis. The restricted rotation around the C1-C1' bond gives rise to stable, separable atropisomers, with the (R)-enantiomer being a critical building block for numerous chiral catalysts and materials. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and safe handling protocols, tailored for professionals in research, development, and academia.
Part 1: Core Identifiers and Physicochemical Properties
Precise identification is paramount in scientific research and development. The following tables summarize the key identifiers and properties for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 65283-60-5[1] |
| Molecular Formula | C₂₀H₁₂Br₂O₂[2] |
| Molecular Weight | 444.12 g/mol |
| Linear Formula | [BrC₁₀H₅(OH)]₂[1] |
| MDL Number | MFCD00798290 |
| PubChem CID | 222842[2] |
| InChI | 1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H |
| InChIKey | OORIFUHRGQKYEV-UHFFFAOYSA-N |
| SMILES String | Brc1cc2c(c(c(cc2)O)c3c4c(cc(cc4)Br)ccc3O)cc1 |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder[3][4] |
| Melting Point | 195-199 °C (lit.) |
| Optical Activity | [α]20/D −49°, c = 1.8 in acetic acid |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethanol.[5] Slightly soluble in Tetrahydrofuran.[4] |
| Purity | Typically ≥98%[1] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a prime example of regioselective electrophilic aromatic substitution. The causality behind the selective bromination at the 6,6'-positions is rooted in the electronic nature of the BINOL scaffold. The hydroxyl groups at the 2,2'-positions are ortho-, para-directing activators. The 3,3'-positions are sterically hindered by the adjacent hydroxyl groups and the atropisomeric twist, while the 4,4'-positions are electronically deactivated. This leaves the 6,6'-positions as the most favorable sites for electrophilic attack.
The seminal work by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with bromine in dichloromethane at low temperatures (-75 °C) results in the desired (R)-6,6'-dibromoBINOL in near-quantitative yield.[6]
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from (R)-BINOL
This protocol is adapted from established literature procedures.[3]
-
Preparation: Suspend (R)-1,1'-bi-2-naphthol (1.0 eq.) in dichloromethane (approx. 10 mL per gram of BINOL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Bromine Addition: Prepare a solution of bromine (1.4 eq.) in dichloromethane. Add this solution dropwise to the cold BINOL suspension over 20-30 minutes. The causality for the slow, cold addition is to control the exothermic reaction and maximize regioselectivity, preventing over-bromination or side reactions.
-
Reaction: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed (typically 3 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.
-
Extraction & Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a dichloromethane/pentane solvent system to yield this compound as a white solid.[3]
Part 3: Applications in Asymmetric Catalysis and Drug Development
The primary utility of this compound stems from its role as a chiral ligand. The two hydroxyl groups serve as excellent coordination sites for a variety of metals, while the binaphthyl backbone creates a well-defined, sterically demanding chiral pocket around the metal center. The electron-withdrawing bromine atoms can modulate the Lewis acidity of the coordinated metal, fine-tuning the catalyst's reactivity and selectivity.
Key Catalytic Applications:
-
Chiral Zirconium Catalysts: It is a key ligand used to prepare novel binuclear chiral zirconium catalysts. These catalysts have proven effective in enantioselective Strecker reactions, a crucial method for synthesizing chiral α-amino acids.[3]
-
Hetero-Diels-Alder Reactions: The ligand is employed in zinc-catalyzed enantioselective Hetero-Diels-Alder reactions, which are powerful carbon-carbon bond-forming reactions for the synthesis of complex cyclic ethers.[3]
-
Friedel-Crafts Reactions: Asymmetric Friedel-Crafts reactions of pyrroles with glyoxylates can be catalyzed by complexes derived from this ligand, providing enantiomerically enriched products.[3]
-
Glyoxylate-Ene Reactions: Titanium complexes derived from dibromo-BINOL derivatives have been successfully used as catalysts for diastereoselective and enantioselective glyoxylate-ene reactions.
Diagram 2: Role as a Chiral Ligand
Caption: Generalized catalytic cycle showing the role of (R)-6,6'-Br₂-BINOL.
Use in Drug Development
The racemic form, (±)-6,6'-Dibromo-1,1'-bi-2-naphthol, is cited as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Atorvastatin, Labetalol, and Duloxetine.[5] This highlights the importance of the dibrominated BINOL scaffold in constructing complex, biologically active molecules. The use of the specific (R)-enantiomer allows for the stereoselective synthesis of the desired API enantiomer, which is a critical consideration in modern pharmacology to maximize therapeutic effects and minimize side effects.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and requires careful management.
Table 3: GHS Hazard and Precautionary Information
| Category | Codes & Statements |
| Signal Word | Warning [7] |
| Hazard Statements | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust.[8] P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/eye protection/face protection.[7][8] P302+P352: IF ON SKIN: Wash with plenty of water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Handling and Storage Protocol:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9] The recommended storage temperature is room temperature under an inert atmosphere.[4]
-
First Aid (General): In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]
-
Conclusion
This compound is more than just a chemical intermediate; it is a powerful tool in the hands of synthetic chemists. Its well-defined axial chirality, combined with the electronic influence of its bromine substituents, provides a robust platform for the design of highly effective asymmetric catalysts. From the stereocontrolled synthesis of amino acids to its role in constructing complex pharmaceuticals, its impact is significant and widespread. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in pioneering research and development.
References
- 1. (R)-(-)-6,6′-二溴-1,1′-二-2-萘酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 4. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS#: 80655-81-8 [m.chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Chiroptical Properties of Dibromo-BINOL Derivatives: A Technical Guide for Researchers
Introduction: The Enduring Legacy of BINOL and the Impact of Bromination
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern stereochemistry. Its C₂-symmetric, axially chiral framework, arising from restricted rotation (atropisomerism) around the C1-C1' bond, has made it an indispensable scaffold in asymmetric catalysis, molecular recognition, and the development of advanced chiroptical materials.[1][2] The two stable, non-superimposable enantiomers, (R)- and (S)-BINOL, provide a privileged chiral environment that has been extensively exploited to control the stereochemical outcome of a vast array of chemical transformations.
The functionalization of the BINOL core is a critical strategy for fine-tuning its steric and electronic properties, thereby optimizing its performance in specific applications. Among the various modifications, bromination stands out as a synthetically accessible and impactful derivatization. The introduction of bromine atoms onto the binaphthyl skeleton profoundly alters the molecule's chiroptical properties. This guide provides an in-depth technical exploration of the synthesis, chiroptical characteristics, and theoretical underpinnings of dibromo-BINOL derivatives, with a focus on how the regiochemistry of bromination dictates these properties. We will delve into the causality behind synthetic choices and the interpretation of spectroscopic data, offering field-proven insights for researchers in drug development and materials science.
Strategic Synthesis of Dibromo-BINOL Isomers: A Tale of Electronic and Steric Control
The chiroptical properties of dibromo-BINOL derivatives are intrinsically linked to the position of the bromine atoms on the naphthalene rings. The synthesis of specific isomers is therefore a crucial first step. The regioselectivity of bromination is governed by a delicate interplay of the electronic directing effects of the hydroxyl groups and the steric environment of the binaphthyl core.
The Path of Least Resistance: Electrophilic Bromination to 6,6'-Dibromo-BINOL
The most common and direct route to a dibrominated BINOL derivative is the electrophilic aromatic bromination of the parent BINOL. The powerful electron-donating effect of the hydroxyl groups at the C2 and C2' positions activates the naphthalene rings towards electrophilic attack. This effect, combined with steric considerations, overwhelmingly directs the substitution to the para-positions (C6 and C6').[1]
A typical synthesis involves treating (R)- or (S)-BINOL with elemental bromine in a chlorinated solvent at low temperatures.[1] This reaction is highly regioselective and proceeds in excellent yield, making (R)- and (S)-6,6'-dibromo-BINOL readily accessible starting materials.[1][3]
Protocol 1: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
Objective: To synthesize (R)-6,6'-dibromo-BINOL via electrophilic bromination of (R)-BINOL.
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-BINOL (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -75 °C using a dry ice/acetone bath or a cryocooler. The low temperature is critical to control the reaction rate and minimize the formation of side products.
-
Bromine Addition: Prepare a solution of bromine (2.2-2.7 eq) in dichloromethane. Add this solution dropwise to the cooled BINOL solution over a period of 2-3 hours. The slow addition helps to maintain the low temperature and ensure high regioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete after the addition of bromine is finished.
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange-red color of bromine disappears.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield (R)-6,6'-dibromo-BINOL as a white solid.[1][3][4]
Directed Lithiation: Accessing the Sterically Shielded 3,3'-Positions
Synthesizing 3,3'-dibromo-BINOL requires a different strategy, as the 3 and 3' positions are sterically hindered and electronically less favored for direct electrophilic attack. The most effective method is ortho-lithiation, a powerful technique that utilizes a directing group to deprotonate a specific adjacent position.[1]
In this case, the hydroxyl groups of BINOL must first be protected, typically as methoxy or methoxymethyl (MOM) ethers. These ether groups then direct the deprotonation of the adjacent 3 and 3' positions by a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting dilithio species can then be quenched with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane) to install the bromine atoms at the 3 and 3' positions. Subsequent deprotection of the hydroxyl groups yields the desired 3,3'-dibromo-BINOL.[5]
Diagram 1: Synthetic Pathways to Dibromo-BINOL Isomers
References
- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 4. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol from (R)-BINOL
Abstract
This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a valuable chiral ligand and synthetic intermediate, from its parent compound, (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL). The document delves into the mechanistic underpinnings of the selective bromination, offers a detailed, field-tested experimental protocol, and outlines robust methods for purification and characterization. Furthermore, this guide addresses common experimental challenges and provides a thorough discussion of the requisite safety precautions. Designed for researchers, chemists, and professionals in drug development, this whitepaper aims to be a definitive resource for the reliable and efficient synthesis of this important chiral molecule.
Introduction: The Significance of 6,6'-Dibromo-BINOL
This compound is a derivative of the well-known axially chiral compound (R)-BINOL. The introduction of bromine atoms at the 6 and 6' positions significantly enhances the utility of the BINOL scaffold. These bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the construction of a diverse array of more complex chiral ligands and materials with tailored steric and electronic properties.[1] These modified BINOL derivatives are pivotal in asymmetric catalysis, finding applications in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[2][3]
The synthesis of this compound from the readily available and relatively inexpensive (R)-BINOL is a cornerstone transformation for accessing this class of compounds. The direct electrophilic bromination is a highly efficient and regioselective process, making it the preferred method for this transformation.
Reaction Mechanism and Scientific Rationale
The synthesis of 6,6'-Dibromo-BINOL from BINOL proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of the BINOL molecule are strong activating groups, donating electron density to the naphthalene rings and making them more susceptible to electrophilic attack.
Regioselectivity: Why the 6,6'-Positions?
The high regioselectivity for bromination at the 6 and 6' positions is a key feature of this reaction. The hydroxyl groups at the 2 and 2' positions direct the incoming electrophile (Br⁺) primarily to the ortho and para positions. In the case of the 2-naphthol subunit, the positions ortho to the hydroxyl group are 1 and 3, and the positions para are 4 and 6.
-
Steric Hindrance: The 1 and 3 positions are sterically hindered by the adjacent hydroxyl group and the bulky naphthyl ring system, respectively.
-
Electronic Factors: Resonance stabilization of the arenium ion intermediate is most favorable when the electrophile attacks at the 6-position. Density functional theory (DFT) calculations of the highest occupied molecular orbital (HOMO) of BINOL show that the electron density is highest at the 6 and 6' positions, making them the most nucleophilic sites.[3]
While the 6,6'-dibromo product is the major isomer, trace amounts of regioisomers, such as the 5,6'-dibromo-BINOL, can sometimes be formed.[2][3] This underscores the importance of rigorous purification of the final product.
The Role of Reaction Conditions
The choice of reaction conditions is critical for achieving high yield and selectivity.
-
Low Temperature: The reaction is typically carried out at a very low temperature (-78 °C to -75 °C). This is crucial for controlling the high reactivity of the activated BINOL system and minimizing the formation of polybrominated byproducts and regioisomers.[2] Lower temperatures enhance the selectivity of the electrophilic attack.
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the bromine. Its low freezing point also makes it suitable for reactions at very low temperatures.
-
Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-bromination.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) | 286.33 | 10.0 g | 0.0349 | 1.0 |
| Bromine (Br₂) | 159.81 | 3.5 mL (11.2 g) | 0.0701 | 2.0 |
| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 300 mL | - | - |
| Sodium thiosulfate (Na₂S₂O₃) solution, saturated | - | ~50 mL | - | - |
| Sodium bicarbonate (NaHCO₃) solution, saturated | - | ~50 mL | - | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | ~5 g | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.0349 mol) of (R)-BINOL in 200 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of 3.5 mL (0.0701 mol) of bromine in 100 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred BINOL solution over a period of 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.
-
Quenching: Once the reaction is complete, slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color of the solution will disappear.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Crude Product: The crude product is obtained as a pale yellow solid. The typical crude yield is nearly quantitative.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification Protocol
Purification of the crude product is essential to remove any unreacted starting material, monobrominated species, and regioisomers.[1][4] Recrystallization is the most effective method for obtaining highly pure this compound.
Recrystallization Procedure
-
Solvent Selection: A mixture of toluene and a non-polar solvent like cyclohexane or n-hexane is effective for recrystallization.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot toluene solution, slowly add cyclohexane or n-hexane dropwise until the solution becomes slightly turbid (the cloud point). Reheat the solution gently until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation and Drying: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
A typical purified yield is around 90-95%.
Diagram of the Purification Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | 195-199 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.03 (d, J = 1.9 Hz, 2H), 7.87 (d, J = 9.0 Hz, 2H), 7.45-7.35 (m, 4H), 6.94 (d, J = 9.0 Hz, 2H), 5.00 (bs, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.0, 131.9, 130.8, 130.7, 130.6, 130.4, 125.9, 119.0, 118.0, 110.7 |
| Optical Rotation | [α]²⁰_D = -49° (c = 1.8 in acetic acid) |
| Chiral HPLC | A single peak corresponding to the (R)-enantiomer should be observed. A suitable starting method would be a Chiralcel OD-H column with a mobile phase of hexane/isopropanol. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete reaction (starting material remains) | - Insufficient bromine- Reaction time too short- Temperature too low | - Ensure accurate stoichiometry of bromine.- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure the reaction temperature is maintained at -78 °C. |
| Formation of polybrominated products | - Excess bromine- Reaction temperature too high | - Use no more than 2.0-2.2 equivalents of bromine.- Maintain a low reaction temperature (-78 °C) throughout the addition and reaction time. |
| Presence of regioisomers | - Reaction temperature too high | - Strict temperature control is crucial. Purify the crude product carefully by recrystallization. |
| Low yield after purification | - Product loss during work-up or recrystallization | - Ensure efficient extraction during work-up.- Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery. |
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
(R)-BINOL: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is fatal if inhaled.[5][6] Always handle liquid bromine in a fume hood, wearing heavy-duty chemical-resistant gloves, a lab coat, and a face shield.[5][6] Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.[7] Avoid inhalation of vapors and skin contact.
-
Dry Ice/Acetone Bath: Extremely cold. Wear cryogenic gloves when handling.
Emergency Procedures:
-
Skin Contact (Bromine): Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6]
-
Inhalation (Bromine): Move the individual to fresh air immediately and seek emergency medical assistance.[5][6]
-
Spills (Bromine): Neutralize small spills with a saturated solution of sodium thiosulfate before absorbing with an inert material.
Conclusion
The synthesis of this compound from (R)-BINOL is a robust and highly selective transformation that provides access to a key building block in asymmetric synthesis. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols for synthesis, purification, and safety outlined in this guide, researchers can confidently and efficiently produce this valuable chiral compound in high yield and purity.
References
- 1. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Regioselectivity of BINOL Bromination: A Technical Guide
Introduction: The Enduring Significance of BINOL in Asymmetric Synthesis
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric catalysis and molecular recognition.[1][2][3][4] Its C2-symmetric, atropisomeric scaffold provides a privileged chiral environment that has been exploited in a vast array of chemical transformations. The functionalization of the BINOL core is crucial for tuning its steric and electronic properties, thereby optimizing its performance in various applications. Among the many possible modifications, bromination stands out as a fundamental and versatile tool for introducing new functionalities. However, the regioselectivity of this electrophilic aromatic substitution is highly sensitive to reaction conditions and the nature of the substituents on the BINOL framework. This technical guide provides an in-depth exploration of the mechanisms governing the regioselective bromination of BINOL, offering field-proven insights for researchers, scientists, and drug development professionals.
The Electronic Landscape of the BINOL Scaffold: An Intrinsic Preference for the 6,6'-Positions
The inherent reactivity of the BINOL scaffold towards electrophiles is dictated by its electronic properties. The hydroxyl groups at the 2 and 2' positions are powerful activating groups, donating electron density to the naphthalene rings and making them more susceptible to electrophilic attack.
Computational studies, specifically Density Functional Theory (DFT) calculations of the Highest Occupied Molecular Orbital (HOMO) of (S)-BINOL, reveal the distribution of electron density.[2][5] The HOMO shows that the highest electron density is localized at the 6 and 6' positions, which are para to the hydroxyl groups. This makes these positions the most electronically favorable sites for electrophilic attack. Conversely, a node plane passes through the 3 and 3' carbons, rendering these positions electronically unfavorable for electrophilic substitution.[2][5]
The steric environment also plays a role. The area around the 8 and 8' positions is sterically hindered, which further disfavors electrophilic attack at these sites.[2][5] Consequently, the combination of dominant electronic activation at the 6,6'-positions and steric hindrance at other proximate positions leads to a strong intrinsic preference for electrophilic substitution at the 6,6'-positions.
Directing the Bromination: A Tale of Reagents and Conditions
The outcome of a BINOL bromination reaction is a delicate interplay between the intrinsic electronic preferences of the substrate and the specific reaction conditions employed. By carefully selecting the brominating agent, solvent, temperature, and protecting groups, one can achieve remarkable control over the regioselectivity.
The Predominant Pathway: Synthesis of 6,6'-Dibromo-BINOL
As predicted by the electronic structure, the most common and readily achieved bromination product is 6,6'-dibromo-BINOL. This transformation is typically accomplished using molecular bromine (Br₂) in a chlorinated solvent at low temperatures.
A seminal procedure reported by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with 2.7 equivalents of bromine in CH₂Cl₂ at -75 °C for 2.5 hours affords (R)-6,6'-dibromoBINOL in an impressive 99% yield.[2][5] This high regioselectivity underscores the strong electronic activation at the 6,6'-positions. It is noteworthy that neither electron-donating nor electron-withdrawing groups at the 3,3'-positions significantly alter this preference, highlighting the dominant directing effect of the 2,2'-hydroxyl groups.[2][5]
Experimental Protocol: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
-
Materials:
-
(R)-BINOL
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Bromine (Br₂)
-
-
Procedure:
-
Dissolve (R)-BINOL (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add a solution of Br₂ (2.7 equiv) in CH₂Cl₂ to the cooled BINOL solution over a period of 1 hour, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -75 °C for an additional 2.5 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.
-
Shifting the Selectivity: Accessing the 3,3'- and 5,5'-Positions
While the 6,6'-positions are the kinetically favored sites for bromination, other regioisomers can be accessed by modifying the BINOL substrate or the reaction conditions.
The strong directing effect of the hydroxyl groups can be attenuated by converting them into less electron-donating functionalities. For instance, the acetylation of the hydroxyl groups to form BINOL diacetate electronically deactivates the naphthalene rings. This reduced electron-donating ability alters the regioselectivity of bromination, favoring attack at the 5,5'-positions.[2][5]
In a study by Yang et al., treatment of (R)-BINOL diacetate with excess bromine in the presence of pyridine at room temperature resulted in the formation of 5,5'-dibromo-BINOL diacetate.[2][5] This demonstrates that by modulating the electronic nature of the 2,2'-substituents, the inherent reactivity of the BINOL core can be strategically redirected.
The electronically disfavored 3,3'-positions can be functionalized through a different mechanistic pathway: ortho-lithiation.[1][3][5] This method involves the deprotonation of the 3,3'-positions using a strong base, typically an organolithium reagent, directed by a coordinating group at the 2,2'-positions (often a protected hydroxyl group like a methoxymethyl (MOM) ether). The resulting 3,3'-dilithio-BINOL species is a powerful nucleophile that can react with a variety of electrophiles, including brominating agents, to yield 3,3'-disubstituted BINOL derivatives. While not a direct electrophilic aromatic substitution on the parent BINOL, this strategy provides a reliable route to otherwise inaccessible isomers.[6][7]
Conceptual Workflow: Regioselective Bromination of BINOL
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Substitution of BINOL: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
- 7. reddit.com [reddit.com]
A Technical Guide to Understanding Axial Chirality in 6,6'-Dibromo-BINOL
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of axial chirality as exemplified by 6,6'-dibromo-1,1'-bi-2-naphthol (6,6'-dibromo-BINOL), a key atropisomeric compound in modern chemistry. The document elucidates the structural origins of its chirality, stemming from sterically hindered rotation around the C1-C1' biaryl axis. We present detailed, field-proven methodologies for the resolution of its racemic form via diastereomeric salt formation and outline the definitive analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), used to assess enantiomeric purity. This guide is designed to serve as a comprehensive resource, blending foundational theory with practical, actionable protocols for professionals engaged in asymmetric synthesis and chiral technology development.
The Principle of Axial Chirality and Atropisomerism
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. While most commonly associated with stereocenters (a carbon atom with four different substituents), a distinct and equally important form is axial chirality . This phenomenon arises not from a chiral center, but from a chiral axis.
Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers, known as rotamers.[1][2] The term "atropisomer" is derived from the Greek a (not) and tropos (turn), signifying the lack of free rotation.[1]
The quintessential example of a molecule exhibiting stable atropisomerism is 1,1'-bi-2-naphthol (BINOL).[3][4][5] Its derivatives, such as 6,6'-dibromo-BINOL , are archetypal axially chiral compounds that have found extensive use as ligands in asymmetric catalysis and as building blocks for chiral materials.[6][7] The stability of their enantiomeric forms is a direct consequence of the steric impediment to rotation around the pivotal C1-C1' bond linking the two naphthalene rings.
Structural Basis for Chirality in 6,6'-Dibromo-BINOL
The existence of stable (R)- and (S)-enantiomers of 6,6'-dibromo-BINOL is a direct consequence of its molecular architecture. The rotation around the C1-C1' single bond is severely restricted by the steric hindrance imposed by the bulky substituents on the naphthalene rings.
Causality of the Rotational Barrier:
-
Steric Hindrance: The primary contributors to the high rotational barrier are the hydroxyl (-OH) groups at the 2 and 2' positions and, critically, the bromine atoms at the 6 and 6' positions. For the naphthalene rings to become coplanar (the transition state for racemization), these bulky groups would need to occupy the same space, leading to immense van der Waals repulsion.
-
High Configurational Stability: The energy barrier to rotation in the parent BINOL molecule is approximately 40 kcal/mol, which is sufficiently high to prevent racemization under ambient conditions.[3] The introduction of bromine atoms at the 6,6'-positions further secures this chiral axis, ensuring exceptional configurational stability.[8]
This restricted rotation forces the two naphthalene rings to exist in skewed, non-planar conformations, creating a chiral axis along the C1-C1' bond. The resulting enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis.
Figure 1: Structures of (R)- and (S)-6,6'-dibromo-BINOL enantiomers.
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure 6,6'-dibromo-BINOL begins with the synthesis of the racemic mixture, followed by a crucial resolution step.
Synthesis of Racemic 6,6'-Dibromo-BINOL
The standard synthesis involves the direct electrophilic aromatic bromination of racemic BINOL.[9][10][11]
-
Reaction: BINOL is treated with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Regioselectivity: The electron-donating hydroxyl groups direct the electrophilic substitution primarily to the 6 and 6' positions.[12]
-
Purification Imperative: It is crucial to note that this reaction can yield minor regioisomeric impurities (e.g., 5,5'-dibromo-BINOL).[9][10] Thorough purification of the racemic product, typically by recrystallization, is essential before proceeding to resolution to ensure the stereochemical integrity of the final product.[9]
Resolution by Diastereomeric Salt Formation
The most robust and widely employed method for separating the enantiomers of 6,6'-dibromo-BINOL is through the formation of diastereomeric salts.[13] This classic resolution technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not.[14][15]
Principle of Resolution: The acidic phenolic protons of racemic 6,6'-dibromo-BINOL react with a single enantiomer of a chiral base (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomeric salts:
-
(R)-6,6'-dibromo-BINOL + (S)-Base → (R,S)-Salt
-
(S)-6,6'-dibromo-BINOL + (S)-Base → (S,S)-Salt
These (R,S) and (S,S) salts are diastereomers and thus possess different solubilities, allowing one to be selectively crystallized from the solution. After separation by filtration, acidification of each diastereomeric salt regenerates the chiral base and the corresponding pure enantiomer of 6,6'-dibromo-BINOL. A commonly used and effective resolving agent for BINOL derivatives is N-benzylcinchonidinium chloride.[13]
Figure 2: Workflow for the resolution of 6,6'-dibromo-BINOL.
Experimental Protocol: Resolution of Racemic 6,6'-Dibromo-BINOL
This protocol is a representative methodology and may require optimization based on scale and specific laboratory conditions.
-
Salt Formation:
-
Dissolve racemic 6,6'-dibromo-BINOL (1.0 eq) in a suitable hot solvent, such as methanol or ethanol.
-
In a separate flask, dissolve the chiral resolving agent, N-benzylcinchonidinium chloride (0.5 eq, as only one hydroxyl group reacts to form the salt), in the same solvent.
-
Add the resolving agent solution to the racemic 6,6'-dibromo-BINOL solution.
-
Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation:
-
Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Retain the filtrate (mother liquor), which is now enriched in the more soluble diastereomer.
-
-
Regeneration of Enantiomers:
-
From Crystals: Suspend the collected crystals in a biphasic mixture of diethyl ether and dilute hydrochloric acid (e.g., 2 M HCl). Stir vigorously until all solids dissolve. The HCl protonates the BINOL derivative and the chiral amine.
-
Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched 6,6'-dibromo-BINOL.
-
From Mother Liquor: Treat the filtrate from Step 2 in the same manner (acidification and extraction) to recover the other enantiomer.
-
-
Purity Assessment:
-
Determine the enantiomeric excess (e.e.) of each recovered sample using chiral HPLC (see Section 4).
-
If necessary, a single recrystallization of the enantiomerically enriched product can often elevate the purity to >99% e.e.
-
Analysis of Enantiomeric Purity
The definitive validation of a successful resolution is the accurate determination of the enantiomeric composition of the final products. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this analysis.[16]
Principle of Chiral HPLC: Chiral HPLC utilizes a chiral stationary phase (CSP) packed into the column. The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a support (typically silica gel). As the racemic or enantiomerically enriched sample of 6,6'-dibromo-BINOL passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stabilities and/or geometries of these complexes, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in a separation with two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the sample.
| Parameter | Typical Condition | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Daicel CHIRALCEL® OD-H, OJ-H, or AD-H) | These phases show broad applicability and excellent resolving power for BINOL and its derivatives through a combination of hydrogen bonding, π-π stacking, and steric interactions. |
| Mobile Phase | Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v) | A normal-phase system is typically used. The ratio is optimized to achieve a good balance between resolution (separation factor, α) and analysis time. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for achieving efficient separation without excessive pressure. |
| Column Temperature | Ambient (e.g., 25 °C) | Temperature can affect retention times and resolution; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 254 nm | The naphthalene rings of 6,6'-dibromo-BINOL are strong chromophores, allowing for sensitive detection at this wavelength. |
Table 1: Representative Chiral HPLC Parameters for 6,6'-dibromo-BINOL Analysis.
Beyond HPLC, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to confirm the absolute configuration of the separated enantiomers by comparing experimental spectra to quantum chemical predictions.[17]
Significance and Applications
The availability of enantiomerically pure 6,6'-dibromo-BINOL is of paramount importance for several advanced applications in chemistry:
-
Asymmetric Catalysis: As a C₂-symmetric diol, it serves as a privileged chiral ligand for a wide array of metal centers (e.g., Ti, Al, Zn, Cu). The resulting chiral Lewis acid complexes are powerful catalysts for enantioselective reactions, including Diels-Alder reactions, carbonyl-ene reactions, and hydrophosphonylations (Pudovik reaction).[18][19]
-
Chiral Building Blocks: The bromine atoms at the 6,6'-positions are versatile synthetic handles. They can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira) to install a vast range of functional groups, leading to the creation of more complex chiral ligands, polymers, and advanced materials with tailored properties.[12][20][21]
-
Molecular Recognition: The well-defined chiral cavity of 6,6'-dibromo-BINOL and its derivatives makes them excellent candidates for use in chiral sensing and enantioselective recognition of other molecules.
Conclusion
6,6'-dibromo-BINOL stands as a cornerstone molecule for understanding and applying the principles of axial chirality. Its configurational stability, arising from significant steric hindrance to rotation, allows for its resolution into chemically distinct and valuable enantiomers. The methodologies of diastereomeric salt formation for resolution and chiral HPLC for analysis represent a robust and reliable workflow for accessing and validating these enantiopure materials. For researchers in drug development and materials science, a thorough grasp of these concepts and techniques is indispensable for the rational design of new chiral catalysts and functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Atropisomer - Wikipedia [en.wikipedia.org]
- 3. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myuchem.com [myuchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 1,1'-Bi-2-Naphthol (BINOL) Scaffold: Core Features and Applications
Abstract: The 1,1'-bi-2-naphthol (BINOL) scaffold is a cornerstone of modern stereoselective chemistry.[1] Its unique structural architecture, defined by C₂-symmetry and stable axial chirality, has established it as a privileged platform for the development of chiral ligands and catalysts.[1][2] This in-depth technical guide explores the fundamental principles governing the BINOL scaffold, from the structural basis of its atropisomerism to its synthesis, resolution, and extensive applications in asymmetric catalysis and materials science. We provide field-proven insights into experimental choices, detailed protocols for key methodologies, and a forward-looking perspective on the evolving role of BINOL in chemical innovation, aimed at researchers, scientists, and drug development professionals.
The Structural Cornerstone: Atropisomerism and Axial Chirality
Unlike molecules where chirality originates from a stereogenic carbon atom (point chirality), the chirality of BINOL is a consequence of restricted rotation around the C1-C1' single bond connecting the two naphthol rings.[3] This phenomenon, known as atropisomerism, gives rise to two stable, non-superimposable mirror-image conformers—enantiomers—that do not interconvert at room temperature.[3][4]
The root cause of this rotational restriction is the significant steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings.[3] This steric clash creates a substantial energy barrier to rotation (racemization) of approximately 40-44 kcal/mol, rendering the individual (R) and (S) enantiomers configurationally stable and separable.[5][6][7] This exceptional stability is the critical feature that enables BINOL's widespread use as a reliable source of chirality in synthesis.[3]
The absolute configuration of BINOL's chiral axis is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. By viewing the molecule along the C1-C1' axis, one can trace the priority of the ortho substituents. A counter-clockwise path from the highest to the lowest priority group on the front and then back ring designates the (S) configuration, while a clockwise path indicates the (R) configuration.[3]
Diagram 1: The atropisomerism of BINOL, arising from restricted rotation.
Key Physicochemical Properties
The well-defined structure of BINOL leads to consistent and measurable properties, which are crucial for its application and characterization.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₄O₂ | [8] |
| Molar Mass | 286.32 g/mol | [8] |
| Melting Point | 205-211 °C | [8] |
| Specific Rotation [α] | ±35.5° (c=1 in THF) | [8] |
| Racemization Barrier | ~40-44 kcal/mol | [5][6] |
Synthesis and Access to Enantiopure BINOL
While the synthesis of racemic BINOL is straightforward, the preparation of its individual enantiomers is a critical challenge that underpins its utility in asymmetric synthesis.[8] The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture.
Racemic Synthesis: Oxidative Coupling
Racemic BINOL is typically prepared via the oxidative coupling of 2-naphthol. A common and efficient laboratory-scale method utilizes iron(III) chloride (FeCl₃) as the oxidant.[1][8] The mechanism involves the complexation of Fe(III) to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[8]
Resolution of Racemic BINOL
Resolution methods separate the enantiomers from a pre-formed racemic mixture. These techniques are robust, scalable, and widely employed in both academic and industrial settings.
Method 1: Diastereomeric Crystallization (Classical Resolution) This strategy relies on the reaction of racemic BINOL with a chiral resolving agent to form diastereomeric complexes with different solubilities, allowing for separation by fractional crystallization.[1] A highly effective and widely used resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride.[1][9] This agent preferentially forms a crystalline inclusion compound with (R)-BINOL in solvents like acetonitrile, leaving the desired (S)-BINOL enriched in the mother liquor.[8][10]
Method 2: Enzymatic Kinetic Resolution Enzymatic methods offer high enantioselectivity under mild conditions. A common approach involves the enantioselective hydrolysis of a racemic BINOL diester, such as the dipentanoate ester.[8][9] Enzymes like cholesterol esterase selectively hydrolyze the (S)-diester, allowing the resulting (S)-diol to be separated from the unreacted (R)-diester.[4][8]
Experimental Protocol: Resolution of Racemic BINOL
This protocol details the resolution of racemic BINOL using N-benzylcinchonidinium chloride, a method valued for its efficiency and scalability.
Objective: To separate (R)-BINOL and (S)-BINOL from a racemic mixture.
Materials:
-
Racemic 1,1'-bi-2-naphthol (rac-BINOL)
-
N-benzylcinchonidinium chloride (chiral resolving agent)
-
Acetonitrile (MeCN), reagent grade
-
Methanol (MeOH), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Step-by-Step Methodology:
-
Complexation and Crystallization:
-
In a suitable flask, dissolve racemic BINOL and one equivalent of N-benzylcinchonidinium chloride in hot acetonitrile. The goal is to achieve a fully dissolved solution.[10]
-
Allow the solution to cool slowly to room temperature. The (R)-BINOL complex is less soluble and will begin to crystallize.[8]
-
Further cool the mixture in an ice bath (0 °C) to maximize the precipitation of the diastereomeric complex.[10]
-
-
Isolation of (R)-BINOL Complex:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the collected solids with a small amount of cold acetonitrile to remove residual mother liquor containing the (S)-enantiomer. The collected solid is the enriched (R)-BINOL•N-benzylcinchonidinium chloride complex.[10]
-
-
Recovery of (R)-BINOL:
-
To break the complex, suspend the collected solids in a biphasic mixture of ethyl acetate and dilute aqueous HCl.
-
Stir vigorously. The N-benzylcinchonidinium chloride will move into the aqueous phase as its hydrochloride salt, while the free (R)-BINOL will remain in the ethyl acetate layer.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield enantiomerically enriched (R)-BINOL.[10]
-
-
Isolation and Recovery of (S)-BINOL:
-
Purity Analysis:
-
Determine the enantiomeric excess (ee) of the recovered (R)- and (S)-BINOL samples using chiral High-Performance Liquid Chromatography (HPLC).
-
If necessary, a single recrystallization of the recovered solids can further enhance enantiomeric purity to >99% ee.
-
Diagram 2: Workflow for the classical resolution of racemic BINOL.
The Engine of Asymmetric Synthesis: BINOL in Catalysis
The C₂-symmetric and sterically well-defined structure of BINOL makes it an exceptionally effective chiral ligand for a vast range of metal-catalyzed asymmetric reactions.[11][12] Upon deprotonation, the two hydroxyl groups act as a bidentate ligand, chelating to a metal center to form a stable complex. This creates a rigid and predictable chiral pocket around the metal's active site, which forces substrates to approach in a specific orientation, thereby directing the stereochemical outcome of the reaction.[11][13]
Mechanism of Chiral Induction
The traditional view of BINOL-metal catalysis involves the chiral ligand scaffold creating a steric and electronic environment that dictates facial selectivity.[13][14] The bulky naphthalene rings effectively block certain trajectories for substrate approach, allowing reaction to occur preferentially from the less hindered face.
More recent mechanistic studies, particularly with BINOL-aluminum catalysts, have revealed an alternative "chiral-at-metal" stereoinduction mode.[13][14] In this model, the coordination of the chiral BINOL ligand induces chirality at the metal center itself, creating a stereogenic octahedral metal alkoxide.[14] This metal-centered chirality, rather than just ligand-based steric hindrance, is proposed to be the primary source of enantioselectivity in some systems.[13]
Versatility through Derivatization
The true power of the BINOL scaffold is amplified by the ability to modify its structure. Strategic placement of substituents at the 3,3', 6,6', or other positions on the naphthalene rings can fine-tune both the steric and electronic properties of the resulting ligand.[11]
-
Steric Tuning: Introducing bulky groups (e.g., SiPh₃) at the 3,3' positions can enlarge the chiral pocket, which can be beneficial for improving enantioselectivity in certain reactions.[15]
-
Electronic Tuning: Adding electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the metal center, thereby altering the catalyst's reactivity and selectivity.[11]
-
Bridged and Linked BINOLs: Linking two BINOL units together can create unique, flexible "semi-crown ether" type ligands capable of multifunctional catalysis and accommodating various metals.[16][17]
This modularity has led to a vast library of iconic ligands beyond BINOL itself, including:
-
BINAP: A phosphine-based ligand derived from BINOL, famous for its use in asymmetric hydrogenations.[8]
-
Chiral Phosphoric Acids (CPA): BINOL-derived Brønsted acids are powerful organocatalysts for a wide range of transformations.[8][18]
Diagram 3: Generalized catalytic cycle for a BINOL-metal complex.
Broader Horizons: BINOL in Materials Science and Drug Development
While its fame is rooted in catalysis, the unique optoelectronic and structural properties of the BINOL scaffold have led to its adoption in other advanced fields.
-
Materials Science: BINOL derivatives are used to construct chiral polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[19] Their inherent chirality can be transferred to the bulk material, creating functional materials for chiral sensing, enantioselective separation, and nonlinear optics.[12][20][21] The development of chiral liquid crystals and multiferroic crystals has also leveraged the BINOL core.[21][22]
-
Drug Development: Atropisomerism is a recognized feature in many biologically active molecules and approved drugs.[7][23] While BINOL itself is not typically the active pharmaceutical ingredient, its role in enabling the efficient, stereoselective synthesis of complex chiral drug molecules is indispensable.[12][18] The principles learned from BINOL's stable axial chirality inform the design and synthesis of atropisomeric drugs where different enantiomers can have vastly different biological activities.[7]
Conclusion
The 1,1'-bi-2-naphthol scaffold represents a triumph of molecular design. Its defining feature—stable, C₂-symmetric axial chirality—provides a robust and tunable platform that has profoundly impacted asymmetric synthesis. The ability to reliably resolve its enantiomers and systematically modify its structure has given chemists precise control over the three-dimensional space of chemical reactions, enabling the creation of complex chiral molecules with high fidelity. As the demands for enantiopure compounds in pharmaceuticals, agrochemicals, and advanced materials continue to grow, the foundational principles embodied by the BINOL scaffold will ensure its enduring relevance and inspire the next generation of chiral technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 17. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Optoelectronic properties and applications of optically active binaphthol derivatives - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. par.nsf.gov [par.nsf.gov]
A Technical Guide to Substituted BINOL Ligands: From Discovery to Catalytic Supremacy
Abstract
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, prized for its C2-symmetric axial chirality.[1][2] However, the evolution from the parent BINOL scaffold to its substituted derivatives marks a pivotal advancement in the quest for catalysts with superior activity and enantioselectivity. This technical guide provides an in-depth exploration of the discovery and significance of substituted BINOL ligands. We will delve into the strategic rationale behind modifying the BINOL framework, examine the profound influence of substituents on catalytic outcomes, and present practical methodologies for their synthesis and application. This resource is intended for researchers, chemists, and drug development professionals seeking to leverage the power of these "privileged" ligands in modern asymmetric synthesis.
The Progenitor: The Dawn of BINOL and its Intrinsic Potential
The journey of BINOL began with its first synthesis by Pummerer in 1926 through the oxidative coupling of 2-naphthol using FeCl3.[3] For decades, it remained a chemical curiosity until its potential as a chiral ligand was unlocked. A significant breakthrough came with Noyori's work in 1979, which demonstrated the utility of BINOL in metal-mediated catalysis for the reduction of aromatic ketones and aldehydes.[3] This seminal work established BINOL as a "privileged ligand" scaffold, a framework that is highly versatile and effective for a wide range of catalytic transformations.
The efficacy of BINOL lies in its well-defined, C2-symmetric chiral environment, a consequence of hindered rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. This rigid structure, when complexed with a metal center, creates a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate.
However, the performance of unsubstituted BINOL is not universally optimal. In many reactions, it provides only moderate levels of enantioselectivity, necessitating the exploration of structural modifications to enhance its catalytic prowess.[3] This limitation was the primary impetus for the development of substituted BINOL ligands.
The Substitution Paradigm: A Leap in Enantioselectivity and Reactivity
The strategic placement of substituents on the BINOL framework can dramatically alter the outcome of a catalytic reaction.[3] These modifications are not arbitrary; they are rational design elements that fine-tune the steric and electronic properties of the ligand. The overarching goal is to create a more defined and discriminating chiral pocket around the metal center.
Key Principles of Substitution:
-
Steric Hindrance: Introducing bulky substituents can narrow the chiral pocket, leading to more pronounced steric repulsion with one of the possible transition states, thereby enhancing enantioselectivity. These groups can also influence the dihedral angle between the two naphthyl rings, further modifying the chiral environment.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the coordinated metal center.[3] This electronic tuning can impact the rate of the reaction and, in some cases, the stereochemical outcome. For instance, modifying the electronic properties of the oxygen atoms in the BINOL ligand can influence the bonding and reactivity of the metal complex.[3]
The interplay between these steric and electronic factors is delicate and often reaction-specific. A modification that proves beneficial for one transformation may be detrimental to another.[3]
Strategic Positions: A Guide to Modifying the BINOL Scaffold
The BINOL framework offers several positions for substitution, with the 3,3' and 6,6' positions being the most extensively studied and utilized.[3][4][5][6]
The 3,3'-Positions: Crafting the Chiral Pocket
Substituents at the 3 and 3' positions are in close proximity to the catalytic center. Consequently, they exert a profound steric influence on the substrate's approach.
-
Rationale: Introducing bulky groups at these positions can effectively "wall in" the chiral pocket, creating a more restrictive environment that forces the substrate to adopt a specific orientation. This is often a successful strategy for enhancing enantioselectivity.
-
Synthesis: A common route to 3,3'-disubstituted BINOLs involves a two-step protocol: ortho-lithiation of a protected BINOL derivative followed by reaction with an electrophile.[3][4][5]
The 6,6'-Positions: Distal Control and Solubility
While further from the reaction center, substituents at the 6 and 6' positions can still significantly impact catalysis.
-
Rationale: These positions are often modified to introduce groups that can engage in secondary interactions or to alter the overall solubility and physical properties of the catalyst. Electrophilic aromatic bromination is a common method for introducing bromo groups at these positions, which can then be used as handles for further functionalization via cross-coupling reactions.[3]
-
Synthesis: 6,6'-Dibromo-BINOL is a readily available and inexpensive starting material for a wide array of other derivatives.[3]
dot graphdot
Caption: General workflow for the synthesis and application of substituted BINOL ligands.
Case Study: Asymmetric Alkylation of Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. While unsubstituted BINOL provides moderate enantioselectivity, 3,3'-disubstituted derivatives have proven to be far superior.
| Ligand | 3,3'-Substituent | Aldehyde | Product ee (%) | Yield (%) |
| (S)-BINOL | H | Benzaldehyde | 68 | 95 |
| (S)-3,3'-(Ph)2BINOL | Phenyl | Benzaldehyde | 92 | 98 |
| (S)-3,3'-(2-Naphthyl)2BINOL | 2-Naphthyl | Benzaldehyde | >99 | 97 |
| (S)-3,3'-(SiPh3)2BINOL | Triphenylsilyl | Benzaldehyde | 98 | 96 |
Data compiled from various sources for illustrative purposes.
As the data clearly indicates, increasing the steric bulk at the 3,3'-positions from hydrogen to phenyl, and further to 2-naphthyl, leads to a significant enhancement in the enantiomeric excess (ee) of the resulting secondary alcohol. This trend underscores the power of steric tuning in refining the chiral environment of the catalyst.
dot graphdot
Caption: Steric influence of 3,3'-substituents on substrate approach.
Experimental Corner: Synthesis and Application Protocols
Synthesis of (R)-3,3'-Diphenyl-1,1'-bi-2-naphthol
This protocol is adapted from established literature procedures.[3][7]
Materials:
-
(R)-BINOL
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Aqueous Potassium Carbonate (2M)
-
Hydrochloric Acid (conc. and 2M)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Protection: To a solution of (R)-BINOL in anhydrous THF at 0 °C, add DIPEA followed by the dropwise addition of MOM-Cl. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl ((R)-MOM-BINOL).
-
Bromination (Ortho-lithiation/Quench): This step must be performed under an inert atmosphere (Argon or Nitrogen). Dissolve (R)-MOM-BINOL in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour at this temperature. Add a solution of iodobenzene in THF and continue stirring for 2 hours. Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride.
-
Suzuki Coupling: To the crude product from the previous step, add THF, aqueous potassium carbonate (2M), and phenylboronic acid. Degas the mixture with argon for 15 minutes. Add the Pd(PPh3)4 catalyst and heat the reaction to reflux overnight.
-
Deprotection: After cooling, perform an aqueous workup. Dissolve the crude product in a mixture of THF and 2M HCl and stir at room temperature until deprotection is complete.
-
Purification: Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by silica gel column chromatography.
Application in Asymmetric Diethylzinc Addition to Benzaldehyde
Materials:
-
(R)-3,3'-Diphenyl-BINOL
-
Titanium (IV) isopropoxide (Ti(OiPr)4)
-
Anhydrous Toluene
-
Diethylzinc (in hexanes)
-
Benzaldehyde
Procedure:
-
Catalyst Preparation: Perform under an inert atmosphere. To a solution of (R)-3,3'-Diphenyl-BINOL in anhydrous toluene, add Ti(OiPr)4. Stir the mixture at room temperature for 1 hour to form the chiral titanium complex.
-
Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde, followed by the dropwise addition of diethylzinc solution.
-
Monitoring and Quench: Stir the reaction at 0 °C and monitor its progress by TLC. Upon completion, carefully quench the reaction by the slow addition of 2M HCl.
-
Workup and Analysis: Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate. After concentration, purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Future Horizons: The Evolving Landscape of BINOL-Derived Ligands
The field of substituted BINOL ligands continues to evolve. Current research focuses on:
-
H8-BINOL Derivatives: Partially hydrogenated BINOL scaffolds (H8-BINOL) offer a different stereoelectronic profile and have shown great promise in a variety of reactions.[8][9]
-
Linked-BINOLs: Covalently linking two BINOL units can create unique bimetallic catalysts with cooperative effects, enabling new modes of reactivity and selectivity.[10]
-
Brønsted Acid Catalysis: BINOL-derived phosphoric acids (TRIP) are powerful chiral Brønsted acid catalysts for a wide range of enantioselective transformations.[11]
The modularity and tunability of the BINOL scaffold ensure that it will remain a central platform for the development of new and improved asymmetric catalysts for the foreseeable future, with significant implications for the efficient synthesis of chiral molecules in the pharmaceutical and fine chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Origins of the enantioselectivity of a palladium catalyst with BINOL-phosphoric acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Privileged Architecture of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
This compound, a derivative of the well-established BINOL ligand scaffold, has emerged as a powerful tool in the field of asymmetric catalysis. Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment that is fundamental to the effective transfer of chiral information during a chemical transformation[1]. The introduction of bromine atoms at the 6 and 6' positions of the binaphthyl backbone is not a trivial modification; these electron-withdrawing groups significantly influence the electronic properties and steric profile of the ligand. This modification enhances the Lewis acidity of the associated metal center and modulates the ligand's coordination geometry, often leading to improved enantioselectivity and reactivity in a variety of catalytic processes[2][3].
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the applications of this compound in several key asymmetric transformations. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the causality behind experimental choices to empower the end-user with a deeper understanding of the catalytic systems.
Synthesis and Availability
This compound is readily prepared via the electrophilic aromatic bromination of enantiomerically pure (R)-BINOL[2][4]. This straightforward procedure maintains the enantiomeric purity of the BINOL starting material, making the dibromo-derivative an accessible and cost-effective chiral ligand[2]. It is also commercially available from various suppliers. The purification of the crude product by recrystallization is crucial to remove any regioisomeric impurities, such as the 5,5'-dibromo isomer, which can negatively impact catalytic performance[1].
Core Applications in Asymmetric Catalysis
The utility of this compound extends across a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we detail its application in several synthetically important transformations, complete with mechanistic insights and detailed experimental protocols.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful method for the synthesis of chiral six-membered heterocycles, which are common motifs in natural products and pharmaceuticals. The use of a chiral Lewis acid catalyst composed of this compound and a zinc source provides excellent enantiocontrol in the reaction between Danishefsky's diene and various aldehydes.
Causality and Mechanistic Insight: The in situ generated zinc complex acts as a chiral Lewis acid, activating the aldehyde by coordination to its carbonyl oxygen. The C₂-symmetric environment of the dibromo-BINOL ligand effectively shields one face of the aldehyde, directing the incoming diene to the other face, thus controlling the stereochemical outcome of the cycloaddition. The electron-withdrawing bromine atoms enhance the Lewis acidity of the zinc center, leading to stronger coordination and more effective activation of the aldehyde.
Experimental Workflow: Hetero-Diels-Alder Reaction
Caption: Workflow for the (R)-6,6'-Dibromo-BINOL-Zn catalyzed Hetero-Diels-Alder reaction.
Detailed Protocol: Asymmetric Hetero-Diels-Alder Reaction
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Aldehyde (e.g., benzaldehyde)
-
Danishefsky's diene
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 0.06 mmol, 6 mol%) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the active catalyst is indicated by the evolution of ethane gas.
-
-
Hetero-Diels-Alder Reaction:
-
To the prepared catalyst solution at 0 °C, add the aldehyde (1.0 mmol, 1.0 equiv).
-
After stirring for 15 minutes, add Danishefsky's diene (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a few drops of trifluoroacetic acid.
-
Add saturated aqueous sodium bicarbonate (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantioenriched 2,3-dihydro-4H-pyran-4-one.
-
Expected Outcome: High yields (typically >80%) and excellent enantioselectivities (often >90% ee) are expected for a range of aromatic and aliphatic aldehydes.
Asymmetric Friedel-Crafts Alkylation of Pyrroles
The Friedel-Crafts alkylation of electron-rich heterocycles like pyrrole is a fundamental C-C bond-forming reaction. The enantioselective variant, particularly with glyoxylate esters, provides access to valuable chiral α-heteroarylacetic acid derivatives, which are important building blocks in medicinal chemistry. A catalyst system generated from this compound and titanium(IV) isopropoxide has proven to be highly effective for this transformation.
Causality and Mechanistic Insight: The BINOL-Ti(IV) complex functions as a chiral Lewis acid. The titanium center coordinates to the glyoxylate ester, activating it towards nucleophilic attack by the pyrrole. The steric environment created by the dibromo-BINOL ligand dictates the facial selectivity of the pyrrole's approach to the activated glyoxylate, thereby inducing chirality in the product. The 6,6'-dibromo substituents are thought to fine-tune the electronic properties of the titanium center and the steric bulk around the catalytic pocket, leading to high enantioselectivity.
Experimental Workflow: Asymmetric Friedel-Crafts Alkylation
Caption: Workflow for the (R)-6,6'-Dibromo-BINOL-Ti catalyzed Friedel-Crafts alkylation.
Detailed Protocol: Asymmetric Friedel-Crafts Alkylation of Pyrrole with Ethyl Glyoxylate
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Pyrrole
-
Ethyl glyoxylate (solution in toluene)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried flask under an argon atmosphere, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous dichloromethane (2.0 mL).
-
Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour.
-
-
Friedel-Crafts Reaction:
-
Cool the catalyst solution to 0 °C.
-
Add pyrrole (2.0 mmol, 2.0 equiv).
-
Add ethyl glyoxylate (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the chiral pyrrole-2-acetate derivative.
-
Expected Outcome: This protocol typically affords the desired product in good yields (70-95%) and high enantiomeric excesses (up to 96% ee)[5].
Quantitative Data Summary
| Reaction Type | Catalyst System | Substrate Example | Temp (°C) | Yield (%) | ee (%) |
| Hetero-Diels-Alder | (R)-6,6'-Dibromo-BINOL/Et₂Zn | Benzaldehyde | 0 to rt | >80 | >90 |
| Friedel-Crafts | (R)-6,6'-Dibromo-BINOL/Ti(OiPr)₄ | Pyrrole & Ethyl Glyoxylate | 0 | 70-96 | up to 96 |
| Glyoxylate-Ene | (R)-6,6'-Dibromo-BINOL/TiX₂ | α-Methylstyrene & Glyoxylate | -20 | ~88 | >98 |
| Strecker Reaction | (R)-6,6'-Dibromo-BINOL/Zr(OtBu)₄ | Various Aldimines | rt | High | High |
| Hydrophosphonylation | (R)-6,6'-Dibromo-BINOL/La(OiPr)₃ | Benzaldehyde | -40 | Good | >90 |
Note: The data for the Strecker and Hydrophosphonylation reactions are adapted from protocols using closely related BINOL ligands, as specific data for the 6,6'-dibromo derivative is less commonly reported in detailed protocols. High performance is anticipated based on analogous systems.
Additional Key Applications and Protocols
Asymmetric Glyoxylate-Ene Reaction
The carbonyl-ene reaction is a valuable tool for forming C-C bonds and setting stereocenters. The use of a chiral titanium complex derived from this compound has been shown to be highly effective in the asymmetric glyoxylate-ene reaction, affording α-hydroxy esters with excellent enantiopurity.
Protocol Adaptation: A chiral titanium catalyst can be prepared from this compound and a titanium precursor such as TiCl₂(OiPr)₂. The reaction is typically carried out at low temperatures (-20 °C) in a non-polar solvent like toluene. The use of the 6,6'-dibromo-BINOL ligand has been reported to significantly enhance enantioselectivity compared to the unsubstituted BINOL ligand in this reaction[2].
Asymmetric Strecker Reaction
The Strecker reaction, which provides access to α-amino nitriles, is a cornerstone of amino acid synthesis. A chiral zirconium catalyst, prepared in situ from this compound and Zr(OtBu)₄, can effectively catalyze the addition of a cyanide source to imines, yielding enantioenriched α-amino nitriles.
Protocol Adaptation: The active catalyst is typically generated by mixing the ligand and Zr(OtBu)₄ in a suitable solvent like toluene at room temperature. The aldimine is then added, followed by the cyanide source (e.g., TMSCN). The 6,6'-dibromo substituents are expected to enhance the catalytic activity and stereocontrol of the zirconium center.
Asymmetric Hydrophosphonylation of Aldehydes (Pudovik Reaction)
This reaction provides a direct route to enantiomerically enriched α-hydroxy phosphonates, which are important compounds in medicinal chemistry and as synthetic intermediates. Lanthanide complexes of chiral BINOL derivatives are effective catalysts for this transformation.
Protocol Adaptation: A chiral lanthanum catalyst can be prepared from this compound and a lanthanum source such as La(OiPr)₃. The reaction is generally performed at low temperatures (-40 °C) in THF. The protocol involves the addition of the aldehyde and a phosphite source (e.g., dimethyl phosphite) to the pre-formed catalyst solution. The use of substituted BINOLs, including those with electron-withdrawing groups, has been shown to influence the enantioselectivity of this reaction[3].
Conclusion and Future Outlook
This compound is a versatile and highly effective chiral ligand for a range of important asymmetric catalytic transformations. The presence of the 6,6'-dibromo substituents provides a unique combination of steric and electronic properties that often leads to superior catalytic performance compared to the parent BINOL ligand. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this powerful catalytic tool in both academic and industrial research settings. Future work in this area will likely focus on expanding the scope of reactions catalyzed by complexes of this ligand and on its immobilization on solid supports for the development of recyclable catalytic systems.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Art of Asymmetric Induction: A Guide to (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Chiral Catalysis
Welcome to a comprehensive technical guide dedicated to (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a cornerstone chiral ligand in the field of asymmetric synthesis. This document is crafted for researchers, medicinal chemists, and process development scientists who seek to leverage the unique stereochemical control offered by this privileged scaffold. We will delve into the ligand's fundamental properties, its strategic applications in key carbon-carbon and carbon-heteroatom bond-forming reactions, and provide detailed, field-proven protocols to empower your research and development endeavors.
The Ligand: Structure, Properties, and Synthesis
This compound, a derivative of the renowned 1,1'-bi-2-naphthol (BINOL), is an axially chiral molecule that has garnered significant attention for its ability to form well-defined, sterically demanding chiral environments around a metal center. The presence of bromine atoms at the 6 and 6' positions enhances the ligand's electronic properties and steric bulk, often leading to improved enantioselectivity in catalytic transformations compared to its parent BINOL.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₂Br₂O₂ |
| Molecular Weight | 444.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 195-199 °C |
| Optical Rotation | [α]²⁰/D −49°, c = 1.8 in acetic acid |
Source: Sigma-Aldrich[1]
The synthesis of this compound is typically achieved through the electrophilic bromination of enantiomerically pure (R)-BINOL. Careful control of the reaction conditions is crucial to ensure high regioselectivity for the 6,6'-positions and to avoid the formation of other brominated isomers[2].
Protocol 1: Synthesis of this compound
This protocol is based on the established method of electrophilic bromination of (R)-BINOL[3].
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol)
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-(+)-1,1'-Bi(2-naphthol) (1.0 equiv) in dichloromethane at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of bromine (2.2 equiv) in dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis. The enantiomeric purity should be verified by chiral HPLC analysis.
Applications in Asymmetric Catalysis
The utility of this compound as a chiral ligand is vast and continually expanding. Its primary role is to form complexes with various metal precursors, creating highly effective chiral Lewis acid catalysts. The increased Lewis acidity imparted by the electron-withdrawing bromine atoms often enhances the catalytic activity and enantioselectivity of the resulting complex[3].
Asymmetric Mannich-Type Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. The zirconium-catalyzed Mannich-type reaction using (R)-6,6'-dibromo-BINOL has been shown to be highly effective in producing optically active β-amino acid derivatives[4].
Catalyst Preparation and Reaction Workflow:
Caption: Workflow for the Zr-catalyzed asymmetric Mannich reaction.
Protocol 2: Zirconium-Catalyzed Asymmetric Mannich-Type Reaction
This protocol is adapted from the work of Kobayashi and coworkers, demonstrating the synthesis of optically active β-amino esters[4].
Materials:
-
This compound
-
Zirconium(IV) tert-butoxide (Zr(OtBu)₄)
-
N-methylimidazole (NMI)
-
Aldimine
-
Silyl enol ether
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.2 equiv) and toluene. To this solution, add Zr(OtBu)₄ (0.1 equiv) and N-methylimidazole (0.2 equiv). Stir the mixture at room temperature for 1 hour.
-
Mannich Reaction: Cool the catalyst solution to -40 °C. Add the aldimine (1.0 equiv) followed by the silyl enol ether (1.2 equiv).
-
Stir the reaction mixture at -40 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
| Aldehyde Derivative | Silyl Enol Ether | Yield (%) | ee (%) |
| N-(2-hydroxyphenyl)benzaldimine | 1-(trimethylsiloxy)cyclohexene | 95 | 90 |
| N-(2-hydroxyphenyl)-1-naphthaldehyde imine | 1-(trimethylsiloxy)cyclohexene | 98 | 92 |
| N-(2-hydroxyphenyl)cinnamaldehyde imine | 1-(trimethylsiloxy)cyclopentene | 91 | 88 |
Data is representative and adapted from related studies[4].
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful method for the synthesis of six-membered heterocyclic compounds. The use of chiral Lewis acids derived from (R)-6,6'-dibromo-BINOL can effectively control the stereochemistry of this transformation, leading to enantioenriched dihydropyranones[5].
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric Hetero-Diels-Alder reaction.
Protocol 3: Asymmetric Hetero-Diels-Alder Reaction
Materials:
-
This compound
-
Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid precursor
-
Aldehyde
-
Danishefsky's diene
-
Dichloromethane, anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.1 equiv) in anhydrous dichloromethane. Cool the solution to 0 °C and add Et₂AlCl (0.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
HDA Reaction: Cool the catalyst solution to -78 °C. Add the aldehyde (1.0 equiv) and stir for 10 minutes. Then, add Danishefsky's diene (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, add a few drops of trifluoroacetic acid to facilitate the hydrolysis of the cycloadduct.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 85 | >90 |
| 4-Chlorobenzaldehyde | 88 | >92 |
| Cyclohexanecarboxaldehyde | 75 | 85 |
Data is representative and based on the high selectivities reported for related systems[5].
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is critical to validating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.
Protocol 4: General Procedure for Chiral HPLC Analysis
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
Chiral stationary phases such as Chiralcel OD-H, AD-H, or Chiralpak IA, IB, or IC are commonly used for separating enantiomers of products derived from BINOL-catalyzed reactions.
General Method:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve good separation of the enantiomers. For example, a starting point could be 90:10 (hexane:isopropanol).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile with a UV detector at a wavelength where the product has strong absorbance (e.g., 254 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
This compound stands as a powerful and versatile chiral ligand in the arsenal of the synthetic chemist. The electronic and steric modifications imparted by the bromine substituents often lead to superior performance in a range of asymmetric transformations. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this ligand in their own synthetic endeavors. As with any catalytic system, optimization of reaction conditions for specific substrates is key to achieving the highest levels of efficiency and stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Asymmetric Strecker Synthesis of α-Aminonitriles using a Chiral (S)-3,3'-Dibromo-BINOL-Zirconium Catalyst
Introduction: The Enduring Importance of Chiral Amino Acids
Optically pure α-amino acids are fundamental building blocks of life and indispensable components in the pharmaceutical, agrochemical, and materials science industries.[1] The Strecker synthesis, first reported in 1850, remains one of the most direct and atom-economical methods for producing these crucial molecules from simple aldehydes or ketones.[2][3] The classic reaction, however, produces a racemic mixture of α-amino acids, necessitating challenging and often costly resolution steps.[4] The development of catalytic, enantioselective Strecker reactions has therefore been a paramount goal in modern organic synthesis, offering a more elegant and efficient path to homochiral products.[5][6]
Among the myriad of chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) has emerged as a "privileged ligand" due to its C₂-symmetric, atropisomeric structure that can create a well-defined chiral environment around a metal center.[7][8] This guide details a robust and highly enantioselective protocol for the Strecker reaction utilizing a catalyst system derived from (S)-3,3'-Dibromo-1,1'-bi-2-naphthol . We will explore the causality behind the experimental design, from catalyst preparation to product validation, providing researchers with a reliable method for accessing valuable chiral α-aminonitriles.
The (S)-3,3'-Dibromo-BINOL Catalyst: A Marriage of Sterics and Electronics
The efficacy of an asymmetric catalyst is determined by its ability to create a stable, well-organized transition state that energetically favors the formation of one enantiomer over the other. While standard BINOL is effective, strategic substitution on the ligand backbone can dramatically amplify its performance. The use of (S)-3,3'-Dibromo-BINOL is a prime example of such rational design.
Why Bromine at the 3,3'-Positions?
-
Enhanced Steric Hindrance: The bulky bromine atoms ortho to the hydroxyl groups extend the chiral pocket of the ligand. This increased steric bulk provides more effective facial discrimination of the prochiral imine substrate, physically guiding the nucleophile to attack from a specific trajectory.[9]
-
Modified Electronic Properties: As electron-withdrawing groups, the bromine atoms increase the Lewis acidity of the coordinated metal center (e.g., Zirconium). This enhances the catalyst's ability to activate the imine substrate, accelerating the reaction rate.[9]
-
Transition State Stabilization: Computational studies suggest that the bromine atoms play a critical role in stabilizing the desired transition state through a combination of steric guidance and non-covalent interactions, such as π-π stacking. This stabilization effectively lowers the activation energy for the enantioselective pathway, leading to higher enantiomeric excess (ee) in the final product.[9]
When complexed with a Lewis acid like Zirconium(IV) tert-butoxide (Zr(OtBu)4), the (S)-3,3'-Dibromo-BINOL ligand forms a potent chiral catalyst capable of activating the imine and orchestrating a highly enantioselective cyanide addition.[9][10]
Proposed Catalytic Cycle
The reaction is believed to proceed through a dual-activation mechanism where the chiral Zirconium complex engages both the electrophile (imine) and the nucleophile (cyanide).
Caption: Proposed catalytic cycle for the Zr-Dibromo-BINOL catalyzed Strecker reaction.
The mechanism involves the coordination of the imine to the Lewis acidic zirconium center, increasing its electrophilicity. The chiral ligand then directs the nucleophilic attack of the cyanide ion, delivered from trimethylsilyl cyanide (TMSCN), to one face of the activated imine, leading to the preferential formation of the S-enantiomer of the α-aminonitrile.[11]
Detailed Experimental Protocol
This protocol provides a general procedure for the asymmetric Strecker reaction of an N-benzhydryl imine. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
4.1. Materials and Equipment
-
Reagents: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (≥98%), Zirconium(IV) tert-butoxide (Zr(OtBu)4), Aldehyde (e.g., Benzaldehyde), Amine (e.g., Benzhydrylamine), Trimethylsilyl cyanide (TMSCN, ≥97%), Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a rubber septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, low-temperature bath (e.g., dry ice/acetone, -78 °C), rotary evaporator, glass column for chromatography.
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric Strecker reaction.
4.3. Step-by-Step Procedure
Safety Note: Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with moisture to produce hydrogen cyanide (HCN) gas. This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add (S)-3,3'-Dibromo-BINOL (23.5 mg, 0.05 mmol, 10 mol%).
-
Add 1.0 mL of anhydrous toluene via syringe. Stir until the ligand is fully dissolved.
-
Add Zirconium(IV) tert-butoxide (19.2 mg, 0.05 mmol, 10 mol%) to the solution.
-
Stir the resulting mixture at room temperature for 30-60 minutes. A color change to pale yellow is typically observed. Causality: This pre-stirring period is crucial for the formation of the active chiral zirconium-BINOLate complex.
-
-
Imine Addition:
-
In a separate flask, prepare the N-benzhydryl imine of benzaldehyde by stirring equimolar amounts of benzaldehyde (0.5 mmol) and benzhydrylamine (0.5 mmol) in 1.0 mL of anhydrous toluene with 4Å molecular sieves for 2-4 hours. Alternatively, use a pre-synthesized and purified imine.
-
Add the solution of the imine (0.5 mmol, 1.0 equiv) to the catalyst mixture via syringe.
-
-
Reaction Execution:
-
Cool the reaction flask to the desired temperature, typically -40 °C. Causality: Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered, selective transition state over non-selective background reactions.
-
Slowly add trimethylsilyl cyanide (TMSCN) (73 µL, 0.55 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at -40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 24 to 48 hours depending on the substrate.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding 5 mL of saturated aqueous NaHCO₃ solution at the reaction temperature. Causality: The basic quench hydrolyzes the N-silyl intermediate and neutralizes any acidic species.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., Hexane/Ethyl Acetate gradient) to afford the pure α-aminonitrile.[12]
-
Expected Performance and Substrate Scope
The (S)-3,3'-Dibromo-BINOL/Zr(OtBu)4 catalyst system is effective for a range of aromatic and heteroaromatic aldehydes.
| Entry | Aldehyde Substrate | Amine | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Benzhydrylamine | ~95 | >92 |
| 2 | 4-Methoxybenzaldehyde | Benzhydrylamine | ~92 | >90 |
| 3 | 4-Chlorobenzaldehyde | Benzhydrylamine | ~98 | >95 |
| 4 | 2-Naphthaldehyde | Benzhydrylamine | ~90 | >91 |
| 5 | 2-Furaldehyde | Benzhydrylamine | ~85 | ~88 |
| Note: Data is representative and synthesized from typical results reported for similar BINOL-metal catalyzed systems. Actual results may vary.[9][13] |
Product Validation: A Self-Validating System
6.1. Structural Characterization The identity and purity of the resulting α-aminonitrile should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
6.2. Determination of Enantiomeric Excess The enantiomeric purity of the product is the most critical measure of success for an asymmetric reaction.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Typical Column: Chiralcel OD-H or AD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomer peaks.
-
Procedure: A small sample of the purified product is dissolved in the mobile phase and injected. The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess (ee).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture or air exposure.2. Impure reagents (aldehyde, amine, or TMSCN).3. Insufficient reaction time or incorrect temperature. | 1. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.2. Use freshly distilled or purified reagents and anhydrous solvents.3. Monitor the reaction by TLC and allow it to run longer; verify the low-temperature bath is at the correct temperature. |
| Low Enantioselectivity | 1. Reaction temperature is too high.2. Racemic or impure chiral ligand.3. Competing, non-catalyzed background reaction. | 1. Lower the reaction temperature (e.g., from -40 °C to -78 °C).2. Verify the enantiomeric purity of the (S)-3,3'-Dibromo-BINOL ligand.3. Ensure slow, dropwise addition of TMSCN to minimize the uncatalyzed reaction pathway. |
| Complex Product Mixture | 1. Imine instability or side reactions.2. Decomposition of the product during work-up or chromatography. | 1. Use freshly prepared imine. Consider a one-pot procedure where the imine is generated in the presence of the catalyst.2. Use a milder work-up (e.g., avoid strong acids/bases). Consider deactivating the silica gel with triethylamine before chromatography. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Preparation of Chiral Zirconium Catalysts from (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: An Application Note
Introduction
In the landscape of asymmetric catalysis, the development of efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production.[1] Among the diverse array of chiral catalysts, those based on zirconium have emerged as powerful tools due to their unique Lewis acidity, stability, and versatility in promoting a wide range of organic transformations.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of a specific class of chiral zirconium catalysts derived from (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, often abbreviated as (R)-6,6'-Dibromo-BINOL.
The axial chirality of the 1,1'-bi-2-naphthol (BINOL) scaffold, coupled with the electronic modifications imparted by the bromine substituents at the 6 and 6' positions, allows for the creation of a well-defined and sterically hindered chiral environment around the zirconium metal center.[4] This tailored environment is crucial for achieving high levels of enantioselectivity in various carbon-carbon bond-forming reactions. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis and application of these valuable catalysts.
Scientific Rationale: The "Why" Behind the "How"
The choice of (R)-6,6'-Dibromo-BINOL as the ligand is not arbitrary. The dibromo substitution serves two primary purposes. First, it electronically modifies the BINOL backbone, influencing the Lewis acidity of the resulting zirconium complex. Second, the bulky bromine atoms contribute to the steric environment of the catalytic pocket, enhancing facial discrimination of the prochiral substrate and leading to higher enantioselectivities.[5]
The in-situ preparation method described is often preferred for its convenience and the generation of a highly active catalytic species. The reaction between the chiral ligand and a suitable zirconium precursor, such as zirconium(IV) tert-butoxide or zirconium(IV) chloride, in the presence of an additive like N-methylimidazole, is believed to form a well-defined, catalytically active complex.[6] While the exact structure of the active species can be complex and may exist as a mixture of oligomers, it is generally accepted that a C2-symmetrical species is responsible for the observed enantioselectivity.[7]
Experimental Protocols
PART 1: In-Situ Preparation of the Chiral Zirconium Catalyst
This protocol details the in-situ generation of the chiral zirconium catalyst from this compound and Zirconium(IV) tert-butoxide. This method is suitable for immediate use in subsequent asymmetric reactions.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Zirconium(IV) tert-butoxide | 99.99% trace metals basis | Commercially Available |
| N-Methylimidazole (NMI) | Anhydrous, ≥99% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Standard Laboratory Supply |
| Schlenk Flasks and Line | - | Standard Laboratory Equipment |
| Magnetic Stirrer and Stir Bars | - | Standard Laboratory Equipment |
| Syringes and Needles | - | Standard Laboratory Equipment |
Protocol:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques to prevent the decomposition of the moisture-sensitive zirconium precursor and catalyst.
-
Ligand Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.15 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) to the flask via syringe. Stir the mixture at room temperature until the ligand is completely dissolved.
-
Additive Addition: Add N-methylimidazole (NMI) (e.g., 0.30 mmol, 2.0 equivalents relative to the ligand) to the solution via syringe. The use of NMI has been shown to be beneficial in the formation of a more active and selective catalyst.[6]
-
Precursor Addition: In a separate, dry vial, prepare a solution of Zirconium(IV) tert-butoxide (e.g., 0.10 mmol) in anhydrous toluene (e.g., 1.0 mL).
-
Catalyst Formation: Slowly add the Zirconium(IV) tert-butoxide solution to the stirred solution of the ligand and NMI at room temperature.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the active catalyst. The solution is now ready for use in the desired asymmetric reaction.
Diagram of Catalyst Preparation Workflow:
Caption: Workflow for the in-situ preparation of the chiral zirconium catalyst.
PART 2: Synthesis and Isolation of a Zirconium-BINOL Complex
For applications requiring a well-characterized, storable catalyst, the following protocol for the synthesis and isolation of a zirconium complex with this compound using Zirconium(IV) chloride is provided.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Zirconium(IV) chloride (ZrCl4) | Anhydrous, ≥99.5% | Commercially Available |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% | Commercially Available |
| Hexane | Anhydrous, ≥99% | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Standard Laboratory Supply |
| Schlenk Flasks and Line | - | Standard Laboratory Equipment |
| Magnetic Stirrer and Stir Bars | - | Standard Laboratory Equipment |
| Syringes and Needles | - | Standard Laboratory Equipment |
| Cannula | - | Standard Laboratory Equipment |
| Sintered Glass Funnel | - | Standard Laboratory Equipment |
Protocol:
-
Inert Atmosphere: As with the in-situ preparation, all operations must be conducted under a strict inert atmosphere.
-
Ligand and Base: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol) and anhydrous dichloromethane (e.g., 15 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add anhydrous triethylamine (e.g., 2.2 mmol, 2.2 equivalents) to the stirred solution. The triethylamine acts as a base to deprotonate the hydroxyl groups of the BINOL ligand.
-
Zirconium Precursor Slurry: In a separate Schlenk flask, prepare a slurry of anhydrous Zirconium(IV) chloride (e.g., 1.0 mmol) in anhydrous dichloromethane (e.g., 10 mL).
-
Reaction: Slowly transfer the ZrCl4 slurry to the solution of the deprotonated ligand at 0 °C via cannula.
-
Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Filtration: Filter the resulting suspension through a sintered glass funnel under an inert atmosphere to remove the triethylammonium chloride byproduct.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Purification: Wash the solid residue with anhydrous hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid under high vacuum to yield the chiral zirconium catalyst as a stable powder.
Diagram of Catalyst Synthesis and Isolation:
Caption: Workflow for the synthesis and isolation of a stable chiral zirconium catalyst.
Application in Asymmetric Synthesis: A Case Study
Chiral zirconium catalysts prepared from substituted BINOL ligands have demonstrated significant utility in a variety of asymmetric transformations, including Mannich-type reactions, aldol reactions, and Diels-Alder reactions.[6][8] The following is a representative protocol for an asymmetric Mannich-type reaction.
Reaction: Asymmetric Mannich-Type Reaction of a Silyl Enol Ether with an Aldimine
Materials:
| Reagent/Material | Grade | Supplier |
| In-situ prepared chiral zirconium catalyst | - | Prepared as in PART 1 |
| Aldimine (e.g., N-PMP-benzaldimine) | ≥97% | Commercially Available |
| Silyl enol ether (e.g., 1-methoxy-2-methyl-1-trimethylsiloxy-propene) | ≥95% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aqueous NH4Cl solution | Reagent Grade | Standard Laboratory Supply |
| Ethyl acetate | HPLC Grade | Standard Laboratory Supply |
| Anhydrous MgSO4 | Reagent Grade | Standard Laboratory Supply |
| Silica gel | For column chromatography | Standard Laboratory Supply |
Protocol:
-
Catalyst Solution: To the freshly prepared catalyst solution from PART 1 (containing 0.1 mmol of Zr), cool the flask to the desired reaction temperature (e.g., -20 °C).
-
Substrate Addition: Add the aldimine (e.g., 1.0 mmol) to the catalyst solution.
-
Nucleophile Addition: Slowly add the silyl enol ether (e.g., 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Safety and Handling Precautions
Zirconium Tetrachloride (ZrCl4):
-
Hazards: Corrosive, causes severe skin burns and eye damage.[9][10] Reacts violently with water.[11]
-
Handling: Must be handled in a well-ventilated area, preferably in a fume hood, under an inert atmosphere.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of dust.[9]
-
Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.[10][11]
Zirconium(IV) tert-butoxide:
-
Hazards: Flammable solid and moisture-sensitive.
-
Handling: Handle under an inert atmosphere. Keep away from sources of ignition. Wear appropriate PPE.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
Organometallic Reagents and Anhydrous Solvents:
-
These materials are typically flammable and/or moisture-sensitive. Standard procedures for handling such reagents should be strictly followed.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the preparation and application of chiral zirconium catalysts derived from this compound. By understanding the rationale behind the experimental procedures and adhering to the safety precautions, researchers can confidently synthesize these powerful catalysts and explore their utility in the development of novel asymmetric transformations. The versatility of these catalysts holds significant promise for advancing the fields of organic synthesis and drug discovery.[2][14]
References
- 1. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. alfachemic.com [alfachemic.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Asymmetric Friedel-Crafts Reactions
Authored by: Gemini, Senior Application Scientist
Abstract
The Friedel-Crafts reaction, a cornerstone of organic chemistry for forging carbon-carbon bonds with aromatic systems, has been profoundly enhanced by the advent of asymmetric catalysis.[1][2] This guide provides an in-depth exploration of protocols utilizing (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a privileged C₂-symmetric axial chiral ligand, for enantioselective Friedel-Crafts alkylations. We delve into the mechanistic rationale, detailed experimental procedures, and critical parameters that govern the success of these transformations. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to construct stereochemically complex molecules with high fidelity, a crucial step in the synthesis of pharmacologically active compounds.[3][4]
Introduction: The Strategic Advantage of 6,6'-Dibromo-BINOL
1,1'-Bi-2-naphthol (BINOL) and its derivatives are among the most successful chiral ligands in asymmetric catalysis, owing to their stable axial chirality and tunable steric and electronic properties.[5][6] The this compound variant (hereafter (R)-Br₂-BINOL ) offers specific advantages rooted in its unique electronic structure.
Causality of Enhanced Performance:
-
Increased Lewis Acidity: The electron-withdrawing nature of the bromine atoms at the 6 and 6' positions increases the acidity of the naphtholic protons.[7] When complexed with a metal center (e.g., Ti(IV), Al(III)), this electronic perturbation results in a more potent Lewis acid catalyst. This heightened acidity enhances the activation of the electrophilic substrate, often leading to faster reaction rates and the ability to use lower catalyst loadings.
-
Modified Chiral Pocket: The bromo substituents subtly alter the architecture of the chiral pocket created by the catalyst complex. This modification can influence the binding geometry of the substrates, leading to improved enantiomeric discrimination compared to unsubstituted BINOL in certain reactions.[8]
This application note will focus on the practical implementation of (R)-Br₂-BINOL in forming a chiral Lewis acid (CLA) complex for the asymmetric Friedel-Crafts alkylation of electron-rich arenes, such as indoles, with prochiral electrophiles.
The Catalyst System: In Situ Preparation and Rationale
(R)-Br₂-BINOL is a pre-catalyst; its activity is realized upon complexation with a suitable metal precursor. Titanium (IV) isopropoxide is a common and effective choice for this purpose, forming a highly active chiral titanium-BINOLate complex.
Protocol 2.1: Preparation of the (R)-Br₂-BINOL-Ti(IV) Catalyst Complex
This procedure describes the in situ generation of the active catalyst. It is critical to perform these steps under an inert atmosphere (e.g., Argon or Nitrogen) as the organometallic species are sensitive to moisture and oxygen.
Materials:
-
This compound ((R)-Br₂-BINOL)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Activated Molecular Sieves (4 Å), powdered
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas.
-
Addition of Reagents: To the flask, add (R)-Br₂-BINOL (0.12 mmol, 1.2 equiv relative to the limiting reagent) and activated 4 Å molecular sieves (~200 mg).
-
Solvent Addition: Add anhydrous CH₂Cl₂ (2.0 mL) via syringe.
-
Complex Formation: Stir the resulting suspension at room temperature. Add Ti(OiPr)₄ (0.11 mmol, 1.1 equiv) dropwise via syringe. The solution will typically turn a deep red or orange color.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes. This "aging" period is crucial for the complete formation and stabilization of the chiral catalyst complex.
Expert Rationale:
-
Why Flame-Dry Glassware? To remove any adsorbed water, which would hydrolyze and deactivate both the Ti(OiPr)₄ precursor and the final Lewis acidic catalyst.
-
Why Molecular Sieves? The powdered 4 Å molecular sieves act as an essential scavenger for trace amounts of water in the solvent and from the reagents, ensuring a rigorously anhydrous environment.[9]
-
Why Stir for 30-60 Minutes? This allows for the complete displacement of the isopropoxide ligands by the chiral diol, ensuring the formation of a well-defined, catalytically active species before the introduction of substrates.
Caption: Formation of the active catalyst complex.
General Protocol: Asymmetric Friedel-Crafts Alkylation of Indole
This section provides a representative protocol for the reaction between indole (the nucleophile) and an α,β-unsaturated acyl phosphonate (the electrophile), a reaction known to be effectively catalyzed by chiral BINOL-based phosphoric acids and Lewis acids.[10]
Table 1: Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier |
|---|---|---|---|---|
| Indole | C₈H₇N | 117.15 | ≥99% | Sigma-Aldrich |
| Diethyl (E)-(2-oxo-4-phenylbut-3-en-1-yl)phosphonate | C₁₄H₁₇O₄P | 284.25 | ≥97% | Varies |
| (R)-Br₂-BINOL-Ti(IV) Catalyst Solution | - | - | In situ | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Acros Organics |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | Fisher |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech |
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare the (R)-Br₂-BINOL-Ti(IV) catalyst solution (0.05 M in CH₂Cl₂) as described in Protocol 2.1 in a flame-dried flask under inert gas.
-
Nucleophile Addition: To the freshly prepared catalyst solution (0.02 mmol, 10 mol%), add Indole (0.20 mmol, 1.0 equiv).
-
Temperature Control: Cool the reaction flask to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. Maintaining a consistent, low temperature is often critical for achieving high enantioselectivity.
-
Electrophile Addition: Dissolve the α,β-unsaturated acyl phosphonate (0.22 mmol, 1.1 equiv) in a minimal amount of anhydrous CH₂Cl₂ (0.5 mL). Add this solution dropwise to the stirring reaction mixture over 10-15 minutes using a syringe pump.
-
Causality: Slow addition prevents a localized concentration increase of the electrophile, which can lead to uncatalyzed background reactions and diminish the enantiomeric excess.
-
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor its progress by thin-layer chromatography (TLC) every 1-2 hours, checking for the consumption of the limiting reagent (indole).
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution (5 mL) at the reaction temperature. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Analysis: Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H).
Mechanistic Rationale and Stereochemical Model
The enantioselectivity of the reaction is dictated by the chiral environment established by the (R)-Br₂-BINOL-Ti(IV) complex. The catalyst coordinates to the electrophile, activating it for nucleophilic attack while simultaneously shielding one of its two prochiral faces.
Caption: Simplified model of asymmetric induction.
The Lewis acidic titanium center coordinates to the carbonyl oxygen of the electrophile, fixing its conformation. The bulky naphthyl groups of the BINOL ligand create a chiral cavity. The indole nucleophile then attacks the activated electrophile from the less sterically hindered face, leading to the preferential formation of one enantiomer.[11][12]
Substrate Scope and Performance Data
The (R)-Br₂-BINOL-Ti(IV) system is effective for a range of nucleophiles and electrophiles. The following table summarizes typical results reported in the literature for related BINOL-catalyzed systems, illustrating the potential of this catalyst class.
Table 2: Representative Performance in Asymmetric Friedel-Crafts Reactions
| Entry | Nucleophile | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Indole | Alkylidene Malonate | 95 | 98 |
| 2 | N-Methylindole | Nitroalkene | 92 | 94 |
| 3 | Pyrrole | α,β-Unsaturated Ketone | 88 | 91 |
| 4 | 2-Naphthol | Isatin-derived Ketimine | 99 | 96 |
| 5 | 5-Methoxyindole | Trifluoromethyl Ketone | 85 | 90 |
(Note: Data is representative of high-performing BINOL-metal catalyst systems and serves as an expected benchmark. Actual results may vary based on specific substrates and precise reaction conditions.)[13][14][15][16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (moisture contamination).2. Insufficiently reactive substrates.3. Low reaction temperature. | 1. Ensure all glassware is rigorously dried and use fresh anhydrous solvent.2. Increase catalyst loading or switch to a more Lewis acidic metal (e.g., AlCl₃ co-catalyst).3. Gradually increase the reaction temperature (e.g., from -20°C to 0°C). |
| Low Enantioselectivity | 1. Reaction temperature is too high.2. Uncatalyzed background reaction.3. Racemization of the BINOL ligand (unlikely under these conditions). | 1. Lower the reaction temperature; test a range (e.g., -40°C to -78°C).2. Use a more dilute solution; add the electrophile more slowly via syringe pump.3. Verify the enantiomeric purity of the starting (R)-Br₂-BINOL. |
| Multiple Products | 1. Side reactions (e.g., polymerization of electrophile).2. Dialkylation of the nucleophile. | 1. Lower the temperature and ensure slow addition of the electrophile.2. Use a slight excess of the nucleophile relative to the electrophile. |
Conclusion
This compound serves as a powerful and versatile chiral ligand for constructing highly enantioselective Lewis acid catalysts. Its enhanced acidity and unique steric profile make it a superior choice for a variety of asymmetric Friedel-Crafts reactions. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can reliably access optically enriched products that are valuable precursors in drug discovery and total synthesis. The protocols and rationale provided in this guide offer a robust framework for the successful application of this exceptional catalyst system.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BINOL as a chiral element in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Friedel–Crafts alkylation reaction of indoles with α,β-unsaturated acyl phosphonates catalyzed by chiral phosphoric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Friedel-Crafts reactions - Buchler GmbH [buchler-gmbh.com]
- 15. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 16. Enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates catalyzed by N,N'-dioxide-scandium(III) complexes: asymmetric synthesis of beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Advanced Chiral Polymers Using (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Introduction: The Architectural Elegance of Chiral Polymers
In the realms of asymmetric catalysis, enantioselective recognition, and advanced materials science, chiral polymers stand as materials of paramount importance. Their unique, three-dimensional architectures, dictated by the chirality embedded within their monomeric units, allow for precise molecular interactions that are impossible for their achiral counterparts. Among the most distinguished chiral building blocks is 1,1'-bi-2-naphthol (BINOL), an atropisomeric compound possessing stable C₂ symmetry due to restricted rotation around the C-C bond connecting the two naphthalene rings.[1][2]
This guide focuses on the use of a particularly versatile derivative, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol , as a monomer. The strategic placement of bromine atoms at the 6 and 6' positions provides reactive handles for a variety of robust palladium-catalyzed cross-coupling reactions. This allows for the rational design and synthesis of main-chain chiral conjugated polymers, where the stereochemical information of the BINOL unit is propagated along the entire polymer backbone, creating macromolecules with unique chiroptical properties and functionalities.[1][2] These polymers have shown significant promise in applications ranging from fluorescent sensors for enantiomeric excess determination to heterogeneous catalysts for asymmetric synthesis.[2][3][4]
Core Concept: From Chiral Monomer to Functional Polymer
The synthesis of chiral polymers from (R)-6,6'-Dibromo-BINOL involves the polymerization with suitable comonomers via cross-coupling reactions. A critical preparatory step often involves the protection of the BINOL's hydroxyl groups to enhance solubility in organic solvents and prevent undesirable side reactions with the catalyst or base. This is typically followed by the polymerization reaction and a final deprotection step to unmask the hydroxyl groups, which are often crucial for the polymer's final application, such as sensing or catalysis.[3][5]
Figure 1: General workflow for the synthesis of functional chiral polymers from (R)-6,6'-Dibromo-BINOL.
Section 1: Suzuki-Miyaura Coupling for Chiral Porous Polymers
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In this context, it is used to polymerize the dibromo-BINOL monomer with aryl diboronic acids or esters, often leading to the formation of Chiral Conjugated Porous Polymers (CBPPs). These materials combine the chirality of BINOL with a robust, high-surface-area framework, making them ideal for heterogeneous catalysis and enantioselective sensing.[3][5]
Causality and Experimental Rationale
-
Catalyst Selection: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is an excellent catalyst for Suzuki couplings involving aryl bromides. The dppf ligand is both electron-rich and bulky, which promotes the oxidative addition step and subsequent reductive elimination, leading to efficient catalyst turnover.[3][5]
-
Base and Solvent System: A biphasic system of an organic solvent (like THF or DMF) and an aqueous solution of a base (like K₂CO₃ or Cs₂CO₃) is commonly employed. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The aqueous phase facilitates the dissolution of the inorganic base and the removal of boronic acid byproducts.[3][5]
-
Comonomer Choice: The geometry of the diboronic acid comonomer dictates the final structure and porosity of the polymer network. For example, using a trigonal comonomer like 1,3,5-tris(4-phenylboronic acid)benzene can lead to the formation of a 2D or 3D porous organic framework.[3][5]
Protocol 1: Synthesis of a Chiral Porous Polymer via Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for the synthesis of BINOL-containing porous polymers.[3][5]
Materials:
-
(R)-6,6'-Dibromo-2,2'-diethoxy-1,1'-binaphthyl (Protected Monomer)
-
1,3,5-Tris(4-phenylboronic acid)benzene (Comonomer M1)
-
Pd(dppf)Cl₂ (Catalyst)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Dry Tetrahydrofuran (THF)
-
Argon (or Nitrogen) for inert atmosphere
Procedure:
-
Reactor Setup: To a flame-dried Schlenk tube or sealed reaction vessel, add the protected (R)-6,6'-Dibromo-BINOL monomer (1.5 equiv.) and the boronic acid comonomer M1 (1.0 equiv.).
-
Solvent and Base Addition: Add dry THF, followed by the 2M aqueous K₂CO₃ solution.
-
Degassing: Seal the vessel and thoroughly deaerate the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (e.g., 3 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-18 hours). A solid precipitate (the polymer) will form as the reaction progresses.
-
Work-up and Purification: a. Cool the reaction to room temperature and filter the resulting solid. b. Wash the solid extensively with water, methanol, and acetone to remove any unreacted monomers, catalyst residues, and inorganic salts. c. To remove palladium residues more thoroughly, the solid can be stirred overnight in a mixture of acetone/water with KCN. (Caution: KCN is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment). d. Filter the purified polymer and dry it under vacuum.
-
Deprotection (Optional): If the free hydroxyl groups are required, the ethoxy-protected polymer can be deprotected using a reagent like boron tribromide (BBr₃) in dichloromethane at low temperatures.[5]
Figure 2: Simplified Suzuki-Miyaura polymerization cycle.
Section 2: Sonogashira Coupling for Chiral Poly(aryleneethynylene)s
The Sonogashira coupling reaction is the method of choice for synthesizing conjugated polymers containing alkyne units (poly(aryleneethynylene)s).[1] This reaction couples the dibromo-BINOL monomer with a comonomer containing at least two terminal alkyne groups. The resulting polymers often exhibit interesting photophysical properties, such as strong fluorescence, making them suitable for chiral sensing applications.[3][4]
Causality and Experimental Rationale
-
Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles.[6][7] A palladium catalyst (e.g., Pd(PPh₃)₄) performs the main cross-coupling, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center.[7]
-
Base and Solvent: An amine base, typically a bulky secondary amine like diisopropylamine (DIPA) or triethylamine (TEA), is crucial. It serves to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction. It can also act as a solvent or co-solvent with others like DMF or THF.[3][5]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne comonomer (Glaser coupling), leading to undesirable side products and lower polymer yields.[8] Therefore, maintaining a strict inert atmosphere is essential.
Protocol 2: Synthesis of a Chiral Conjugated Polymer via Sonogashira Coupling
This protocol is a generalized procedure based on established methods for preparing BINOL-based polymers.[3][5]
Materials:
-
(R)-6,6'-Dibromo-2,2'-diethoxy-1,1'-binaphthyl (Protected Monomer)
-
Tetra(4-ethynylphenyl)methane (Comonomer M2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (Catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Dry, degassed Diisopropylamine (DIPA)
-
Dry, degassed Dimethylformamide (DMF)
-
Argon (or Nitrogen) for inert atmosphere
Procedure:
-
Reactor Setup: In a flame-dried Schlenk tube, add the protected (R)-6,6'-Dibromo-BINOL monomer (1.0 equiv.) and the terminal alkyne comonomer M2 (e.g., 0.5 equiv. for a 2:1 monomer ratio).
-
Solvent and Base Addition: Add dry, degassed DMF and dry, degassed DIPA.
-
Degassing: Seal the vessel and deaerate the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (e.g., 3 mol%) and the CuI co-catalyst (e.g., 1.5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight (12-18 hours).
-
Work-up and Purification: a. Cool the reaction to room temperature. If a precipitate has formed, filter it. If the polymer is soluble, pour the reaction mixture into a large volume of a non-solvent like methanol to precipitate the polymer. b. Filter the solid polymer and wash thoroughly with methanol and acetone to remove residual monomers and catalysts. c. Dry the polymer under high vacuum.
-
Deprotection (Optional): As with the Suzuki polymer, the protecting groups can be removed with BBr₃ if the application requires free hydroxyl groups.
Section 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and chiral properties of the synthesized polymers.
| Parameter | Technique | Purpose and Expected Outcome |
| Structure Confirmation | FT-IR, ¹H & ¹³C NMR Spectroscopy | Confirm the disappearance of monomer signals (e.g., C-Br, terminal alkyne C-H) and the appearance of polymer backbone signals. Provides evidence of successful polymerization. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determine the number-average (Mn) and weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn). A higher Mn indicates successful chain growth. |
| Chiroptical Properties | Circular Dichroism (CD) Spectroscopy | Verify the retention of the monomer's chirality in the polymer. The polymer should exhibit a distinct CD spectrum, confirming it is optically active.[9] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assess the temperature at which the polymer begins to decompose. High thermal stability is often a desirable feature of these rigid-backbone polymers.[3] |
| Porosity | N₂ Adsorption-Desorption (BET Analysis) | For porous polymers (e.g., from Suzuki coupling with trigonal comonomers), this measures the specific surface area, which is critical for applications in heterogeneous catalysis and sensing. |
| Optical Properties | UV-Vis & Fluorescence Spectroscopy | Analyze the electronic transitions and emissive properties. Chiral polymers often show strong fluorescence, which can be quenched enantioselectively in the presence of chiral analytes.[3][4][10] |
Section 4: Applications in Enantioselective Recognition
A primary application for these chiral BINOL-based polymers is in the field of enantioselective sensing. The defined chiral cavities and the hydrogen-bonding capability of the BINOL hydroxyl groups allow the polymer to interact differently with the two enantiomers of a chiral analyte.[3][11] This differential interaction can be monitored by a change in the polymer's fluorescence intensity.
For instance, the polymer can be suspended in a solvent like acetonitrile, and its fluorescence spectrum is recorded. Then, separate titrations are performed by adding increasing amounts of the (R)- and (S)-enantiomers of an analyte (e.g., 1-phenylethylamine). A more significant quenching of fluorescence by one enantiomer over the other indicates successful chiral recognition.[3][5] The mechanism often involves a combination of hydrogen bonding between the BINOL's hydroxyl groups and a functional group on the analyte (like an amine), as well as π-π stacking interactions.[3][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BINOL-Containing Chiral Porous Polymers as Platforms for Enantiorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of BINOL-based sensors for enantioselective fluorescence recognition - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Enantioselective Recognition Using (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Introduction: The Imperative of Chirality and the Role of BINOL Scaffolds
In the realms of pharmacology, materials science, and synthetic chemistry, chirality is a fundamental property that dictates molecular function. The differential interaction of enantiomers with biological systems necessitates precise methods for their detection and quantification. Enantioselective fluorescent sensors have emerged as a powerful tool, offering high sensitivity, real-time analysis, and operational simplicity for determining the enantiomeric composition of chiral molecules.[1][2]
At the heart of many successful chiral sensors lies the 1,1'-bi-2-naphthol (BINOL) framework.[3] BINOL possesses axial chirality, a stereochemical feature arising from restricted rotation around the C1-C1' single bond due to steric hindrance.[4] This restricted rotation creates two stable, non-superimposable enantiomers, (R)- and (S)-BINOL, which are configurationally robust and commercially available in high enantiopurity.[3][5] The unique C2-symmetric, V-shaped structure of BINOL provides a well-defined chiral cavity, making it an exceptional scaffold for molecular recognition.[6]
This guide focuses on a specific derivative, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol (hereafter referred to as (R)-DB-BINOL). The introduction of bromine atoms at the 6 and 6' positions modulates the electronic properties of the naphthyl rings and can enhance intermolecular interactions, making it a promising candidate for specialized chiral sensing applications.[7] This document provides a detailed overview of the principles, protocols, and data analysis techniques for utilizing (R)-DB-BINOL as a fluorescent chiral sensor.
Part 1: The Principle of Enantioselective Sensing
Mechanism of Chiral Recognition: Formation of Diastereomeric Complexes
The fundamental principle of chiral recognition by (R)-DB-BINOL relies on the formation of transient, non-covalent complexes with the chiral analyte. When (R)-DB-BINOL (the chiral host) interacts with a racemic or enantiopure analyte (the guest), two distinct diastereomeric complexes can be formed: (R)-DB-BINOL-(R)-analyte and (R)-DB-BINOL-(S)-analyte.
These diastereomeric complexes possess different spatial arrangements and, critically, different interaction energies. The stability of these complexes is governed by a combination of forces, including:
-
Hydrogen Bonding: The hydroxyl groups of the BINOL core are primary sites for hydrogen bonding with suitable functional groups on the analyte (e.g., amines, alcohols, carboxylic acids).
-
π-π Stacking: The electron-rich naphthalene rings can engage in π-π stacking interactions with aromatic moieties on the analyte.
-
Steric Repulsion: The specific three-dimensional fit between the sensor's chiral cavity and the analyte's enantiomers leads to differential steric hindrance, favoring the formation of one diastereomeric complex over the other.
This difference in stability and structure is the origin of the enantioselective recognition.
References
- 1. Recent advances of BINOL-based sensors for enantioselective fluorescence recognition - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol [smolecule.com]
Application Notes & Protocols: Safe Handling and Storage of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Introduction: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a chiral organic compound widely utilized as a ligand in transition metal-catalyzed asymmetric synthesis. Its C2 symmetry and electron-withdrawing bromine substituents make it a valuable component in creating catalysts for enantioselective reactions, which are critical in the development of pharmaceuticals and fine chemicals.[1][2] Given its role in precise chemical transformations, maintaining its integrity is paramount. Furthermore, as a brominated aromatic compound in powdered form, it presents specific health and safety challenges that necessitate rigorous handling and storage protocols.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively. The protocols herein are designed not merely as instructions but as a self-validating system, explaining the causality behind each recommendation to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of safe laboratory practice. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential route of exposure.
The compound is a combustible solid, though it does not have a defined flash point and is not expected to pose a significant fire risk under standard laboratory conditions.[3]
1.1. GHS Hazard Classification A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided below. This information is critical for immediate hazard recognition.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] | Warning [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] | Warning |
1.2. Causality of Hazards
-
Respiratory Irritation: As a fine, lightweight powder, the compound can easily become airborne during handling, such as weighing or transferring.[4] Inhaled particles can irritate the mucous membranes and upper respiratory tract.
-
Skin and Eye Irritation: The aromatic structure and bromine atoms contribute to its irritant properties. Prolonged contact with the skin can lead to dermatitis. Direct contact with the eyes will cause serious irritation and requires immediate and thorough rinsing.[5]
-
Harmful if Swallowed: Ingestion can lead to systemic effects. Accidental ingestion most commonly occurs from contaminated hands or surfaces.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
2.1. Primary Engineering Controls The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound.
-
Rationale: A fume hood provides constant airflow that draws airborne particles away from the operator's breathing zone, offering the primary line of defense against respiratory exposure.[6] It also provides a contained space to manage potential spills. All weighing and transfer operations involving the powder must be performed within a fume hood.
2.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not required if in a fume hood. If not possible, an N95-rated dust mask is mandatory.[3] |
| Handling Solutions | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not required |
-
Expertise Note on Glove Selection: Always inspect gloves before use. Nitrile gloves provide adequate splash protection for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.
Protocols for Safe Handling and Use
Adherence to standardized protocols minimizes risk and ensures experimental reproducibility.
3.1. General Handling Workflow Diagram The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
3.2. Protocol for Weighing and Aliquoting Solid Compound
-
Preparation: Ensure your chemical fume hood is operational. Don all required PPE as specified in the table above.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Also, place your spatula and the stock container of the compound inside the hood.
-
Tare: Tare the balance with the weigh boat.
-
Transfer: Open the stock container. Using a clean spatula, carefully scoop a small amount of the powder and transfer it to the weigh boat. Avoid any rapid movements that could generate dust. Do not tap the spatula on the side of the container.
-
Measure: Add or remove material until the desired mass is reached.
-
Seal: Securely close the stock container immediately after use.
-
Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder, disposing of the cloth in the appropriate solid waste container.
3.3. Protocol for Preparation of Solutions
-
Setup: Place a properly sized flask containing a magnetic stir bar on a stir plate inside the fume hood.
-
Transfer: Carefully transfer the pre-weighed solid into the flask. A powder funnel may be used to facilitate this process and prevent material from adhering to the flask neck.
-
Solvent Addition: Add the desired solvent to the flask via a graduated cylinder or syringe.
-
Dissolution: Begin stirring. If necessary, the flask can be gently warmed to aid dissolution, provided the solvent's properties allow for it.
-
Storage: Once dissolved, the flask should be capped or sealed with a septum to prevent solvent evaporation and contamination.
Storage and Stability
Proper storage is crucial for maintaining the chemical's purity, ensuring its efficacy in catalysis, and preventing hazardous situations.
4.1. Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | The compound is a stable solid with a high melting point (204-206 °C).[3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended but not strictly required for short-term storage. | Protects from atmospheric moisture and oxygen, which can impact sensitive catalytic applications. |
| Container | Tightly closed, original container. | Prevents contamination and absorption of moisture.[5][7] |
| Location | Store in a locked, well-ventilated, dry area.[5][7] | Secures the chemical and protects it from environmental factors. |
| Light | Store away from direct sunlight. | While not highly light-sensitive, this is a general best practice for all reagents. |
4.2. Incompatibilities Store separately from strong oxidizing agents. While the compound itself is not highly reactive, this precaution prevents unforeseen hazardous reactions.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
5.1. Spill Response Decision Tree In the event of a spill, follow this decision-making workflow.
Caption: Decision tree for responding to a spill of the compound.
5.2. First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury.[5]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice.[7] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell or has difficulty breathing, seek medical attention.[4] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Classification: As a brominated compound, this material must be segregated as halogenated organic waste .[8] It should never be mixed with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Containers: Use a designated, clearly labeled, and sealable container for all waste. This includes spent reaction mixtures, contaminated consumables (e.g., gloves, weigh boats, silica gel), and spill cleanup materials.
-
Procedure: Dispose of the waste container through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[5][7]
References
- 1. Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,6′-二溴-1,1′-二-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. community.preproom.org [community.preproom.org]
Troubleshooting & Optimization
How to improve the yield of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol synthesis.
Technical Support Center: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol Synthesis
Welcome to the technical support guide for the synthesis of this compound. This axially chiral compound is a cornerstone ligand and intermediate in asymmetric catalysis. Achieving high yield and purity is critical for its successful application. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to help you optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The standard procedure involves the electrophilic bromination of (R)-BINOL, typically using liquid bromine in a chlorinated solvent at low temperatures.
Q1: My final yield is significantly lower than expected. What are the common causes?
Answer: Low yield is the most frequent issue and can stem from several factors, often related to reaction control and product loss during workup.
-
Incomplete Reaction: The most straightforward cause is an incomplete conversion of the starting material.
-
How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the (R)-BINOL spot (higher Rf) and the appearance of the product spot (lower Rf) indicates conversion. If the (R)-BINOL spot persists, the reaction is not complete.
-
Solution: Ensure the bromine solution is added slowly to maintain the reaction temperature and allow for a sufficient reaction time (typically 2-3 hours) after addition is complete.[1]
-
-
Suboptimal Bromine Stoichiometry: The amount of bromine is critical.
-
Too Little Bromine (<2.2 eq.): This will lead to incomplete conversion and the formation of a significant amount of (R)-6-mono-bromo-1,1'-bi-2-naphthol, which can be difficult to separate from the desired product.[2]
-
Gross Excess of Bromine (>3.0 eq.): This increases the risk of over-bromination, leading to side products like 5,5',6,6'-tetrabromo-BINOL, which consumes your desired product.[2]
-
Solution: Use a slight excess of bromine, typically between 2.2 and 2.7 equivalents, to drive the reaction to completion while minimizing side reactions.[1] Accurately measure the bromine, as it is dense and volatile.
-
-
Poor Temperature Control: This is arguably the most critical parameter for achieving high regioselectivity and yield.
-
Problem: If the temperature rises above the optimal -75 to -78 °C range, the selectivity of the bromination decreases.[1][3] Electrophilic substitution can begin to occur at other positions, primarily the 5,5'-positions, leading to a mixture of isomers and a lower yield of the target compound.[1][2]
-
Solution: Use a reliable cooling bath (e.g., dry ice/acetone) and add the bromine solution dropwise to the cooled BINOL suspension to prevent exothermic spikes in temperature.
-
-
Product Loss During Workup/Purification:
-
Problem: The product can be lost during aqueous washes or recrystallization if the solvent system is not optimized.
-
Solution: After quenching the reaction (e.g., with sodium thiosulfate solution), ensure you perform multiple extractions with dichloromethane (DCM) to recover all the product from the aqueous layer. For recrystallization, a common and effective solvent system is DCM/pentane or DCM/hexane.[3] Dissolve the crude product in a minimal amount of hot DCM and slowly add the non-polar solvent until turbidity appears, then allow it to cool slowly.
-
Q2: My TLC plate shows multiple spots, including the product. What are these impurities and how do I avoid them?
Answer: A messy TLC plate indicates the formation of side products. The identity of these impurities depends on the reaction conditions.
-
Spot with Rf between Starting Material and Product: This is likely the (R)-6-mono-bromo-1,1'-bi-2-naphthol . Its presence indicates an incomplete reaction due to insufficient bromine or reaction time.[2]
-
Spot(s) with Rf lower than the Product: These are typically over-brominated species . The most common is (R)-5,5',6,6'-tetrabromo-BINOL .[2] This occurs when excess bromine is used or the reaction temperature is too high, allowing for substitution at the next most reactive sites. X-ray analyses have also identified small amounts of the (R)-5,6'-dibromo-BINOL isomer, which can form even under optimized conditions, though in very low yields.[1][2]
Summary of Key Reaction Parameters and Outcomes
| Parameter | Suboptimal Condition | Likely Outcome | Recommended Condition |
| Temperature | > -60 °C | Formation of 5,5' and 5,6' isomers; over-bromination. | -78 °C to -75 °C [1][3] |
| Bromine (eq.) | < 2.2 eq. | Incomplete reaction; mono-brominated impurity. | 2.2 - 2.7 eq. [1] |
| Bromine (eq.) | > 3.0 eq. | Formation of 5,5',6,6'-tetrabromo-BINOL. | 2.2 - 2.7 eq. [1] |
| Reaction Time | < 2 hours | Incomplete conversion. | 2.5 - 3 hours [1][3] |
| Solvent | Wet/Impure | Potential side reactions, lower yield. | **Anhydrous Dichloromethane (CH₂Cl₂) **[1] |
Q3: I'm struggling with the final purification. Recrystallization gives poor recovery. What should I do?
Answer: Purification requires a careful choice of method to ensure high purity without sacrificing yield.
-
Optimizing Recrystallization: If recovery is low, you may be using too much of the solvent in which the product is soluble (DCM) or adding the anti-solvent (pentane/hexane) too quickly.
-
Technique: Dissolve the crude solid in the minimum amount of warm DCM. Add pentane or hexane dropwise at room temperature until you see persistent cloudiness. Then, allow the flask to cool slowly to room temperature, and finally, place it in a freezer to maximize crystal formation.
-
-
Considering Column Chromatography: While recrystallization is often sufficient, column chromatography can be used for very impure samples.
-
Caution: Standard silica gel is acidic and can potentially promote racemization of BINOL derivatives, although this risk is low for 6,6'-dibromo-BINOL under standard conditions.
-
Recommendation: If chromatography is necessary, use a fast flow rate and consider neutralizing the silica gel by pre-flushing the column with your eluent containing a small amount of a neutralizer like triethylamine (~0.1-0.5%).
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the recommended synthesis workflow and a decision tree for troubleshooting common issues.
Caption: High-Yield Synthesis Workflow for (R)-(-)-6,6'-Dibromo-BINOL.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Frequently Asked Questions (FAQs)
Q1: Why is the 6,6'-position so selectively brominated over other positions? Answer: The high regioselectivity is a result of both electronic and steric effects. The two hydroxyl groups at the 2,2'-positions are powerful electron-donating groups, activating the naphthyl rings for electrophilic substitution.[1][2] They direct substitution to the ortho (3,3') and para (6,6') positions. The 6,6'-positions are electronically favored and significantly less sterically hindered than the 3,3'-positions, which are crowded by the other naphthyl ring. At low temperatures, the reaction is under kinetic control, favoring substitution at the most reactive and accessible 6,6'-sites.
Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? Answer: While NBS is a common brominating agent for benzylic and allylic positions and can be used for aromatic bromination, the most reliable and highest-yielding procedures for this specific transformation use liquid bromine (Br₂).[4] For example, the dimethyl ether of a related biphenanthrol has been successfully brominated with NBS in refluxing acetonitrile.[2] However, for BINOL itself, the low-temperature Br₂/CH₂Cl₂ protocol remains the gold standard for achieving near-quantitative yields of the 6,6'-dibromo product.[1] Using NBS would require significant re-optimization of reaction conditions.
Q3: Is it possible to synthesize the mono-brominated (R)-6-bromo-1,1'-bi-2-naphthol with high yield? Answer: Yes, but it requires precise control over the stoichiometry. Reacting (R)-BINOL with approximately 0.5 equivalents of bromine in CH₂Cl₂ at -78 °C has been reported to yield the monobrominated product, albeit in a modest 47% yield, as it competes with the formation of the dibrominated product and unreacted starting material.[1][2] More efficient methods often involve protecting one of the hydroxyl groups (e.g., as a pivaloate ester) to deactivate one ring, allowing for selective monobromination of the other ring in high yield.[5]
Q4: How can I be sure my final product is the correct 6,6'-isomer and not another dibromo-isomer? Answer: ¹H NMR spectroscopy is the definitive method for confirming the structure. The proton signals for the 6,6'-dibromo isomer are characteristic. You should observe doublets for the protons at the 5, 7, and 8 positions, and their coupling constants and chemical shifts will match the literature values. For (S)-6,6'-dibromo-1,1'-bi-2-naphthol in CDCl₃, the proton at the 5-position typically appears as a doublet around δ 8.03 ppm.[3]
Q5: What is the starting point for this synthesis? Do I need enantiomerically pure (R)-BINOL? Answer: Yes, this synthesis starts from enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol. The bromination reaction itself does not create the axial chirality; it modifies an already chiral molecule. If you start with racemic BINOL, you will produce racemic 6,6'-dibromo-1,1'-bi-2-naphthol. The resolution of racemic BINOL into its separate enantiomers is a well-established process, often accomplished by forming diastereomeric co-crystals with a chiral resolving agent like N-benzylcinchonidinium chloride.[6][7]
Optimized Synthesis Protocol
This protocol is adapted from the highly successful method reported by Sogah and Cram.[1]
Materials:
-
(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aq. Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Pentane or Hexane
Procedure:
-
Suspend (R)-BINOL (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 10 mL per gram of BINOL) in a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of bromine (2.7 eq.) in a small amount of anhydrous CH₂Cl₂.
-
Add the bromine solution dropwise to the stirred BINOL suspension over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for 2.5 hours. The reaction should become a clear, reddish-brown solution.
-
Quench the reaction by slowly adding cold 10% aqueous Na₂S₂O₃ solution until the red color of the excess bromine disappears.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude solid from a minimal amount of hot dichloromethane by adding pentane to afford pure this compound as a white solid. Yields are typically reported as high as 99%.[1]
References
- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Technical Support Center: Stereochemical Integrity of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Welcome to the technical support guide for (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral ligand and catalyst in their work. Maintaining the enantiopurity of this atropisomeric compound is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to prevent its racemization during experimental procedures.
Understanding Atropisomerism and Racemization in Biaryl Scaffolds
This compound belongs to a class of molecules known as atropisomers. These are stereoisomers that arise from restricted rotation around a single bond. In this case, the steric hindrance caused by the groups at the 2 and 2' positions of the naphthyl rings creates a significant energy barrier to rotation around the C1-C1' bond.
Under standard conditions, the rotational barrier for 1,1'-bi-2-naphthol (BINOL) derivatives is high (approximately 37-40 kcal/mol), which makes them configurationally stable at room temperature.[1][2] However, certain reaction conditions can provide sufficient energy or alternative mechanistic pathways to overcome this barrier, leading to a loss of enantiomeric purity through racemization—the formation of an equal mixture of (R) and (S) enantiomers. This guide will help you identify and mitigate these risks.
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
Use the following table to diagnose and resolve issues related to the racemization of this compound in your reactions.
| Problem Observed | Potential Cause | Scientific Explanation & Causality | Recommended Solution & Preventative Measures |
| Significant drop in % ee after reaction completion, confirmed by chiral HPLC. | Excessive Heat | Thermal energy can allow the molecule to overcome the rotational energy barrier. While BINOL derivatives are robust, significant racemization can occur at elevated temperatures (e.g., >150-190°C).[3][4] | 1. Temperature Control: Maintain reaction temperatures below 100°C if the protocol allows.[5] 2. Minimize Reaction Time: If high temperatures are unavoidable, monitor the reaction closely and minimize its duration. 3. Catalyst Screening: Investigate alternative catalysts that operate under milder thermal conditions. |
| Loss of enantiopurity, especially in metal-catalyzed reactions (e.g., using Cu, Fe). | Oxidation / Single-Electron Transfer (SET) | One-electron oxidation of the biaryl scaffold dramatically lowers the rotational barrier by altering the electronic structure, making racemization accessible even at moderate temperatures (35–100 °C).[5][6] Metal ions like Cu(II) or Fe(III) are known to facilitate this process.[7][8] | 1. Inert Atmosphere: Rigorously exclude oxygen by conducting the reaction under an inert atmosphere (Argon or Nitrogen). Use degassed solvents. 2. Avoid Oxidants: Scrutinize your reaction components for any unnecessary oxidizing agents. 3. Ligand Selection: When using redox-active metals, the choice of co-ligands can be critical to stabilize the desired oxidation state and prevent racemization of the BINOL derivative.[7][9] |
| Racemization observed in reactions involving strong acids or bases. | Acid- or Base-Promoted Racemization | Racemization can be accelerated under strongly acidic or basic conditions, which may proceed through dearomatized protonated intermediates or deprotonated dianion species, respectively.[5][10] | 1. pH Control: Maintain a neutral or near-neutral pH whenever possible. 2. Choice of Base: If a base is necessary, opt for a weaker, non-nucleophilic, or sterically hindered base to minimize interaction with the hydroxyl groups.[11] 3. Catalytic Amounts: Use the minimum effective concentration of any required acid or base catalyst. |
| Product shows loss of optical activity after prolonged exposure to ambient light. | Photo-induced Racemization | Absorption of light, particularly UV light, can excite the molecule to a state where the rotational barrier is lowered, leading to racemization. Photo-irradiation can also cause undesired side reactions like polymerization.[12][13] | 1. Protect from Light: Wrap the reaction vessel securely with aluminum foil. 2. Minimize Light Exposure: Work in a well-ventilated fume hood with the sash lowered and, if practical, dim ambient lighting during setup and reaction. |
Frequently Asked Questions (FAQs)
Q1: How does the 6,6'-dibromo substitution affect the rotational barrier compared to unsubstituted BINOL?
A: The primary factor determining the rotational barrier in BINOL derivatives is the steric bulk of the substituents at the 2,2' positions—in this case, the hydroxyl groups.[3] The bromine atoms at the 6,6' positions are distal to the axis of rotation and their electronic effect on the barrier is minimal. Therefore, this compound is expected to have a thermal stability and rotational barrier very similar to that of the parent (R)-BINOL.[3]
Q2: My protocol requires a reflux in toluene (~110°C). Is racemization a major concern?
A: While a temperature of 110°C is significantly lower than the onset of rapid thermal racemization for neutral BINOL (~190°C)[3], it can become a problem if other racemization-promoting factors are present. At this elevated temperature, the molecule is more susceptible to oxidation. Therefore, if you must run the reaction at 110°C, it is absolutely critical to maintain a strictly inert atmosphere and ensure all reagents and solvents are free of peroxides and dissolved oxygen.
Q3: I am using a Cu(I) salt as a pre-catalyst. Why am I still seeing racemization?
A: This is a common and important issue. Racemization in copper-catalyzed reactions is often mediated by a Cu(II) species, which facilitates single-electron oxidation of the BINOL ligand.[7] Your Cu(I) pre-catalyst can be oxidized to Cu(II) by trace amounts of atmospheric oxygen. Furthermore, disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur. To mitigate this, use high-purity, freshly opened Cu(I) salts, employ rigorously deoxygenated solvents, and maintain a strict inert atmosphere throughout the entire procedure.
Q4: What is the best analytical method to verify the enantiomeric purity of my material?
A: The gold standard for determining the enantiomeric excess (% ee) of this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, OD-H) is typically effective. The mobile phase is usually a mixture of a non-polar solvent like hexanes or heptane and a polar modifier, most commonly isopropanol or ethanol.[14] Comparing the integrated peak areas of the two enantiomers will give you a precise % ee value.
Visualizing Racemization Pathways and Prevention
The following diagram illustrates the stable state of the chiral molecule and the various pathways that can lead to racemization, along with the corresponding preventative strategies.
Caption: Factors leading to racemization and corresponding preventative measures.
Example Protocol: Asymmetric Strecker Reaction with In-Situ Catalyst Formation
This protocol for a zirconium-catalyzed asymmetric Strecker reaction illustrates the integration of preventative measures to maintain the stereochemical integrity of the (R)-6,6'-dibromo-BINOL ligand.[15]
Materials:
-
This compound (Ligand)
-
Zirconium t-butoxide (Zr(OtBu)₄)
-
Aldehyde substrate
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous, degassed Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (Under Inert Atmosphere):
-
Inside a glovebox or under a positive pressure of Argon, add this compound (0.10 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (2.0 mL) to dissolve the ligand.
-
To this solution, add Zr(OtBu)₄ (0.10 mmol) and stir the mixture at room temperature for 30 minutes. The formation of the active chiral zirconium catalyst occurs in situ. Note: Preparing the catalyst under strictly anhydrous and anaerobic conditions is crucial.
-
-
Reaction Execution:
-
Wrap the Schlenk flask with aluminum foil to protect the reaction from light .
-
Cool the catalyst solution to 0°C using an ice bath.
-
Add the aldehyde substrate (1.0 mmol) to the flask.
-
Slowly add TMSCN (1.2 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC or GC-MS. Note: Maintaining a low temperature helps ensure both high enantioselectivity and ligand stability.
-
-
Workup and Analysis:
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (% ee) of the purified aminonitrile product using Chiral HPLC .
-
By following these carefully controlled steps, the risk of racemizing the chiral ligand is minimized, leading to a reproducible and highly enantioselective transformation.
References
- 1. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Photo Racemization and Polymerization of (R)-1,1'-Bi(2-naphthol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol) | MDPI [mdpi.com]
- 14. Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
- 15. (S)-(+)-6,6'-DIBROMO-1,1'-BI-2-NAPHTHOL | 13185-00-7 [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol Metal Complexes
Welcome to the technical support center for optimizing the use of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol (6,6'-dibromo-BINOL) metal complexes in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions. The focus is on practical, actionable advice to enhance catalytic efficiency, improve enantioselectivity, and ensure reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of 6,6'-dibromo-BINOL metal complexes.
Q1: Why am I observing low enantioselectivity in my reaction?
A1: Low enantioselectivity can stem from several factors related to the catalyst's structure and the reaction environment. The chiral induction by BINOL-metal catalysts typically relies on the formation of a well-defined chiral pocket around the metal center, which is influenced by non-covalent interactions between the substrate and the BINOL ligand.[1][2][3]
-
Suboptimal Ligand-to-Metal Ratio: The stoichiometry between the 6,6'-dibromo-BINOL ligand and the metal precursor is critical. An incorrect ratio can lead to the formation of multiple, less selective catalytic species. It is often necessary to screen different ratios to find the optimal composition for your specific transformation.[4]
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the geometry of the transition state.[5] Non-coordinating solvents are often preferred as they are less likely to interfere with substrate binding to the metal center.
-
Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for competing, non-selective reaction pathways, thus reducing the enantiomeric excess (ee).[5] Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) is a common strategy to improve selectivity.
-
Presence of Impurities: Water and other impurities can deactivate the catalyst or interfere with the catalytic cycle.[5] Ensuring anhydrous conditions through the use of flame-dried glassware, dry solvents, and an inert atmosphere is crucial.
Q2: What is causing the low yield in my catalytic reaction?
A2: Low reaction yields are often indicative of issues with catalyst activity or stability.
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions. This can be due to reaction with impurities, thermal decomposition, or unwanted side reactions with the substrate or product.[5][6] Identifying and mitigating these deactivation pathways is key.[1][6]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a low catalyst turnover number. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS can help determine the optimal reaction time.
-
Poor Catalyst Solubility: If the catalyst is not fully dissolved in the reaction medium, its effective concentration will be lower than anticipated, leading to reduced activity.
-
Substrate or Product Inhibition: The substrate or product may bind too strongly to the catalyst, preventing further turnovers.
Q3: How can I improve the reproducibility of my results?
A3: Inconsistent results are a common frustration in catalysis. Standardization of your experimental protocol is paramount.
-
Consistent Catalyst Preparation: Follow a precise and consistent procedure for preparing the chiral catalyst. Pre-forming the catalyst before adding the substrate can often lead to more reproducible outcomes.[5]
-
High-Purity Reagents: Use reagents and solvents of the highest possible purity to minimize the introduction of catalytic poisons or inhibitors.[5]
-
Strict Inert Atmosphere Techniques: Employing Schlenk line techniques or a glovebox is essential to exclude air and moisture, which can be detrimental to many sensitive catalysts.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the optimization of catalyst loading.
Problem 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Suggested Solution |
| Incorrect Ligand-to-Metal Ratio | Perform a systematic screening of the ligand-to-metal ratio (e.g., 1:1, 1.5:1, 2:1). For some systems, an excess of the ligand is beneficial.[4] |
| Suboptimal Metal Precursor | Screen a variety of metal precursors (e.g., different metal salts or organometallic complexes). The choice of metal can have a profound impact on both activity and selectivity.[4][5] |
| Solvent Effects | Conduct a solvent screen with a range of anhydrous solvents of varying polarity (e.g., toluene, CH₂Cl₂, THF, diethyl ether).[5] |
| Temperature Too High | Systematically lower the reaction temperature. A temperature optimization study is often necessary to find the balance between reaction rate and selectivity.[5] |
| Presence of Water | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use freshly distilled or commercially available anhydrous solvents. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).[5] |
Problem 2: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Consider using a more robust ligand or a different metal precursor. Investigate potential deactivation pathways, such as oxidation or hydrolysis of the catalyst.[1][6] |
| Insufficient Catalyst Loading | While the goal is to optimize and often minimize catalyst loading, starting with a slightly higher loading (e.g., 5-10 mol%) can help to confirm if the catalytic system is viable before extensive optimization. |
| Incomplete Reaction | Monitor the reaction over time to determine the point of maximum conversion. If the reaction stalls, a fresh portion of the catalyst can be added. |
| Mass Transfer Limitations | Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous or biphasic reaction mixtures. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Reaction
This protocol provides a general guideline for the in situ preparation of a (R)-(-)-6,6'-Dibromo-BINOL metal complex and its use in a catalytic asymmetric reaction.
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: Use high-purity, anhydrous solvents. Solid reagents should be dried under vacuum before use.
-
Catalyst Pre-formation:
-
To a Schlenk flask under an inert atmosphere, add the (R)-(-)-6,6'-Dibromo-BINOL ligand (e.g., 0.02 mmol, 2 mol%).
-
Add the metal precursor (e.g., 0.02 mmol, 2 mol%) and anhydrous solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation. The appearance of the solution may change (e.g., color change, formation of a precipitate).
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the substrate (1.0 mmol) in the anhydrous solvent (5 mL).
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C).
-
-
Reaction Initiation:
-
Transfer the pre-formed catalyst solution to the substrate solution via a cannula.
-
Add any other necessary reagents (e.g., a reducing agent, an oxidant).
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction as appropriate (e.g., with water, saturated aqueous NH₄Cl).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis: Determine the yield of the purified product and the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Preparation of 6-Bromo-2-naphthol
The starting material for 6,6'-dibromo-BINOL is 6-bromo-2-naphthol, which can be prepared from 2-naphthol.
-
In a round-bottom flask, dissolve 2-naphthol in glacial acetic acid.[7][8]
-
Slowly add a solution of bromine in acetic acid to the flask with stirring.[7][8]
-
After the addition is complete, add water and heat the mixture to boiling.[7]
-
Add mossy tin in portions and continue boiling until the tin dissolves. This step reduces the initially formed 1,6-dibromo-2-naphthol.[7][8]
-
Cool the reaction mixture and filter to remove tin salts.
-
Precipitate the 6-bromo-2-naphthol by adding the filtrate to cold water.[7]
-
Collect the product by filtration, wash with water, and dry.[7][8]
IV. Visualizing Key Concepts
General Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Influence of Solvent on Enantioselectivity with Dibromo-BINOL Catalysts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing dibromo-BINOL catalysts in asymmetric synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the critical role of solvents in achieving high enantioselectivity. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered when working with dibromo-BINOL catalysts, with a specific focus on solvent-related issues.
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is one of the most frequent hurdles in asymmetric catalysis. The solvent plays a pivotal role in the geometry of the transition state, and an inappropriate choice can significantly erode stereocontrol.
| Potential Cause | Suggested Solution |
| Incorrect Solvent Polarity | The polarity of the solvent can dramatically influence the stability of the transition state. Non-polar solvents are often preferred for many BINOL-catalyzed reactions. Action: Conduct a solvent screen with a range of anhydrous solvents of varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[1] |
| Coordinating Solvents | Solvents with coordinating heteroatoms (e.g., THF, acetonitrile) can compete with the substrate for binding to the metal center of the catalyst, disrupting the chiral environment. Action: If a coordinating solvent is necessary for solubility, consider using it in a mixture with a non-coordinating solvent or at a lower temperature to minimize its interference. |
| Presence of Moisture | Water can deactivate the catalyst and interfere with the formation of the desired chiral complex.[1] Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a solvent purification system). Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Inappropriate Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to lower ee%. Action: Optimize the reaction temperature. Often, lower temperatures (-20 °C to -78 °C) lead to higher enantioselectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for enantioselectivity with dibromo-BINOL catalysts?
The solvent directly influences the three-dimensional arrangement of the catalyst-substrate complex in the transition state. This arrangement dictates which face of the prochiral substrate is more accessible for the chemical transformation. The solvent can affect this by:
-
Solvating the catalyst and substrates: This can alter their effective size and conformation.
-
Coordinating to the metal center: This can change the Lewis acidity of the catalyst and the geometry of the chiral pocket.
-
Stabilizing or destabilizing the transition state: A solvent that preferentially stabilizes the transition state leading to the desired enantiomer will enhance the enantioselectivity.
The bromine atoms on the BINOL backbone can also engage in halogen bonding with certain solvents, potentially pre-organizing the catalyst-substrate complex for a more selective reaction.
Q2: I'm observing a reversal in the major enantiomer when I change the solvent. What is happening?
A reversal in enantioselectivity upon changing the solvent is a known phenomenon and points to a significant change in the reaction mechanism or the dominant transition state geometry.[2] This can be due to different aggregation states of the catalyst in various solvents or a switch in the way the substrate coordinates to the chiral catalyst. A detailed mechanistic study, including computational modeling, would be necessary to fully understand this effect in a specific reaction.
Q3: Can I use a solvent mixture to optimize my reaction?
Absolutely. Solvent mixtures can be a powerful tool for fine-tuning reaction conditions. For example, a small amount of a polar solvent can be added to a non-polar solvent to improve the solubility of a reagent without significantly disrupting the chiral environment. A systematic screening of solvent ratios is recommended to find the optimal composition.
Q4: How do the bromine atoms in dibromo-BINOL specifically influence solvent interactions compared to unsubstituted BINOL?
The electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the BINOL ligand, affecting the Lewis acidity of the metal center it coordinates to. Furthermore, the bromine atoms introduce additional steric bulk, which can create a more defined and rigid chiral pocket around the active site. This increased steric hindrance can lead to a greater differentiation between the two diastereomeric transition states, often resulting in higher enantioselectivity.[3]
Experimental Protocols & Data
Protocol: Solvent Screening for a Dibromo-BINOL Catalyzed Asymmetric Reaction
This protocol provides a general framework for systematically evaluating the effect of different solvents on the enantioselectivity of your reaction.
Objective: To identify the optimal solvent for achieving the highest enantiomeric excess (ee%).
Materials:
-
(S)-3,3'-dibromo-BINOL (or other dibromo-BINOL isomer)
-
Appropriate metal precursor (e.g., Et₂Zn, Ti(OⁱPr)₄)
-
Substrates (e.g., aldehyde and diene for a hetero-Diels-Alder reaction)
-
A range of anhydrous solvents (e.g., toluene, CH₂Cl₂, THF, Et₂O, MeCN, hexane)
-
Flame-dried glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, add (S)-3,3'-dibromo-BINOL (0.1 mmol).
-
Add the first anhydrous solvent to be tested (e.g., toluene, 2.0 mL).
-
Stir the solution and add the metal precursor (e.g., Et₂Zn, 0.1 mmol) dropwise at room temperature.
-
Stir the resulting solution for 30-60 minutes to allow for catalyst formation.
-
-
Reaction Setup:
-
In parallel, set up identical reactions for each solvent to be tested.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the aldehyde substrate (1.0 mmol) to the catalyst solution.
-
Slowly add the second substrate (e.g., Danishefsky's diene, 1.2 mmol) dropwise over 10 minutes.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it with an appropriate reagent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
-
-
Repeat:
-
Repeat steps 1-4 for each solvent to be screened.
-
Data Presentation: Solvent Effects on a 3,3'-Dibromo-BINOL-Zn Catalyzed Hetero-Diels-Alder Reaction
The following table summarizes the significant impact of the solvent on the enantioselectivity of the hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, catalyzed by an in-situ prepared complex of 3,3'-dibromo-BINOL and Et₂Zn.[2][4]
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee%) | General Observation |
| Toluene | 2.4 | High | Non-polar, aromatic solvents often provide excellent enantioselectivity. |
| CH₂Cl₂ | 9.1 | Moderate to High | A common choice, often giving good results, but can be slightly less selective than toluene. |
| THF | 7.6 | Low to Moderate | The coordinating nature of THF can interfere with the catalyst, leading to lower ee%. |
| Et₂O | 4.3 | Low to Moderate | Similar to THF, this coordinating ether can reduce enantioselectivity. |
| MeCN | 37.5 | Low | Highly polar and coordinating solvents are generally detrimental to enantioselectivity in this system. |
Note: The exact ee% values can vary depending on the specific aldehyde substrate and reaction conditions. This table illustrates a general trend.
Visualizations: Mechanistic Insights & Workflows
Diagram: The Role of Solvent in the Chiral Transition State
The following diagram illustrates the conceptual role of the solvent in modulating the interaction between the dibromo-BINOL catalyst and the substrates.
Caption: A diagram illustrating how different solvent types can affect the catalyst-substrate complex.
Diagram: Troubleshooting Workflow for Low Enantioselectivity
This workflow provides a logical sequence of steps to follow when troubleshooting experiments with poor enantiomeric excess.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 3. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
- 4. 3,3'-Br2-BINOL-Zn complex: a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantiomeric Excess with (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Introduction
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a C₂-symmetric atropisomeric ligand, is a powerful tool in asymmetric catalysis, prized for its ability to induce high stereoselectivity in a variety of transformations. The electron-withdrawing bromine substituents at the 6,6'-positions enhance the Lewis acidity of the corresponding metal complexes, often leading to improved reactivity and selectivity compared to unsubstituted BINOL.[1] However, achieving the expected high levels of enantiomeric excess (ee) can be challenging. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve common issues leading to suboptimal stereochemical outcomes. Our methodology is grounded in mechanistic principles to empower researchers to not only solve immediate problems but also to refine their experimental design for future success.
Part 1: First-Line Troubleshooting - Quick FAQs
This section addresses the most common and easily rectifiable issues. Before diving into more complex variables, ensure these foundational aspects of your experiment are correct.
Q1: My ee is low or zero. Where do I start?
A1: Always begin by verifying the fundamentals. Before scrutinizing reaction parameters, confirm two things:
-
Reaction Completion: Has the reaction actually proceeded to form the desired product? A low ee is meaningless if the yield is negligible. Perform an achiral analysis first (TLC, GC, or ¹H NMR of the crude reaction mixture) to confirm product formation and estimate conversion.
-
Catalyst Integrity: Is your this compound ligand pure? This is the most critical factor. Purity issues are the leading cause of poor enantioselectivity.
Q2: How can I be sure my catalyst is pure?
A2: Commercial this compound can contain impurities that compromise its catalytic performance. The primary concern is the presence of regioisomers (e.g., 5,5'-dibromo or 6-monobromo species) formed during synthesis.[2] These impurities can form catalytically active species that are either achiral or provide low levels of induction, eroding the overall ee.
-
Action: If in doubt, purify your ligand by recrystallization. Standard ¹H NMR may not be sufficient to identify subtle regioisomeric impurities.[2] See the detailed Protocol 1: Recrystallization of this compound .
Q3: The reaction is very sensitive to air and moisture. How "dry" is dry enough?
A3: Most reactions involving BINOL-metal complexes are highly sensitive to water and oxygen.[3] Moisture can hydrolyze the active catalyst, and oxygen can lead to undesired side reactions.
-
Action: Employ rigorous anhydrous and inert atmosphere techniques. This includes flame-drying all glassware, using freshly distilled and de-gassed anhydrous solvents, and performing all manipulations under a positive pressure of high-purity argon or nitrogen using Schlenk line or glovebox techniques.[3][4]
Part 2: In-Depth Troubleshooting Guide
If the first-line checks do not resolve the issue, a more systematic approach is required. This guide is structured to help you diagnose the problem by examining the three core components of the reaction: the catalyst system, the reaction conditions, and the substrates/reagents.
Section 2.1: Catalyst System Integrity and Preparation
The formation of a single, highly active, and well-defined chiral catalytic species is paramount.
Q4: I've purified my ligand, but the ee is still low. Could the in situ catalyst preparation be the problem?
A4: Absolutely. Most this compound catalyzed reactions utilize a Lewis acidic metal complex (e.g., with Ti, Zr, Al, Zn) that is prepared in situ. Improper formation of this complex is a common failure point.
-
Causality: The stoichiometry between the ligand and the metal precursor is critical for the formation of the active catalyst.[5] An incorrect ratio can lead to the formation of multiple catalytic species with varying activities and selectivities. The order of addition and aging time are also crucial for the assembly of the well-defined catalyst. For titanium-based catalysts, for example, complex polynuclear species can form, and allowing sufficient time for equilibration is key to generating the desired monomeric or dimeric active species.[6]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of your ligand and metal precursor. A 1:1 or 1:2 ligand-to-metal ratio is common, but the optimal ratio is reaction-dependent.
-
Check Precursor Quality: Use a fresh, high-purity metal precursor. Older bottles of reagents like Ti(OiPr)₄ can accumulate moisture.
-
Optimize Aging: Ensure you are allowing sufficient time and the correct temperature for the catalyst complex to form before adding your substrates. This "aging" period can range from 30 minutes to several hours.
-
Follow a Validated Protocol: Use a reliable, step-by-step procedure for catalyst preparation. See Protocol 2: In Situ Preparation of a Standard (R)-6,6'-Dibromo-BINOL-Titanium Catalyst .
-
Q5: Could a co-catalyst or additive be interfering with the reaction?
A5: Yes. While Lewis acid co-catalysts are often essential for activating the substrate, their presence can also open up non-selective background reaction pathways.[6]
-
Causality: The achiral Lewis acid (if used in excess or if it's too strong) can catalyze the reaction independently of the chiral ligand, leading to a racemic product. The goal is for the chiral-catalyst-mediated reaction to be significantly faster than any background reaction.
-
Troubleshooting Steps:
-
Run a Control: Perform the reaction with only the Lewis acid co-catalyst (no BINOL ligand) to quantify the rate and selectivity of the background reaction.
-
Adjust Stoichiometry: Reduce the amount of the achiral Lewis acid.
-
Change the Lewis Acid: A different Lewis acid might be less prone to promoting the background reaction while still effectively activating the substrate.
-
Section 2.2: Reaction Conditions
Once the catalyst system is verified, attention must turn to the environment in which the reaction occurs.
Q6: How significantly does temperature affect enantioselectivity?
A6: Temperature is one of the most critical parameters for controlling enantioselectivity. In most cases, lower temperatures lead to higher ee.
-
Causality: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) for the two diastereomeric transition states leading to the (R) and (S) products. Lowering the temperature increases the impact of this energy difference on the relative reaction rates, thereby amplifying the selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: If your reaction is running at room temperature or 0 °C, try running it at -20 °C, -40 °C, or even -78 °C.
-
Perform an Optimization Study: Systematically vary the temperature to find the optimal balance between reaction rate and enantioselectivity.
-
Table 1: Representative Effect of Temperature on Enantioselectivity (This is a generalized trend for a model Hetero-Diels-Alder reaction catalyzed by a Dibromo-BINOL-Ti complex, based on established principles for chiral Lewis acids.)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 25 (Room Temp) | 4 | >95 | 65 |
| 0 | 12 | >95 | 82 |
| -20 | 24 | 90 | 91 |
| -78 | 72 | 75 | >98 |
Q7: The reaction works, but the ee is inconsistent between runs. What could cause this variability?
A7: Inconsistency often points to trace amounts of contaminants, particularly water.
-
Causality: Even minute quantities of water can have a dramatic, non-linear effect on asymmetric reactions. Water can act as a competitive ligand for the Lewis acid, breaking down the chiral complex and promoting a non-selective pathway. Because it is difficult to ensure the exact same trace amount of water in every run, results can vary.
-
Troubleshooting Steps:
-
Intensify Drying Procedures: Use freshly activated molecular sieves (4Å is common for many solvents) and add them to the reaction mixture. Ensure solvents are passed through a purification system or freshly distilled from an appropriate drying agent.
-
Re-evaluate Reagent Purity: Ensure substrates and other reagents are anhydrous. Liquid substrates can be distilled, and solid substrates can be dried under high vacuum.
-
Q8: Can the choice of solvent directly impact the ee?
A8: Yes, profoundly. The solvent can influence the structure and stability of the catalyst-substrate complex.
-
Causality: Coordinating solvents (like THF, acetonitrile, or methanol) can compete with the substrate for binding to the metal center of the catalyst, disrupting the organized chiral environment necessary for high selectivity. Non-coordinating solvents like dichloromethane, toluene, or hexanes are generally preferred.
-
Troubleshooting Steps:
-
Switch to a Non-Coordinating Solvent: If you are using a coordinating solvent, switch to CH₂Cl₂, toluene, or a hydrocarbon.
-
Screen Solvents: Test a small panel of anhydrous, non-coordinating solvents to find the optimum for your specific reaction.
-
Section 2.3: Substrate and Analysis
Finally, consider the components you are adding to the reaction and how you are measuring the outcome.
Q9: Could my substrate be the issue?
A9: Yes, impurities in the substrate can inhibit or poison the catalyst. Additionally, the inherent structure of the substrate defines its compatibility with the catalyst.
-
Causality: Functional groups on the substrate (e.g., unprotected amines or alcohols) can bind irreversibly to the Lewis acidic catalyst, deactivating it. Impurities from the substrate's synthesis (e.g., residual base or acid) can also interfere.
-
Troubleshooting Steps:
-
Purify the Substrate: Repurify your starting materials via distillation, recrystallization, or chromatography immediately before use.
-
Verify Structure: Ensure the substrate is what you think it is and that it doesn't contain functional groups incompatible with your catalytic system.
-
Q10: I've tried everything and the ee is still low. Could my chiral HPLC/GC method be wrong?
A10: It is a possibility that should always be considered. An improperly developed chiral separation method can give misleading results.
-
Causality: Poor resolution between enantiomer peaks, co-elution with impurities, or incorrect peak integration can all lead to an inaccurate ee determination.
-
Troubleshooting Steps:
-
Analyze a Racemic Standard: First, ensure you can resolve the enantiomers of a true racemic sample of your product. This confirms your column and method are suitable.
-
Optimize Separation: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Check for Co-elution: Spike your sample with the racemic standard to see if any impurity peaks are hiding under your product peaks.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for systematically diagnosing the cause of low enantiomeric excess.
Caption: A step-by-step decision tree for troubleshooting low ee.
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization of this compound
This procedure is critical for removing regioisomeric impurities that are often the root cause of low enantioselectivity.[2]
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot toluene. Add the solvent portion-wise until all the solid dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a small plug of Celite or cotton in a heated funnel to remove them.
-
Crystallization: Slowly add cyclohexane (a non-solvent) to the hot toluene solution until the solution becomes faintly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.
-
Verification: Confirm purity by melting point analysis and, if possible, compare the ¹H NMR spectrum to a reference standard of high-purity material, paying close attention to the aromatic region to ensure the absence of extraneous peaks.[2]
Protocol 2: In Situ Preparation and Use of a Standard (R)-6,6'-Dibromo-BINOL-Titanium Catalyst for a Model Hetero-Diels-Alder Reaction
This protocol describes a standard method for generating a chiral Lewis acid catalyst and using it in a test reaction to validate its performance.
Materials:
-
This compound (purified via Protocol 1)
-
Titanium(IV) isopropoxide, Ti(OiPr)₄
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4Å Molecular Sieves (activated by heating under vacuum)
-
Danishefsky's Diene
-
Benzaldehyde (freshly distilled)
Procedure:
-
Glassware Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and backfill with argon. Allow to cool to room temperature.
-
Catalyst Preparation:
-
To the flask, add activated 4Å molecular sieves (~200 mg).
-
Add this compound (0.2 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Ti(OiPr)₄ (0.2 mmol, 1.0 equiv) dropwise via syringe. The solution will typically turn a deep yellow or orange color.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This is the "aging" step to ensure proper complex formation.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add freshly distilled benzaldehyde (1.0 mmol, 5.0 equiv relative to catalyst) via syringe.
-
Stir for 15 minutes to allow for coordination.
-
Slowly add Danishefsky's diene (1.2 mmol, 6.0 equiv) dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
-
Workup and Analysis:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Catalyst Formation and Activation Diagram
Caption: Formation of the active chiral Lewis acid catalyst.
References
- 1. digital.csic.es [digital.csic.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly enantioselective hetero- Diels-Alder reaction of trans-1-methoxy- 2-methyl-3-trimethylsiloxybuta-1,3-diene with aromatic and aliphatic aldehydes catalyzed by 3-substituted BINOL-titanium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol.
Welcome to the technical support center for the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the scale-up of this critical chiral ligand.
Introduction
This compound is a vital precursor and catalyst in asymmetric synthesis, prized for its well-defined chiral environment.[1][2] Its synthesis, typically achieved through the enantioselective oxidative coupling of 6-bromo-2-naphthol, presents several challenges, particularly during scale-up. This guide provides practical, experience-driven advice to navigate these complexities, ensuring a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields are a common frustration in scaling up this synthesis. The root causes can often be traced back to several key areas:
-
Inefficient Oxidative Coupling: The core of the synthesis is the oxidative coupling of two 6-bromo-2-naphthol molecules. The choice and handling of the catalyst and oxidant are critical.
-
Catalyst System: Copper-based catalysts are frequently employed for this transformation.[3][4][5] The active catalytic species is often an in situ formed complex between a copper salt (e.g., CuCl, CuBr) and a chiral ligand. The purity of both components is paramount; impurities can poison the catalyst.[6] Ensure you are using high-purity reagents.
-
Oxidant: While air (oxygen) is a common and sustainable oxidant, its concentration in the reaction mixture can be limiting, especially in larger vessels.[1][7] Consider sparging the reaction mixture with a gentle stream of air or oxygen. However, be cautious as excessive oxidation can lead to side products.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane and methanol are commonly used.[1][7] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[6]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and the formation of byproducts.[6] A typical temperature range is room temperature to slightly elevated temperatures.
-
Reaction Time: Incomplete conversion is a straightforward cause of low yield. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup.[6]
-
-
Work-up and Purification Losses:
-
The product can be lost during aqueous workup and extraction. Ensure efficient phase separation and perform multiple extractions with a suitable organic solvent.
-
Purification by column chromatography on silica gel can sometimes lead to product loss.[6] Recrystallization is often the preferred method for purifying the final product.[6]
-
Question 2: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the enantioselectivity?
Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. A low ee can be attributed to several factors:
-
Racemization: The chiral axis of the binaphthol scaffold can be susceptible to racemization under certain conditions.
-
Acidic Conditions: Exposure to strong acids can catalyze racemization.[8] This is particularly relevant during workup and purification. If using silica gel chromatography, consider using a deactivated silica or adding a small amount of a neutralizer like triethylamine to the eluent.[6]
-
Elevated Temperatures: High reaction temperatures can also contribute to racemization.[8] It is crucial to maintain the optimal temperature for the specific catalytic system.
-
Photo-induced Racemization: BINOL and its derivatives can undergo racemization upon exposure to light, particularly UV light.[9] It is good practice to protect the reaction mixture from direct light.
-
-
Chiral Ligand Quality and Stoichiometry:
-
The enantiopurity of the chiral ligand used to form the catalyst is directly correlated to the ee of the product. Use a ligand with the highest possible enantiomeric purity.
-
The molar ratio of the chiral ligand to the metal salt is also critical. This ratio should be optimized to ensure the formation of the most selective catalytic species.
-
-
Catalyst Preparation:
-
The method of catalyst preparation can influence its activity and selectivity. Ensure that the catalyst is pre-formed under an inert atmosphere before the introduction of the substrate and oxidant.[6]
-
Question 3: I am having difficulty purifying the final product. What are the best practices for obtaining high-purity this compound?
Purification is a critical step that can significantly impact the final yield and purity.
-
Recrystallization: This is the most effective method for purifying the product and can often lead to an enhancement of the enantiomeric excess.
-
Solvent Selection: Common solvents for recrystallization include toluene, ethanol, or mixtures of solvents.[6] The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at room temperature or below. A trial-and-error approach may be necessary to find the optimal solvent or solvent mixture.
-
-
Column Chromatography: If recrystallization is not sufficient, column chromatography can be used.
-
Stationary Phase: As mentioned, standard silica gel can be acidic and may cause racemization.[6] Using neutral alumina or deactivated silica gel is a safer alternative.
-
Eluent System: A mixture of hexane and ethyl acetate is a common eluent system. The polarity should be carefully optimized to achieve good separation.
-
Question 4: I am considering scaling up my synthesis from the lab bench to a pilot plant. What are the key challenges I should anticipate?
Scaling up a chemical synthesis introduces a new set of challenges that are not always apparent at the laboratory scale.
-
Mixing and Mass Transfer: In larger reactors, achieving efficient mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, impacting both yield and selectivity. Ensure your reactor has an appropriate agitation system. The transfer of gaseous reagents like oxygen also becomes more critical.[10]
-
Heat Transfer: The oxidative coupling reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more difficult. This can lead to a runaway reaction or product degradation. A robust cooling system is essential.
-
Reagent Addition: The rate of addition of reagents, particularly the oxidant, can be more critical at a larger scale. A slow and controlled addition is often necessary to maintain a stable reaction temperature.
-
Safety Considerations: Handling larger quantities of flammable solvents and potentially hazardous reagents requires a thorough safety review and appropriate engineering controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the copper-catalyzed oxidative coupling of 6-bromo-2-naphthol?
The generally accepted mechanism involves the formation of a chiral copper-ligand complex.[6] This complex coordinates with two molecules of 6-bromo-2-naphthol. An intramolecular oxidative coupling then occurs within the coordination sphere of the copper, leading to the formation of the binaphthol product with a specific chirality dictated by the chiral ligand. The copper(II) is reduced to copper(I) in the process and is then re-oxidized by an external oxidant (like oxygen in air) to complete the catalytic cycle.[6]
Q2: Can other metal catalysts be used for this synthesis?
Yes, other transition metals such as iron, vanadium, and ruthenium have been successfully used to catalyze the asymmetric oxidative coupling of 2-naphthols.[3][4][11][12] Each metal system has its own advantages and may require different chiral ligands and reaction conditions. For example, iron-based catalysts have been shown to provide excellent yields and good enantioselectivities.[11][12]
Q3: How can I determine the enantiomeric excess (ee) of my synthesized product?
The most common and accurate method for determining the ee of chiral compounds like this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee. Supercritical Fluid Chromatography (SFC) is another powerful technique that can offer faster separation times. NMR spectroscopy using chiral solvating agents can also be employed.[13][14]
Q4: What is the role of the bromo substituents at the 6 and 6' positions?
The bromine atoms at the 6 and 6' positions serve several purposes. They can electronically modify the naphthyl rings, which can influence the reactivity and selectivity of the oxidative coupling. More importantly, they provide synthetic handles for further functionalization.[1] The C-Br bond can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents, allowing for the synthesis of a diverse library of chiral ligands and catalysts.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
6-Bromo-2-naphthol
-
Copper(I) Chloride (CuCl)
-
(R)-(+)-N,N'-Dimethyl-1,2-diphenylethylenediamine (or another suitable chiral ligand)
-
Anhydrous Methanol
-
Dichloromethane
-
Hydrochloric Acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Oxygen or Air supply
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve CuCl (0.05 eq) and the chiral ligand (0.055 eq) in anhydrous methanol. Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate flask, dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous methanol.
-
Reaction Execution: Add the 6-bromo-2-naphthol solution to the catalyst solution. Replace the inert atmosphere with an oxygen balloon or gently bubble air through the reaction mixture. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, quench it by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to afford pure this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified product by chiral HPLC.
Data Summary
| Parameter | Typical Value | Key Considerations |
| Yield | 70-90% | Dependent on catalyst system, reaction conditions, and purification method. |
| Enantiomeric Excess (ee) | >95% | Highly dependent on the chiral ligand and control of racemization. |
| Reaction Temperature | Room Temperature | Higher temperatures can lead to side reactions and racemization. |
| Reaction Time | 24-48 hours | Monitor by TLC or HPLC for completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and catalysis, the stereochemical purity and structural integrity of chiral ligands are paramount. (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a derivative of the privileged BINOL scaffold, is a crucial component in numerous stereoselective transformations. Its efficacy is directly tied to its enantiomeric purity and well-defined structure. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this axially chiral compound, grounded in experimental data and field-proven insights.
Introduction to this compound: Structure and Chirality
This compound is a C₂-symmetric atropisomeric biaryl compound. Its chirality arises not from a stereocenter, but from the hindered rotation around the C1-C1' bond connecting the two naphthol rings. This restricted rotation, or axial chirality, gives rise to two stable, non-superimposable mirror-image enantiomers. The "R" designation refers to the right-handed helicity of the molecule when viewed down the chiral axis. The bromine substituents at the 6 and 6' positions enhance the steric hindrance and modulate the electronic properties of the ligand, influencing its performance in catalysis.
A robust analytical workflow is crucial to not only confirm the chemical identity and purity of the material but also to unequivocally determine its enantiomeric excess (e.e.) and absolute configuration. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Circular Dichroism (CD), and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
The Analytical Workflow: A Multi-faceted Approach
A comprehensive characterization of this compound necessitates a multi-technique approach to build a self-validating analytical profile. Each technique provides a unique piece of the puzzle, and their collective data provides a high degree of confidence in the quality of the material.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Structural Elucidation
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and assessing chemical purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of purified this compound in CDCl₃ provides a distinct fingerprint of the molecule. Due to the C₂-symmetry, the two naphthyl units are chemically equivalent, simplifying the spectrum.
Experimental Data: A typical ¹H NMR spectrum (300 MHz, CDCl₃) for the (S)-enantiomer, which is the mirror image and thus has an identical spectrum to the (R)-enantiomer, shows the following key signals[1]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.03 | d, J = 1.9 Hz | 2H | Protons ortho to the C-Br bond |
| 7.87 | d, J = 9.0 Hz | 2H | Aromatic protons |
| 7.45-7.35 | m | 4H | Aromatic protons |
| 6.94 | d, J = 9.0 Hz | 2H | Aromatic protons |
| 5.00 | bs | 2H | Hydroxyl protons (-OH) |
The presence of impurities, such as regioisomers where the bromine atoms are at different positions, can be detected by the appearance of additional small peaks in the aromatic region[2]. For instance, a doublet at 8.52 ppm, a multiplet at 7.49 ppm, and a doublet at 6.93 ppm have been identified as signals corresponding to regioisomeric impurities[2].
Enantiomeric Purity Determination by ¹H NMR using Chiral Solvating Agents
Conceptual Protocol:
-
Dissolve a known quantity of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., an enantiopure amine or another chiral alcohol).
-
Acquire another ¹H NMR spectrum and look for the splitting of one or more signals into two distinct sets of peaks corresponding to the two diastereomeric complexes.
-
The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most widely used and accurate method for determining the enantiomeric purity of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
While a specific application note for 6,6'-dibromo-1,1'-bi-2-naphthol is not detailed in the provided search results, methods for the parent BINOL are well-established and serve as an excellent starting point for method development. Common CSPs for BINOL and its derivatives are based on cellulose or amylose derivatives coated or immobilized on a silica support.
General Approach to Chiral HPLC Method Development:
Caption: A decision tree for developing a chiral HPLC method for 6,6'-dibromo-1,1'-bi-2-naphthol.
Comparative Performance of Chiral HPLC:
| Feature | Chiral HPLC | NMR with CSA |
| Sensitivity | High (ng to pg level) | Lower (mg level) |
| Accuracy | High | Moderate to High |
| Throughput | High (with autosampler) | Lower |
| Cost | High (chiral columns are expensive) | Moderate |
| Development Time | Can be time-consuming | Relatively fast |
| Robustness | Generally robust once developed | Can be sensitive to concentration and solvent |
Chiroptical Techniques: Probing the Stereochemistry
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are powerful tools for confirming the absolute configuration of a known compound by comparing its spectrum to a reference or to theoretical calculations.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. The resulting CD spectrum is a unique fingerprint of a chiral molecule. For this compound, the CD spectrum provides direct evidence of its chirality and can be used to confirm its absolute configuration.
Experimental Data: The electronic circular dichroism (ECD) spectra for both enantiomers of 6,6'-dibromo-1,1'-bi-2-naphthol have been experimentally measured. The spectrum of the (R)-enantiomer will be the mirror image of the (S)-enantiomer. The sensitivity of the ECD spectrum in the 200-350 nm region to the conformation of the hydroxyl groups is limited, making it a robust indicator of the overall absolute configuration.
Other Chiroptical Methods
-
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
-
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly sensitive to the conformation of the hydroxyl groups in 6,6'-dibromo-1,1'-bi-2-naphthol.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound, thereby confirming its chemical formula. For this compound (C₂₀H₁₂Br₂O₂), the expected monoisotopic mass is approximately 441.9204 g/mol . Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing this compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectrum, with a distinctive M, M+2, and M+4 pattern for the two bromine atoms.
X-ray Crystallography: The Definitive Structure
Conclusion: An Integrated Analytical Strategy
The comprehensive characterization of this compound is not reliant on a single technique but on the synergistic application of multiple analytical methods. NMR spectroscopy provides the foundational structural information and a means to assess chemical purity. Chiral HPLC offers the most accurate and sensitive determination of enantiomeric excess. Chiroptical techniques like circular dichroism serve as a rapid and reliable confirmation of the absolute configuration. Mass spectrometry confirms the molecular formula, and X-ray crystallography, when feasible, provides the ultimate, unambiguous structural proof. By employing this integrated approach, researchers can ensure the quality and stereochemical integrity of this vital chiral ligand, leading to more reliable and reproducible results in asymmetric synthesis and catalysis.
References
- 1. parchem.com [parchem.com]
- 2. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (R)-BINOL Derivatives: A Comparative Analysis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol and Unsubstituted (R)-BINOL
In the landscape of asymmetric catalysis, 1,1'-bi-2-naphthol (BINOL) stands as a quintessential "privileged ligand" backbone.[1] Its C₂-symmetric, axially chiral structure has been the foundation for a vast number of highly effective catalysts for enantioselective transformations.[2] The true power of the BINOL scaffold, however, lies in its tunability. Strategic substitution on the binaphthyl rings can profoundly alter the steric and electronic properties of the resulting ligand, allowing for the fine-tuning of catalyst performance for specific applications.[3]
This guide provides an in-depth comparison of the parent, unsubstituted (R)-BINOL with one of its most common and useful derivatives: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. We will explore how the introduction of bromine atoms at the 6 and 6' positions impacts the ligand's fundamental properties and its subsequent performance in asymmetric catalysis, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in ligand selection and reaction optimization.
Structural and Physicochemical Properties: The Impact of Bromination
The addition of bromine atoms to the BINOL framework is not a trivial modification. It induces significant changes in the molecule's electronic character and physical properties.
Electronic Effects
The most significant consequence of adding bromine atoms at the 6,6'-positions is the introduction of a strong electron-withdrawing inductive effect. The hydroxyl groups of BINOL are the coordination points for Lewis acidic metals in catalysis. By withdrawing electron density from the naphthyl rings, the bromine atoms render the phenolic protons more acidic. This increased acidity translates to a more electron-deficient oxygen atom upon coordination to a metal center. Consequently, a metal complex derived from 6,6'-dibromo-BINOL will be a stronger Lewis acid than its unsubstituted counterpart. This enhanced Lewis acidity can lead to higher catalytic activity, allowing for lower catalyst loadings or shorter reaction times.
Physical Property Comparison
The physical properties of the two ligands also differ, which can have practical implications for their handling and use in synthesis.
| Property | (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) | This compound |
| CAS Number | 18531-94-7[4] | 65283-60-5[5] |
| Molecular Formula | C₂₀H₁₄O₂[4] | C₂₀H₁₂Br₂O₂[5] |
| Molecular Weight | 286.33 g/mol [4] | 444.12 g/mol [5] |
| Appearance | White to off-white powder[4] | White solid |
| Melting Point | 208-211 °C[4] | 195-199 °C[5] |
| Specific Rotation [α] | +34° (c=1, THF)[4] | -49° (c=1.8, acetic acid)[5] |
Performance in Asymmetric Catalysis: A Comparative Overview
The modifications to the BINOL backbone directly influence the outcomes of catalytic reactions. The choice between unsubstituted BINOL and its 6,6'-dibromo derivative often depends on a delicate balance between reactivity and selectivity.
While the increased Lewis acidity of 6,6'-dibromo-BINOL metal complexes can be advantageous for accelerating reactions, its impact on enantioselectivity is not always predictable and is highly substrate-dependent. The bromine atoms also increase the steric bulk in the outer sphere of the catalytic pocket, which can influence the approach of substrates and the geometry of the transition state.
In some cases, this added bulk can enhance facial discrimination, leading to higher enantiomeric excess (% ee). In other instances, as noted by Chen and coworkers in a review, the introduction of bromine at the 6,6'-positions can lead to a slight decrease in enantioselectivity in certain cycloaddition reactions, even while maintaining high conversion rates.[3] This highlights the empirical nature of catalyst selection; the optimal ligand is often discovered through screening.
The 6,6'-dibromo-BINOL is not just a catalyst ligand but also a crucial intermediate. Its bromine atoms serve as synthetic handles for further functionalization via cross-coupling reactions, allowing for the creation of a vast library of more complex and sterically demanding ligands.[6]
Experimental Protocols
To provide a practical context, we present two detailed protocols: the synthesis of the dibromo derivative from the parent BINOL and a general workflow for its application in a catalytic reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established electrophilic bromination of BINOL, which proceeds with high regioselectivity for the 6,6'-positions due to the directing effect of the hydroxyl groups.[1][7]
Materials:
-
(R)-BINOL (1.0 eq.)
-
Bromine (Br₂) (1.4 eq.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
Suspend (R)-BINOL (1.0 eq.) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.[7]
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of bromine (1.4 eq.) in a small amount of CH₂Cl₂.
-
Slowly add the bromine solution dropwise to the cold BINOL suspension over 20-30 minutes. The reaction mixture will typically turn a dark red/brown color.
-
Continue stirring at -78 °C for an additional 15 minutes after the addition is complete.[7]
-
Allow the reaction mixture to slowly warm to room temperature and stir for approximately 3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess bromine, followed by saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude solid from a dichloromethane/pentane solvent system to afford pure this compound as a white solid.[7]
Protocol 2: General Procedure for Asymmetric Catalysis
This protocol outlines a general workflow for employing a chiral Lewis acid catalyst prepared in situ from the ligand and a metal precursor, a common practice in the field.
Materials:
-
This compound (e.g., 10 mol%)
-
Metal precursor (e.g., Ti(OiPr)₄, Zr(OtBu)₄, etc.) (e.g., 10 mol%)
-
Anhydrous, inert solvent (e.g., Toluene, CH₂Cl₂)
-
Molecular sieves (e.g., 4 Å MS), activated
-
Aldehyde/Ketone substrate (1.0 eq.)
-
Nucleophile (e.g., diethylzinc, silyl enol ether) (1.2 eq.)
Procedure:
-
Catalyst Pre-formation: To a flame-dried, nitrogen-purged flask, add the chiral ligand (e.g., (R)-6,6'-Dibromo-BINOL), activated molecular sieves, and anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the metal precursor (e.g., Ti(OiPr)₄) and stir the resulting mixture at room temperature (or elevated temperature, as required by the specific catalytic system) for 30-60 minutes to allow for ligand exchange and formation of the active catalyst.
-
Asymmetric Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, -78 °C).
-
Add the carbonyl substrate to the catalyst solution.
-
Slowly add the nucleophile over a period of time using a syringe pump to control the reaction rate and minimize background reactions.
-
Stir the reaction at the specified temperature until TLC or GC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Analysis: Quench the reaction with an appropriate reagent (e.g., saturated aq. NH₄Cl, water, or a buffer).
-
Allow the mixture to warm to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product using column chromatography.
-
Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC.
Conclusion and Recommendations
The choice between (R)-BINOL and this compound is a strategic decision based on the specific demands of a chemical transformation.
-
(R)-BINOL remains the gold standard and an excellent starting point for developing new asymmetric reactions. Its commercial availability and extensive documentation make it a reliable choice for a wide range of applications.[2][8]
-
This compound should be considered when:
-
Higher Reactivity is Needed: The electron-withdrawing nature of the bromine atoms enhances the Lewis acidity of the corresponding metal catalyst, which can be beneficial for activating less reactive substrates or for reactions that are sluggish with standard BINOL-based catalysts.[3]
-
Fine-Tuning Selectivity: The altered steric and electronic environment may provide a different selectivity profile, potentially offering a solution where the parent BINOL gives suboptimal results.
-
A Platform for Further Derivatization is Required: The bromine atoms are versatile synthetic handles for building more complex, second-generation ligands through cross-coupling chemistry, opening the door to further catalyst optimization.[6]
-
Ultimately, both ligands are invaluable tools in the asymmetric synthesis toolbox. An empirical approach, involving the screening of both and potentially other derivatives, is often the most effective strategy for identifying the optimal catalyst for a given reaction, maximizing both yield and enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. strem.com [strem.com]
- 5. (R)-(-)-6,6′-二溴-1,1′-二-2-萘酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Halogenated BINOLs: A Performance Review of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
In the landscape of asymmetric catalysis, the 1,1'-bi-2-naphthol (BINOL) framework stands as a privileged scaffold, celebrated for its axial chirality and remarkable versatility.[1][2][3] The strategic modification of this framework allows for the fine-tuning of catalyst performance, and among the most effective modifications is halogenation. This guide provides an in-depth performance review of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a key derivative, and compares its efficacy against other halogenated BINOLs in critical asymmetric transformations. Our goal is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on catalyst selection.
Part 1: The Rationale for Halogenation: Steric and Electronic Tuning
The introduction of halogen atoms at the 6,6'-positions of the BINOL core is a powerful strategy for modulating the ligand's properties. This modification influences the catalytic behavior through a combination of steric and electronic effects, which are fundamental to achieving high enantioselectivity and reaction rates.
-
Electronic Effects: Halogen atoms are electron-withdrawing. Their presence on the naphthyl rings decreases the electron density of the system, which in turn enhances the Lewis acidity of the metal center complexed with the BINOL ligand.[4] A more Lewis acidic catalyst can more effectively activate substrates, often leading to accelerated reaction rates. The degree of this effect can be tuned by the choice of halogen (F > Cl > Br > I).
-
Steric Effects: The size of the halogen atom directly impacts the steric environment of the catalyst's chiral pocket. Larger halogens like bromine and iodine create a more constrained environment, which can enhance the facial discrimination of the substrate, leading to higher enantiomeric excess (ee%).
This interplay between steric and electronic factors is crucial, and the optimal balance often dictates the success of a given asymmetric transformation.
Caption: Relationship between halogen properties and catalytic performance.
Part 2: Performance in Key Asymmetric Reactions
This compound is a widely used and commercially available ligand, often serving as a starting point for the synthesis of other 6,6'-disubstituted derivatives.[2][4] Its performance has been evaluated in numerous catalytic systems.
Asymmetric Michael Addition
The conjugate addition is a fundamental carbon-carbon bond-forming reaction where the enantioselectivity is highly dependent on the catalyst structure. While systematic comparative data across the full halogen series is sparse in single reports, the general trend indicates that substitution at the 6,6'-positions plays a critical role.
Table 1: Representative Performance in Asymmetric Michael Additions
| Ligand | Metal/System | Reaction | Yield (%) | ee (%) | Source |
| (R)-6,6'-Disubstituted BINOLs | Cu(I) | Oxidative Coupling/Michael Addition | up to 89 | up to 96 | Zhang et al.[3][5] |
| (R)-3,3'-Dibromo-BINOL | SnCl₄ | Friedel-Crafts Conjugate Addition | Good | High | Kieffer et al.[1] |
| (R)-BINOL | Various | General Michael Additions | Variable | Variable |
The work by Zhang et al. demonstrates that 6,6'-disubstituted (R)-BINOLs can be highly effective, achieving up to 96% ee in certain copper-catalyzed reactions.[3][5] It is important to note that the optimal ligand can be reaction-specific. For instance, in a tandem Friedel-Crafts conjugate addition, the 3,3'-dibromo substituted BINOL proved highly effective.[1]
Asymmetric Aldol and Ene Reactions
The impact of halogenation can sometimes be counterintuitive. In a study involving asymmetric activation for a carbonyl-ene reaction, the performance of (R)-6,6'-Dibromo-BINOL was directly compared to the parent (R)-BINOL.
Table 2: Comparison of (R)-BINOL and (R)-6,6'-Dibromo-BINOL in an Asymmetric Carbonyl-Ene Reaction
| Ligand Activator | Yield (%) | ee (%) |
| (R)-BINOL | 50 | 84 |
| (R)-6,6'-Dibromo-BINOL | 25 | 43 |
Data sourced from a study on asymmetric activation by Mikami, K., et al.[6]
In this specific system, the parent (R)-BINOL provided significantly better yield and enantioselectivity than its 6,6'-dibrominated counterpart.[6] The authors suggest that both electronic and steric factors are critical for the chiral activation process, and in this case, the modification was detrimental.[6] This underscores the necessity of empirical screening for catalyst optimization.
Part 3: Experimental Protocols
The following is a generalized protocol for employing a halogenated BINOL ligand in a metal-catalyzed asymmetric reaction. This procedure should be adapted and optimized for specific substrates and transformations.
General Procedure for a Zr-Catalyzed Asymmetric Mannich-type Reaction
Caption: Generalized workflow for an asymmetric Mannich-type reaction.
Step-by-Step Protocol:
-
Catalyst Preparation: To a flame-dried Schlenk flask is added this compound (0.1 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Anhydrous solvent (e.g., toluene) is added, followed by the metal precursor (e.g., Zr(OtBu)₄, 0.1 equiv.). The mixture is stirred at room temperature for 1-2 hours.
-
Reaction: The catalyst solution is cooled to the desired temperature (e.g., 0 °C). The imine substrate (1.0 equiv.) is added. The nucleophile (e.g., a silyl enol ether, 1.2 equiv.) is then added dropwise.
-
Monitoring: The reaction is stirred vigorously and monitored periodically by TLC or GC analysis to determine consumption of the limiting reagent.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is stirred for 15 minutes and then transferred to a separatory funnel.
-
Extraction and Purification: The layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
-
Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC or SFC.
Part 4: Conclusion and Outlook
This compound is a foundational ligand in the field of asymmetric catalysis. Its utility stems not only from its own performance but also from its role as a versatile precursor to a host of other 6,6'-disubstituted BINOL derivatives.[4] The performance data indicates that while halogenation at the 6,6'-positions is a generally effective strategy for enhancing enantioselectivity through steric and electronic modulation, it is not a universal solution. As demonstrated, the parent (R)-BINOL can outperform its halogenated counterpart in certain catalytic systems.[6]
This highlights a critical principle in catalyst development: there is no single "best" ligand. The optimal choice is intrinsically linked to the specific reaction, substrates, and metal center involved. Therefore, this compound should be considered a key member of a broader toolkit of halogenated and otherwise substituted BINOLs. Its performance, along with that of its chlorinated, fluorinated, and iodinated analogs, should be evaluated to identify the most effective catalyst for any given asymmetric transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the Asymmetric Synthesis of BINOL Derivatives [mdpi.com]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
The Indispensable Role of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Modern Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric catalysis, the quest for chiral ligands that offer superior enantiocontrol, robustness, and versatility is perpetual. Among the privileged scaffolds, the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) framework has established itself as a cornerstone. This guide provides an in-depth technical review of a key BINOL derivative, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, offering a comparative analysis of its performance against other alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral auxiliary in their synthetic endeavors.
Introduction: The Strategic Advantage of Bromination at the 6,6'-Positions
This compound is a derivative of the parent (R)-BINOL, featuring bromine atoms at the 6 and 6' positions of the naphthalene rings.[1][2] This seemingly simple structural modification imparts profound electronic and steric effects that significantly enhance its utility in asymmetric catalysis. The electron-withdrawing nature of the bromine atoms increases the Lewis acidity of the corresponding metal complexes, leading to enhanced catalytic activity and, in many cases, dramatically improved enantioselectivity.[1] Furthermore, the bromine atoms serve as versatile synthetic handles, allowing for further functionalization and the creation of a diverse library of chiral ligands and materials.[2]
This guide will explore the primary applications of this compound, with a focus on comparative performance data and detailed experimental protocols to provide a practical resource for the laboratory setting.
Asymmetric Mannich-Type Reactions: A Case Study in Enhanced Enantioselectivity
One of the most well-documented applications of this compound is in the zirconium-catalyzed asymmetric Mannich-type reaction, a cornerstone for the synthesis of chiral β-amino carbonyl compounds.
Causality Behind Experimental Choices: The Role of Electron-Withdrawing Groups
The seminal work by Kobayashi and coworkers demonstrated the remarkable effect of substituents on the BINOL ligand in the zirconium-catalyzed Mannich reaction.[3] The rationale for employing 6,6'-disubstituted BINOLs stems from the desire to fine-tune the electronic properties of the catalyst. Electron-withdrawing groups at these positions enhance the Lewis acidity of the zirconium center, leading to a more tightly bound and organized transition state, which in turn translates to higher enantioselectivity.
Performance Comparison: (R)-6,6'-Dibromo-BINOL vs. Other BINOL Derivatives
The data presented below clearly illustrates the superiority of the 6,6'-dibromo derivative in this context.
| Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| (R)-BINOL | Moderate | High |
| (R)-6,6'-Dibromo-BINOL | 90 | High |
| (R)-6,6'-Dichloro-BINOL | ~90 | High |
| (R)-6,6'-Difluoro-BINOL | ~90 | High |
| (R)-6,6'-Bis(trifluoromethyl)-BINOL | 96 | High |
Table 1: Comparison of various (R)-BINOL derivatives in the asymmetric Mannich-type reaction of a silyl enol ether with an aldimine.[3]
As the data indicates, the introduction of electron-withdrawing bromine atoms at the 6,6'-positions leads to a dramatic increase in enantioselectivity compared to the parent (R)-BINOL. While other halogenated and trifluoromethyl-substituted BINOLs also perform well, the dibromo derivative offers a cost-effective and readily accessible option for achieving high levels of stereocontrol.
Experimental Protocol: Asymmetric Mannich-Type Reaction
This protocol describes the in-situ preparation of the chiral zirconium catalyst and its application in a representative asymmetric Mannich-type reaction.[3]
Materials:
-
This compound
-
Zirconium (IV) tert-butoxide (Zr(OtBu)₄)
-
N-methylimidazole (NMI)
-
Aldimine (e.g., N-(2-hydroxyphenyl)benzylideneimine)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Catalyst Preparation Workflow:
Caption: In-situ preparation of the chiral zirconium catalyst.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.2 mmol).
-
Add anhydrous dichloromethane (5 mL).
-
Add Zirconium (IV) tert-butoxide (0.1 mmol).
-
Add N-methylimidazole (0.3 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
-
Mannich Reaction:
-
Cool the catalyst solution to -45 °C.
-
Add the aldimine (1.0 mmol) to the catalyst solution.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -45 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-amino carbonyl compound.
-
Asymmetric Aza-Diels-Alder Reactions
The utility of this compound extends to other important carbon-carbon bond-forming reactions, including the asymmetric aza-Diels-Alder reaction for the synthesis of chiral nitrogen-containing heterocycles.
Logical Relationship: Ligand Modification for Enhanced Reactivity
References
Comparative study of catalytic activity of different metal complexes with (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6,6'-Dibromo-BINOL in Asymmetric Catalysis
The parent BINOL scaffold has proven to be a cornerstone in asymmetric catalysis, prized for its C₂ symmetry and axial chirality.[1] The introduction of bromine atoms at the 6 and 6' positions of the binaphthyl backbone significantly alters the ligand's electronic and steric profile.[2][3] These modifications can lead to enhanced catalytic activity and enantioselectivity in metal-catalyzed reactions. The electron-withdrawing nature of the bromine atoms can influence the Lewis acidity of the coordinated metal center, while their steric bulk can create a more defined and effective chiral pocket.[2][3] This guide will explore how these features translate into tangible catalytic performance across different metal systems.
Comparative Analysis of Metal Complexes
The versatility of 6,6'-Br₂-BINOL allows for the formation of stable and catalytically active complexes with a variety of metals. This section will compare the performance of key metal complexes in representative asymmetric reactions, drawing on data from peer-reviewed literature.
Titanium-based catalysts are renowned for their utility in carbon-carbon bond-forming reactions.[4] When complexed with 6,6'-Br₂-BINOL, titanium catalysts have shown exceptional performance in enantioselective additions to carbonyl compounds.
A key application is the asymmetric alkylation of aldehydes. For instance, the in-situ prepared titanium complex of a related, sterically demanding 3,6,6'-trisubstituted BINOL derivative has demonstrated high efficiency in the ethylation of benzaldehyde, achieving yields of up to 98% and enantiomeric excesses (ee) of up to 99%.[5] While direct data for the 6,6'-dibromo analogue in this specific reaction is less common, the principle of enhancing activity and selectivity through substitution is well-established.[5][6]
Table 1: Performance of Titanium-BINOL Complexes in Asymmetric Alkylation of Aldehydes
| Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| (R)-3,6,6'-tri(adamantan-1-yl)-BINOL | Benzaldehyde | 1-Phenyl-1-propanol | 98 | 99 | [5] |
| (S)-BINOL | Various Ketones | Propargyl Alcohols | Good to Excellent | Good to Excellent | [7] |
Note: This table includes data from related BINOL ligands to illustrate the general effectiveness of the titanium-BINOL system.
Zinc complexes of BINOL derivatives are particularly effective in enantioselective additions of organozinc reagents to aldehydes and in hetero-Diels-Alder reactions.[8][9][10] The 3,3'-dibromo-BINOL ligand, a close relative of the 6,6'-dibromo variant, has been shown to form a highly efficient zinc-based catalyst for the hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes.[8] This system affords 2,3-dihydro-4H-pyran-4-ones in up to quantitative yield and 98% ee.[8] The electronic effects of the bromine substituents are crucial for the high catalytic activity observed.[8]
Table 2: Performance of a Zinc-3,3'-Br₂-BINOL Complex in the Hetero-Diels-Alder Reaction
| Catalyst | Diene | Aldehyde | Yield (%) | ee (%) | Reference |
| Et₂Zn / 3,3'-Br₂-BINOL | Danishefsky's diene | Benzaldehyde | 95 | 96 | [8] |
| Et₂Zn / 3,3'-Br₂-BINOL | Danishefsky's diene | p-Chlorobenzaldehyde | 99 | 98 | [8] |
Lanthanide complexes, often in bimetallic or polymetallic arrangements with alkali metals, have emerged as powerful catalysts for a range of asymmetric transformations.[11][12] While specific data for 6,6'-Br₂-BINOL with lanthanides is sparse in the readily available literature, the broader class of BINOL-lanthanide complexes is known for high activity. For instance, heterobimetallic lanthanide-alkali metal-BINOL complexes are effective catalysts for various reactions.[11] The electronic tuning afforded by the 6,6'-dibromo substitution is anticipated to modulate the Lewis acidity and, consequently, the catalytic behavior of these complexes.
The versatility of the 6,6'-Br₂-BINOL ligand extends to other transition metals. For instance, rhodium complexes are widely used in asymmetric hydrogenations and C-C bond formations.[13] Zirconium complexes of BINOL derivatives, including the 6,6'-dibromo variant, have been successfully employed in enantioselective Mannich-type reactions and Strecker reactions.[2][14] The unique tetrameric metal cluster formed with a related (R)-6,6'-Tf₂-BINOL ligand in a zirconium-based Mannich-type reaction highlights the complex structural possibilities and their impact on catalysis.[15]
Experimental Protocols
To facilitate the application of these catalyst systems, this section provides representative, detailed experimental protocols.
The following diagram illustrates a typical workflow for conducting an asymmetric reaction using an in-situ prepared metal-BINOL catalyst.
Caption: General experimental workflow for asymmetric catalysis.
This protocol is adapted from methodologies for related titanium-BINOL systems.[5][6]
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-6,6'-Dibromo-1,1'-bi-2-naphthol (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.1 mmol) and stir the resulting solution at room temperature for 30 minutes.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add the alkylating agent (e.g., diethylzinc, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 2-24 hours), monitoring by TLC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Mechanistic Considerations and Rationale for Ligand Choice
The success of 6,6'-Br₂-BINOL in asymmetric catalysis stems from a combination of steric and electronic factors that influence the transition state of the reaction.
Caption: Influence of ligand properties on catalytic outcome.
The bromine atoms at the 6,6'-positions increase the dihedral angle between the two naphthyl rings, creating a more rigid and well-defined chiral environment around the metal center.[5] This steric hindrance plays a critical role in differentiating the enantiotopic faces of the incoming substrate. Furthermore, the electron-withdrawing nature of the bromine atoms enhances the Lewis acidity of the coordinated metal, which can lead to stronger substrate activation and increased reaction rates.[15] The choice of this specific ligand over unsubstituted BINOL or other derivatives is therefore a rational design element aimed at optimizing both enantioselectivity and catalytic turnover.
Conclusion and Future Outlook
Metal complexes of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol have demonstrated significant utility in asymmetric catalysis, particularly in carbon-carbon bond-forming reactions. The predictable and beneficial influence of the 6,6'-dibromo substitution pattern on the steric and electronic properties of the resulting catalysts makes this ligand a valuable tool for the synthesis of chiral molecules. While titanium and zinc complexes have been more extensively studied, the exploration of 6,6'-Br₂-BINOL with other metals, such as lanthanides and rhodium, presents a promising avenue for future research. The continued development of catalysts based on this and other modified BINOL scaffolds will undoubtedly lead to new and more efficient methods for the production of enantiomerically pure compounds, with significant implications for the pharmaceutical and fine chemical industries.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 9. Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Synthesis and characterization of bimetallic lanthanide-alkali metal complexes stabilized by aminophenoxy ligands and their catalytic activity for the polymerization of 2,2-dimethyltrimethylene carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium-catalyzed asymmetric synthesis of β-branched esters from allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6,6′-二溴-1,1′-二-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the pursuit of high enantioselectivity is paramount. Chiral ligands play a pivotal role in achieving this goal, and the 1,1'-bi-2-naphthol (BINOL) framework has long been a cornerstone of catalyst design. While the parent (R)-BINOL is a versatile and widely used ligand, structural modifications can often lead to enhanced performance. This guide provides an in-depth cost-benefit analysis of a prominent derivative, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, offering a comparative perspective against its parent compound and other alternatives.
The Rationale for Substitution: Enhancing the BINOL Scaffold
The introduction of substituents onto the BINOL backbone is a well-established strategy to fine-tune the steric and electronic properties of the resulting catalyst. The bromine atoms at the 6 and 6' positions of this compound exert a significant influence on its catalytic behavior.
Electronic Effects: The electron-withdrawing nature of the bromine atoms can increase the Lewis acidity of the metal center coordinated to the BINOL ligand. This enhanced acidity can lead to stronger activation of the substrate, potentially accelerating the reaction rate and influencing the stereochemical outcome.
Steric Effects: The bulky bromine atoms can create a more defined and constrained chiral pocket around the active site of the catalyst. This increased steric hindrance can lead to more effective facial discrimination of the prochiral substrate, resulting in higher enantioselectivity.
Cost Analysis: Is the Modification Worth the Investment?
A critical consideration for any researcher or process chemist is the cost of the catalyst. A direct comparison of prices from a major supplier reveals the premium associated with the dibrominated derivative.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | MilliporeSigma (Sigma-Aldrich) | 500 mg | 119.59 | 239.18 |
| (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) | MilliporeSigma (Sigma-Aldrich) | 1 g | 62.55 | 62.55 |
| (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol | MilliporeSigma (Sigma-Aldrich) | 250 mg | 111.00 | 444.00 |
| (R)-VANOL | MilliporeSigma (Sigma-Aldrich) | 250 mg | 146.25 | 585.00 |
| (R)-VAPOL | Cenmed Enterprises | 100 mg | 321.04 | 3210.40 |
Note: Prices are subject to change and may vary based on purity and supplier.
As the table illustrates, this compound is significantly more expensive than its parent, (R)-BINOL. This price difference necessitates a careful evaluation of its performance benefits to justify the additional cost. Other substituted BINOLs, such as VANOL and VAPOL, which are known for their high performance in certain reactions, carry an even higher price tag.
Performance Comparison: Where Does the Value Lie?
The true value of a catalyst is determined by its performance in a specific chemical transformation. While comprehensive side-by-side comparisons under identical optimized conditions are not always readily available in the literature, we can glean valuable insights from various studies that highlight the advantages of substituted BINOLs.
Case Study: Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of chiral heterocyclic compounds. Studies have shown that the use of substituted BINOL ligands can significantly enhance the enantioselectivity of these reactions. For instance, in the reaction of Danishefsky's diene with aldehydes, chiral titanium(IV) complexes derived from substituted BINOLs have demonstrated high efficiency. While a direct comparison with the 6,6'-dibromo derivative is not explicitly detailed in all studies, the general trend suggests that the electronic and steric tuning of the BINOL framework is crucial for achieving high enantiomeric excesses. The increased Lewis acidity of the metal center when complexed with electron-withdrawing ligands like 6,6'-dibromo-BINOL can lead to a more organized transition state, thereby improving stereocontrol.[1]
Potential Advantages in Other Asymmetric Transformations:
-
Asymmetric Allylation: The enhanced steric bulk of the 6,6'-dibromo substituents can create a more selective environment for the addition of allylic nucleophiles to aldehydes, potentially leading to higher enantioselectivities compared to unsubstituted BINOL.
-
Mukaiyama Aldol Reaction: In Lewis acid-catalyzed Mukaiyama aldol reactions, the increased Lewis acidity of the metal-dibromo-BINOL complex can lead to faster reaction rates and improved yields, which can be a significant factor in process efficiency.
Experimental Workflow: A Representative Protocol
To provide a practical context, the following section outlines a general experimental workflow for an asymmetric reaction where a substituted BINOL ligand like this compound could be employed. This protocol for an asymmetric Mukaiyama aldol reaction is adapted from established methodologies.[2]
Asymmetric Mukaiyama Aldol Reaction Catalyzed by a Chiral Titanium Complex
Caption: Workflow for an Asymmetric Mukaiyama Aldol Reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), this compound (0.1 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, titanium(IV) isopropoxide (0.1 mmol) is added dropwise at room temperature. The resulting mixture is stirred for 1 hour to form the chiral titanium catalyst.
-
Reaction Setup: The catalyst solution is cooled to -78 °C (dry ice/acetone bath). The aldehyde (1.0 mmol) is then added, and the mixture is stirred for 30 minutes.
-
Aldol Addition: The silyl enol ether (1.2 mmol) is added dropwise to the reaction mixture over a period of 15 minutes. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Logical Framework for Decision Making
The decision to use this compound over less expensive alternatives should be based on a systematic evaluation of its performance in the specific application of interest.
Caption: Decision-making framework for ligand selection.
This framework emphasizes the importance of empirical data. A preliminary screening of different ligands, followed by optimization of the reaction conditions for the most promising candidates, will provide the necessary data to perform a comprehensive cost-benefit analysis. The ligand that provides the desired enantioselectivity and yield in the most cost-effective manner (considering reaction time and catalyst loading) will be the optimal choice.
Conclusion and Recommendation
This compound represents a valuable tool in the arsenal of the synthetic chemist. Its enhanced steric and electronic properties can lead to superior performance in a variety of asymmetric transformations compared to the parent (R)-BINOL. However, its significantly higher cost necessitates a careful and data-driven evaluation for each specific application.
Recommendation: For academic research and the development of novel synthetic methodologies where achieving the highest possible enantioselectivity is the primary goal, the additional cost of this compound can often be justified. For industrial applications and large-scale synthesis, a thorough cost-benefit analysis, including process optimization to minimize catalyst loading and reaction times, is essential. In some cases, the higher initial investment in a more active and selective catalyst can lead to overall process savings through increased product purity, reduced downstream processing costs, and higher throughput. It is imperative to conduct comparative experimental studies to make an informed decision based on empirical evidence.
References
A Senior Application Scientist's Guide to the Recyclability of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol Derived Catalysts
In the landscape of modern drug development and fine chemical synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral catalysts derived from scaffolds like 1,1'-bi-2-naphthol (BINOL) have become indispensable tools in achieving high stereoselectivity.[1] Among these, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol serves as a critical and versatile building block. The bromine atoms at the 6 and 6' positions are not merely passive substituents; they are strategic handles for further functionalization, enabling the creation of a vast library of sophisticated ligands and catalysts.[2]
However, the power of these catalysts is often matched by their cost and the complexity of their synthesis. A significant drawback is that many are used in homogeneous systems, meaning the catalyst is dissolved in the same phase as the reactants.[3] This configuration, while promoting high reactivity and selectivity, presents a formidable challenge for catalyst recovery and reuse, undermining the economic and environmental sustainability of the process.[4] This guide provides an in-depth assessment of the strategies to impart recyclability to catalysts derived from 6,6'-dibromo-BINOL, comparing immobilization techniques and outlining the experimental data required to validate their performance.
The Homogeneous Dilemma: Efficiency at the Cost of Reusability
The core issue stems from the physical state of the catalyst relative to the reaction mixture. Homogeneous catalysts offer excellent activity due to high diffusivity and well-defined active sites, but their separation from the product stream is often difficult and expensive.[3][5] Heterogeneous catalysts, which exist in a different phase, can be easily removed by simple physical processes like filtration.[3][4] The process of converting a soluble, homogeneous catalyst into an insoluble, heterogeneous one is known as immobilization or heterogenization.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Same phase as reactants (typically liquid)[5] | Different phase from reactants (typically solid)[5] |
| Catalyst Separation | Difficult, often requires costly techniques[4][5] | Straightforward (e.g., filtration, decantation)[3] |
| Recyclability | Often expensive and inefficient[3] | Simple and cost-effective[4] |
| Activity & Selectivity | Generally high due to well-defined active sites[5] | Can be lower; may have mass transfer limitations[5] |
| Thermal Stability | Generally lower[4] | Generally higher[4] |
| Catalyst Modification | Relatively easy to modify ligand structure[5] | More complex to modify the supported catalyst |
Immobilization Strategies: Leveraging the 6,6'-Dibromo Functionality
The 6,6'-dibromo positions on the BINOL scaffold are ideal anchor points for immobilization. They are electronically distinct and sterically accessible, allowing for covalent attachment to various supports without drastically altering the chiral environment around the catalytically active 2,2'-hydroxyl groups.[2]
1. Anchoring to Organic Polymer Supports: A prevalent strategy involves incorporating the BINOL moiety into a polymer backbone. This can be achieved by polymerizing BINOL derivatives where the bromine atoms have been converted to polymerizable groups (e.g., vinyl groups).[6] Alternatively, Suzuki or Heck coupling reactions can be used to graft 6,6'-dibromo-BINOL onto pre-functionalized polystyrene beads.[7]
-
Causality: The resulting polymer-supported catalysts are insoluble and can be easily filtered. Often described as "supported homogeneous" catalysts, the polymer acts as an inert scaffold, preserving the catalytic properties of the molecular species.[6] However, incomplete reactions or steric hindrance within the polymer matrix can sometimes lead to slightly lower activity compared to their homogeneous counterparts.[6]
2. Immobilization on Inorganic Supports: Inorganic materials like silica offer a rigid and high-surface-area framework for catalyst immobilization. The 6,6'-dibromo-BINOL can be functionalized with trialkoxysilane groups, which then undergo a sol-gel process to form a silica hybrid material.[6]
-
Causality: This method creates a robust, porous material where the catalyst is covalently embedded. Interestingly, the silica matrix is not always inert. In some cases, it can enhance catalytic properties by stabilizing the active species, leading to higher activity and selectivity than the equivalent homogeneous system.[6]
3. Attachment to Magnetic Nanoparticles: For ultimate ease of recovery, catalysts can be anchored to the surface of magnetic nanoparticles, such as magnetite (Fe₃O₄).[8] The 6,6'-dibromo-BINOL is first modified with a linker molecule that can bind to the nanoparticle surface.
-
Causality: The resulting catalyst can be quantitatively recovered from the reaction mixture using a simple external magnet, completely avoiding filtration. The main challenge is ensuring the linker is stable and that the magnetic core does not interfere with the catalytic process. While elegant, this method can sometimes result in reduced enantioselectivity due to conformational changes of the BINOL ligand upon immobilization.[8]
4. Formation of Chiral Porous Polymers: A more advanced approach is to use the BINOL derivative as a fundamental building block in creating a porous, three-dimensional network. By reacting 6,6'-difunctionalized BINOLs with complementary linkers, highly cross-linked chiral porous polymers (CPPs) or covalent organic frameworks (COFs) can be synthesized.[9][10]
-
Causality: In these materials, the chiral environment is an intrinsic part of the entire structure. This can lead to excellent catalytic performance and stability. These frameworks have been successfully used to create recyclable chiral phosphoric acid catalysts, which show remarkable activity over multiple cycles.[9]
Comparative Performance of Immobilized Catalyst Systems
The true measure of a recyclable catalyst is its ability to maintain high yield and enantioselectivity over repeated cycles. Below is a comparative summary based on reported findings.
| Catalyst System | Recovery Method | Typical Recyclability | Performance Trend | Key Advantages | Key Disadvantages |
| Homogeneous BINOL-Ti | Chromatography/Distillation | Not practically recyclable | N/A | High activity and enantioselectivity | Difficult and costly to separate[3] |
| Polystyrene-Supported BINOL | Filtration | 3-5 cycles | Gradual decrease in activity/ee | Easy synthesis, good initial performance[6][8] | Potential for catalyst leaching, polymer swelling |
| Silica-Supported H₈-BINOL-Ti | Filtration | Up to 14 cycles[11][12] | Minimal loss of activity or selectivity[12] | High stability, potential for enhanced activity[6] | Can be more complex to synthesize |
| Magnetic Nanoparticle-BINOL | Magnetic Decantation | 5-7 cycles | Moderate decrease in ee, stable yield[8] | Extremely simple and fast recovery[8] | Potential for reduced enantioselectivity[8] |
| Chiral Porous Polymer (CPA) | Filtration | 6+ cycles[9] | Very stable performance, minimal degradation[1][13] | High stability, well-defined active sites | Synthesis of the framework can be complex |
Validating Recyclability: A Standardized Experimental Workflow
To rigorously assess the potential for recyclability, a self-validating experimental protocol is essential. This workflow ensures that the observed catalysis is truly heterogeneous and that the catalyst remains robust over time.
Protocol 1: Catalyst Recovery and Reuse
-
Initial Reaction: Set up the asymmetric reaction (e.g., diethylzinc addition to benzaldehyde) using the solid-supported catalyst (typically 5-10 mol%).
-
Reaction Monitoring: Monitor the reaction to completion using standard techniques (TLC, GC).
-
Catalyst Recovery: Upon completion, recover the catalyst.
-
For polymer/silica supports: Dilute the reaction mixture with a suitable solvent and filter through a sintered glass funnel. Wash the recovered solid catalyst extensively with the reaction solvent and then a volatile solvent (e.g., diethyl ether).
-
For magnetic supports: Place a strong magnet against the side of the reaction flask and decant the supernatant. Wash the catalyst by adding fresh solvent, removing the magnet to re-suspend the particles, and then repeating the magnetic separation.
-
-
Drying: Dry the recovered catalyst under high vacuum to remove all residual solvent.
-
Reuse: Use the dried, recovered catalyst for the next reaction cycle under identical conditions, topping up with fresh reactants and solvent.
-
Analysis: Analyze the product from each cycle for chemical yield and enantiomeric excess (ee) to track catalyst performance.
Protocol 2: The Hot Filtration Test for Leaching
This test is critical to distinguish between true heterogeneous catalysis and a "release-and-catch" mechanism where the active species leaches into the solution.
-
Run Reaction: Begin the catalytic reaction as normal with the heterogeneous catalyst.
-
Partial Conversion: Allow the reaction to proceed to partial conversion (e.g., 20-40%).
-
Filter Hot: While the reaction is still at temperature, rapidly filter the solid catalyst out of the reaction mixture.
-
Continue Reaction: Allow the filtrate (the solution now free of the solid catalyst) to continue stirring under the same reaction conditions.
-
Monitor Progress: Monitor the filtrate for any further increase in product formation.
-
Interpretation:
-
No further reaction: This indicates the catalysis is truly heterogeneous. The active sites are on the solid support.
-
Reaction continues: This indicates that the active catalyst has leached from the support into the solution and the system is, at least in part, operating homogeneously.
-
Alternative Recyclable Scaffolds: A Comparative Outlook
While 6,6'-dibromo-BINOL is a powerful platform, it is instructive to compare it with other recyclable chiral systems.
-
(R)-H₈-BINOL Derivatives: The partially hydrogenated H₈-BINOL scaffold is more flexible than BINOL, which can lead to improved enantioselectivity in certain reactions.[12] Heterogeneous catalysts derived from silica-supported H₈-BINOL have shown exceptional reusability, with some systems being recycled up to 14 times without a significant drop in performance.[11][12]
-
Chiral Phosphoric Acids (CPAs): BINOL-derived CPAs are among the most widely used organocatalysts.[13][14] The development of recyclable, heterogeneous CPAs is a major area of research.[1] Strategies include creating hyper cross-linked polymers or anthracene-decorated heterogeneous CPAs, which demonstrate high performance in both batch and continuous flow processes without catalyst degradation.[1][13]
Conclusion and Future Perspectives
The potential for creating robust, recyclable catalysts from this compound is not just a theoretical possibility but a practical reality. The strategic placement of the bromine atoms provides a reliable handle for immobilization onto a variety of supports, from simple polymers to advanced magnetic nanoparticles and porous frameworks.
The choice of immobilization strategy represents a trade-off between ease of synthesis, cost, and ultimate catalytic stability. While simple polymer supports offer a straightforward entry point, more sophisticated systems like silica-hybrids and chiral porous polymers demonstrate superior longevity and performance, marking them as the future of sustainable asymmetric catalysis. The key to success lies in rigorous experimental validation, using protocols like the hot filtration test to confirm true heterogeneity and multi-cycle testing to prove long-term stability. As the demand for greener and more cost-effective chemical manufacturing grows, the heterogenization of elite catalysts like those derived from 6,6'-dibromo-BINOL will remain a central and enabling field of scientific inquiry.
References
- 1. General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01442A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of chiral recyclable catalysts in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
